3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylindeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUBUYLVCUFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327521 | |
| Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77152-22-8 | |
| Record name | 3-Phenyl-5H-indeno(1,2-C)pyridazin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077152228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-5H-INDENO(1,2-C)PYRIDAZIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN69YUV5AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
For Researchers, Scientists, and Drug Development Professionals
The core strategy involves a two-step process:
-
Synthesis of a γ-Keto Acid Precursor: Introduction of a benzoylmethyl group at the 2-position of 1-indanone to create the necessary 1,4-dicarbonyl equivalent.
-
Cyclocondensation with Hydrazine: Formation of the pyridazinone ring through the reaction of the γ-keto acid with hydrazine hydrate.
Proposed Synthesis Pathway
The proposed pathway begins with the readily available starting material, 1-indanone.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound, based on analogous and well-established chemical reactions.
Step 1: Synthesis of 3-(1-Oxoindan-2-yl)-3-phenylpropanoic acid (γ-Keto Acid Precursor)
This step involves the alkylation of 1-indanone followed by hydrolysis of the resulting ester.
Materials:
-
1-Indanone
-
Sodium Hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Ethyl 2-bromo-2-phenylacetate
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-indanone (1 equivalent). Dissolve the 1-indanone in anhydrous THF. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. If using sodium ethoxide, the reaction is typically performed in ethanol.
-
Alkylation: To the resulting enolate solution, add ethyl 2-bromo-2-phenylacetate (1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate Ester: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved by column chromatography on silica gel.
-
Hydrolysis: To the purified intermediate ester, add a mixture of concentrated hydrochloric acid and water (1:1 v/v). Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Isolation of the γ-Keto Acid: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(1-oxoindan-2-yl)-3-phenylpropanoic acid. The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the γ-keto acid with hydrazine hydrate, followed by aromatization.
Materials:
-
3-(1-Oxoindan-2-yl)-3-phenylpropanoic acid
-
Hydrazine Hydrate (80-100%)
-
Ethanol or Glacial Acetic Acid
-
Bromine (optional, for oxidation)
Procedure:
-
Cyclocondensation: In a round-bottom flask, dissolve the 3-(1-oxoindan-2-yl)-3-phenylpropanoic acid (1 equivalent) in ethanol or glacial acetic acid. To this solution, add hydrazine hydrate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 6-10 hours. Monitor the progress of the reaction by TLC.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The intermediate dihydropyridazinone may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.
-
Aromatization/Oxidation: The intermediate dihydropyridazinone can be aromatized to the final product. This can sometimes occur spontaneously during the reaction or work-up. If the intermediate is isolated, it can be dissolved in glacial acetic acid, and a solution of bromine (1.1 equivalents) in acetic acid can be added dropwise. The mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). Alternatively, air oxidation in a high-boiling solvent can be employed.
-
Final Product Isolation and Purification: After the oxidation step, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or dioxane.
Quantitative Data
While a direct synthesis providing yields for this compound was not found in the searched literature, the following table presents known data for the target compound and related structures. Yields for analogous reactions are typically in the moderate to good range.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₁₇H₁₀N₂O | 258.27 | Not specified | [1] |
| [5H]-indeno[1,2-c]pyridazin-3[2H]-one | C₁₁H₈N₂O | 184.19 | 295 | [2] |
Logical Relationships and Workflows
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow from synthesis to characterization of the target compound.
Disclaimer: The presented synthesis pathway and experimental protocols are proposed based on established chemical principles and analogous reactions found in the scientific literature. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
References
Spectroscopic Characterization of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (CAS: 77152-22-8), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of structurally related indenopyridazinone and pyridazinone derivatives. The methodologies described herein represent standard analytical protocols for the elucidation and confirmation of the structure of such compounds.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | GNF-PF-2307 |
| CAS Number | 77152-22-8 |
| Molecular Formula | C₁₇H₁₀N₂O |
| Molecular Weight | 258.27 g/mol |
| Chemical Structure | (Image of the chemical structure) |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds reported in the scientific literature.[1][2][3][4]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | m | 2H | Phenyl-H (ortho) |
| ~ 7.8 - 7.9 | d | 1H | Indenone-H |
| ~ 7.4 - 7.6 | m | 3H | Phenyl-H (meta, para) |
| ~ 7.2 - 7.4 | m | 3H | Indenone-H |
| ~ 4.0 | s | 2H | -CH₂- |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185 | C=O (Indenone) |
| ~ 160 | C=N |
| ~ 158 | C-Phenyl (Pyridazine) |
| ~ 140 - 145 | Quaternary C (Indenone) |
| ~ 135 | Quaternary C (Phenyl) |
| ~ 130 - 134 | CH (Indenone) |
| ~ 128 - 130 | CH (Phenyl) |
| ~ 122 - 125 | CH (Indenone) |
| ~ 45 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | C-H stretch (Aromatic) |
| ~ 2920 - 2960 | Weak | C-H stretch (Aliphatic) |
| ~ 1710 - 1730 | Strong | C=O stretch (Ketone) |
| ~ 1640 - 1660 | Strong | C=N stretch (Pyridazine) |
| ~ 1580 - 1600 | Medium | C=C stretch (Aromatic) |
| ~ 1450 - 1500 | Medium | C=C stretch (Aromatic) |
Mass Spectrometry (MS) (Predicted)
| m/z Value | Relative Intensity (%) | Assignment |
| 258 | 100 | [M]⁺ (Molecular Ion) |
| 230 | ~ 40 | [M - CO]⁺ |
| 203 | ~ 20 | [M - N₂ - H]⁺ |
| 176 | ~ 30 | [M - C₆H₅N]⁺ |
| 77 | ~ 50 | [C₆H₅]⁺ |
UV-Visible (UV-Vis) Spectroscopy (Predicted)
| λmax (nm) | Solvent | Assignment |
| ~ 280 | Ethanol | π → π* transitions (Indenone chromophore) |
| ~ 340 | Ethanol | π → π* transitions (Pyridazine chromophore) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : zg30
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
Acquisition Time : 4.0 s
-
Spectral Width : 20 ppm
-
-
¹³C NMR Acquisition :
-
Pulse Program : zgpg30
-
Number of Scans : 1024
-
Relaxation Delay : 2.0 s
-
Acquisition Time : 1.5 s
-
Spectral Width : 240 ppm
-
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Acquisition :
-
Spectral Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 8
-
-
Data Processing : The resulting spectrum is baseline-corrected and the peak positions are identified.
Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Acquisition (ESI+) :
-
Infusion Flow Rate : 5 µL/min
-
Capillary Voltage : 3.5 kV
-
Capillary Temperature : 320 °C
-
Mass Range : m/z 50 - 500
-
-
Data Processing : The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A Shimadzu UV-2600 spectrophotometer (or equivalent) with a quartz cuvette (1 cm path length).
-
Sample Preparation : A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Acquisition :
-
Wavelength Range : 200 - 800 nm
-
Scan Speed : Medium
-
Sampling Interval : 1.0 nm
-
-
Data Processing : The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualizations
Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Potential Signaling Pathway Inhibition
Given that some indenopyridazinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), a potential signaling pathway impacted by this class of compounds is illustrated below.[5]
Caption: Potential mechanism of action for indenopyridazinone derivatives as MAO-B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one. This heterocyclic compound belongs to the indenopyridazinone class, which has garnered significant interest in medicinal chemistry due to its potent and selective inhibitory activity against monoamine oxidase B (MAO-B). This document consolidates available data on its synthesis, characterization, and pharmacological profile, presenting it in a clear and accessible format for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a fused heterocyclic system consisting of an indene ring fused to a pyridazinone ring, with a phenyl substituent at position 3.
Chemical Structure:
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀N₂O | ChemScene[1] |
| Molecular Weight | 258.27 g/mol | ChemScene[1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 77152-22-8 | ChemScene[1] |
Table 2: Spectral and Physical Data
| Property | Data |
| Melting Point | Not explicitly found for the title compound. A related compound, 3-phenyl-5H-indeno[1,2-c]pyridazine, has a melting point of 161-162 °C. |
| ¹H NMR | Data not available for the title compound. For the related 3-phenyl-5H-indeno[1,2-c]pyridazine: δH (300 MHz, CDCl₃) 3.99 (s, 2H, CH₂), 7.44–7.63 (m, 6H, Ar), 7.95 (s, 1H, Ar), 8.12 (dd, J₁ 6.6, J₂ 1.5, 2H, Ar), 8.33–8.42 (m, 2H, Ar). |
| ¹³C NMR | Data not available for the title compound. For the related 3-phenyl-5H-indeno[1,2-c]pyridazine: δC (75 MHz, CDCl₃) 34.6, 120.1, 121.9, 121.5, 125.3, 127.1, 127.9, 128.9, 129.6, 130.2, 137.0, 137.7, 141.3, 142.8, 156.5, 161.6. |
| IR (KBr, cm⁻¹) | Data not available for the title compound. For the related 3-phenyl-5H-indeno[1,2-c]pyridazine: 3060, 3030, 2895, 1463, 1384, 1074, 761, 692. |
| Mass Spec (m/z) | Data not available. |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A general and effective route involves the reaction of an appropriate acetophenone with ninhydrin, followed by condensation with hydrazine.
Experimental Protocol: Synthesis of this compound
This protocol is based on the initial step of a reported synthesis for related 3-aryl-5H-indeno[1,2-c]pyridazines.
Step 1: Synthesis of 2-acetyl-2-hydroxy-1H-indene-1,3(2H)-dione (Intermediate)
-
A mixture of acetophenone and ninhydrin is refluxed in acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting intermediate is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of this compound
-
The intermediate from Step 1 is condensed with hydrazine hydrate.
-
The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux.
-
After the reaction is complete, the mixture is cooled, and the product, this compound, precipitates.
-
The solid is collected by filtration, washed, and can be further purified by recrystallization.
Biological Activity and Mechanism of Action
Derivatives of 5H-indeno[1,2-c]pyridazin-5-one are well-documented as potent and selective inhibitors of monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B leads to increased levels of dopamine in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Table 3: Biological Activity Data
| Compound | Target | Activity (IC₅₀) | Source |
| p-CF₃-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one | MAO-B | 90 nM | [2] |
| This compound | MAO-B | Data not explicitly found, but is part of a series of potent inhibitors. | [2] |
The high potency and selectivity of this class of compounds make them attractive candidates for further investigation in the development of novel therapeutics for neurological disorders.
Mechanism of Action: MAO-B Inhibition
The inhibitory action of this compound on MAO-B is believed to be reversible. The planar, rigid structure of the indenopyridazinone core allows it to fit into the active site of the MAO-B enzyme, blocking the access of its natural substrates.
Caption: Mechanism of MAO-B Inhibition.
Structure-Activity Relationships (SAR)
Studies on a series of 5H-indeno[1,2-c]pyridazin-5-one derivatives have provided insights into their structure-activity relationships. The inhibitory potency against MAO-B is influenced by the nature and position of substituents on the phenyl ring at position 3. For instance, the introduction of a trifluoromethyl group at the para position of the phenyl ring significantly enhances the inhibitory activity.[2] This suggests that electronic and steric properties of the substituent play a crucial role in the interaction with the enzyme's active site.
Experimental Workflows
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound and its analogs.
Caption: Synthesis and Characterization Workflow.
Conclusion
This compound is a promising scaffold for the development of potent and selective MAO-B inhibitors. Its straightforward synthesis and the potential for chemical modification to optimize its pharmacological properties make it a subject of continued interest in the field of medicinal chemistry. Further research is warranted to fully elucidate the quantitative chemical properties and the complete pharmacological profile of the parent compound and its derivatives to assess their therapeutic potential for neurodegenerative diseases.
References
- 1. Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Indenopyridazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indenopyridazinone compounds are emerging as a promising class of small molecule inhibitors targeting key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the mechanism of action of indenopyridazinone derivatives, with a primary focus on their role as inhibitors of Feline Sarcoma (FES)-related (FER) tyrosine kinase. This document details the molecular interactions, downstream signaling cascades, and cellular consequences of FER inhibition by these compounds. Quantitative data on their inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways are presented to facilitate further research and drug development efforts in this area.
Introduction: The Therapeutic Potential of Indenopyridazinone Compounds
The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer. Tyrosine kinases, a major class of these enzymes, play a pivotal role in cell signaling pathways that control cell growth, proliferation, differentiation, and migration. The FES-related (FER) non-receptor tyrosine kinase has been identified as a significant contributor to the aggressiveness of various cancers, including breast, lung, and prostate cancers.[1][2] High expression of FER is often correlated with poor prognosis and metastasis.[1] Consequently, the development of potent and selective FER inhibitors represents a compelling therapeutic strategy.
Indenopyridazinone and its related chemical scaffolds, such as pyrido-pyridazinones, have been the subject of extensive research due to their potent inhibitory activity against a range of kinases.[1][3] This guide will elucidate the core mechanism through which these compounds exert their anticancer effects, primarily through the inhibition of FER kinase and the subsequent modulation of downstream signaling events.
Core Mechanism of Action: Inhibition of FER Tyrosine Kinase
The primary mechanism of action for indenopyridazinone compounds is the competitive inhibition of the ATP-binding site of FER kinase.[2] By occupying this site, these small molecules prevent the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the kinase's catalytic activity. This inhibition disrupts the downstream signaling pathways that are dependent on FER activity for their propagation.
Kinase Selectivity Profile
While potent against FER, some indenopyridazinone derivatives have been shown to inhibit other kinases, highlighting the importance of structure-activity relationship (SAR) studies in optimizing selectivity. For instance, a representative pyrido-pyridazinone compound, DS21360717, demonstrated strong inhibition of FER and FES, and also showed greater than 90% inhibition against a panel of other kinases including ALK, FLT3, FMS, KIT, PYK2, ROS, SYK, and TRKA at a concentration of 200 nM.[1]
Quantitative Data: Inhibitory Potency of Indenopyridazinone and Related Derivatives
The potency of indenopyridazinone and its analogs has been evaluated through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound Class | Target | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Pyrido-pyridazinone (DS21360717) | FER Kinase | 0.5 | - | - | [1] |
| Pyrido-pyridazinone (Compound 21) | FER Kinase | - | Ba/F3-FER | - | [1] |
| Indenopyridine (Compound 6d) | - | - | MCF7 | 4.34 | [4] |
| Indenopyridine (Compound 6n) | - | - | MCF7 | 6.84 | [4] |
| Pyridazinone Derivative (Compound 10l) | - | A549/ATCC | 1.66-100 | [3] | |
| Pyridazinone Derivative (Compound 17a) | VEGFR-2 | - | Various | - | [3] |
Note: Data for indenopyridazinone compounds specifically targeting FER kinase is still emerging. The table includes data from closely related structures to provide a broader context of their potential efficacy.
Signaling Pathways Modulated by Indenopyridazinone Compounds
Inhibition of FER kinase by indenopyridazinone compounds leads to the disruption of key signaling pathways that drive cancer cell proliferation, survival, migration, and invasion.
The FER-Cortactin Pathway and Cell Migration
A critical downstream effector of FER is the actin-binding protein cortactin.[1] FER-mediated tyrosine phosphorylation of cortactin is a crucial event in the regulation of actin dynamics, which is essential for cell motility and the formation of invasive structures called invadopodia.[5][6] By inhibiting FER, indenopyridazinone compounds prevent the phosphorylation of cortactin, leading to a disruption of actin polymerization and a subsequent reduction in cancer cell migration and invasion.[6][7]
Crosstalk with Other Oncogenic Pathways
FER kinase signaling is integrated with other major oncogenic pathways, including the PI3K/Akt and MAPK/Erk pathways.[2] FER can be activated downstream of growth factor receptors like EGFR and subsequently contribute to the activation of these pathways, which are central to cell proliferation and survival.[8] Therefore, inhibition of FER by indenopyridazinone compounds may have broader anti-cancer effects by dampening the signaling output of these interconnected networks.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of indenopyridazinone compounds.
In Vitro FER Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FER kinase.
Materials:
-
Recombinant human FER kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Indenopyridazinone compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the indenopyridazinone compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the compound solution to the wells of a 384-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Add 2.5 µL of FER kinase solution (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for FER).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of indenopyridazinone compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Indenopyridazinone compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the indenopyridazinone compound for 48-72 hours. Include a DMSO-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50/IC50 value.
Western Blotting for Phospho-Cortactin
This technique is used to detect the levels of phosphorylated cortactin in cells treated with indenopyridazinone compounds.
Materials:
-
Cancer cell line
-
Indenopyridazinone compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-cortactin (Tyr421), anti-total-cortactin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the indenopyridazinone compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-cortactin signal to total cortactin and the loading control.
Conclusion and Future Directions
Indenopyridazinone compounds represent a promising class of anticancer agents that primarily exert their effect through the inhibition of FER tyrosine kinase. This inhibition leads to the disruption of key signaling pathways involved in cell migration, invasion, and proliferation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on this class of molecules.
Future research should focus on:
-
Expanding the SAR studies to develop more potent and selective indenopyridazinone-based FER inhibitors.
-
Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in preclinical cancer models.
-
Further elucidating the complex interplay between FER and other signaling networks to identify potential combination therapies.
By continuing to explore the mechanism of action and therapeutic potential of indenopyridazinone compounds, the scientific community can pave the way for novel and effective cancer treatments.
References
- 1. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FER inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortactin in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortactin in cell migration and cancer at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pnas.org [pnas.org]
The Biological Versatility of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the known biological effects of these derivatives, with a primary focus on their potent monoamine oxidase (MAO) inhibitory activity. Additionally, the anti-inflammatory and anticancer potential of the broader indenopyridazine and pyridazinone classes are explored to highlight promising avenues for future research. This document synthesizes quantitative biological data, details key experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
The primary biological activity associated with this compound derivatives is the inhibition of monoamine oxidase, particularly the MAO-B isoform. This has positioned them as promising candidates for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease. Furthermore, the broader class of pyridazinones has been investigated for anti-inflammatory and anticancer properties, suggesting that the indenopyridazinone core may also possess these activities.
Monoamine Oxidase (MAO) Inhibition
A significant body of research has been dedicated to the evaluation of this compound derivatives as MAO inhibitors. These compounds have consistently demonstrated potent and selective inhibition of MAO-B. The substitution pattern on the 3-phenyl ring has been shown to be a key determinant of inhibitory potency, with lipophilic, electronic, and steric factors all playing a crucial role. For instance, a trifluoromethyl group at the para position of the phenyl ring has been found to significantly enhance MAO-B inhibitory activity.
Table 1: MAO-B Inhibitory Activity of this compound Derivatives
| Compound (Substitution on 3-Phenyl ring) | MAO-B IC50 (nM)[1] |
| Unsubstituted | 1100 |
| 4-Fluoro | 300 |
| 4-Chloro | 170 |
| 4-Bromo | 160 |
| 4-Iodo | 170 |
| 4-Trifluoromethyl | 90 |
| 4-Methyl | 400 |
| 4-Methoxy | 1500 |
| 3-Chloro | 500 |
| 3-Trifluoromethyl | 200 |
| 2-Chloro | 2000 |
Anti-Inflammatory Activity (of related compounds)
While specific data for this compound derivatives is limited, the broader class of indenopyridazines has shown notable anti-inflammatory properties, with some derivatives exhibiting analgesic and antipyretic effects comparable to or greater than acetylsalicylic acid[2]. The proposed mechanism for related pyridazinone compounds involves the inhibition of cyclooxygenase (COX), particularly the COX-2 isozyme, a key enzyme in the inflammatory cascade.
Table 2: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine derivative 6b | 0.18 | 6.33 | [1] |
| ABT-963 | Not explicitly stated | 276 | [3] |
Anticancer Activity (of related compounds)
The anticancer potential of the this compound scaffold is an emerging area of interest. Studies on various pyridazinone and indenopyridine derivatives have revealed cytotoxic activity against a range of cancer cell lines. The mechanisms of action for these related compounds are diverse and include the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.
Table 3: Anticancer Activity of Selected Pyridazinone and Indenopyridine Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyridazinone-based diarylurea 17a | - | (VEGFR-2 inhibition) | [4] |
| Pyridazinone-based diarylurea 10l | A549/ATCC | 1.66-100 (GI50) | [4] |
| Indenopyridine derivative 6d | MCF7 | 4.34 | [5] |
| Indenopyridine derivative 6n | MCF7 | 6.84 | [5] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against MAO-A and MAO-B.
Methodology: A common method involves a fluorimetric assay using a suitable substrate.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. p-Tyramine or kynuramine can be used as a substrate for both isoforms.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing the MAO enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Test compounds at various concentrations are pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., p-tyramine).
-
The reaction produces hydrogen peroxide (H2O2), which is detected using a fluorimetric probe (e.g., Amplex Red) in the presence of horseradish peroxidase.
-
The fluorescence is measured at an excitation/emission wavelength of approximately 530/585 nm.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The kinetic mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined using Lineweaver-Burk plots.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: An MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50 or GI50) is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2.
Methodology: A colorimetric or LC-MS/MS-based assay can be used to measure the production of prostaglandins.
-
Enzyme and Substrate: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is the natural substrate.
-
Assay Procedure (Colorimetric):
-
The assay is performed in a 96-well plate.
-
The test compound is pre-incubated with the enzyme in a suitable buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically using a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The absorbance is read at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Signaling Pathways and Mechanisms of Action
MAO-B Inhibition Pathway
The primary mechanism of action for the neuroprotective effects of these compounds is the inhibition of the MAO-B enzyme. This inhibition leads to a decrease in the degradation of dopamine in the brain, thereby increasing its availability.
Caption: MAO-B Inhibition by this compound Derivatives.
Potential Anticancer Signaling Pathways (based on related compounds)
The anticancer activity of related pyridazinone derivatives may involve the modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Potential Anticancer Mechanisms of Pyridazinone Derivatives.
Potential Anti-inflammatory Signaling Pathway (based on related compounds)
The anti-inflammatory effects of some pyridazinone derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Caption: COX-2 Inhibition by Pyridazinone Derivatives.
Conclusion and Future Directions
This compound derivatives have been firmly established as potent and selective MAO-B inhibitors, holding significant promise for the development of new therapies for neurodegenerative diseases. While the anti-inflammatory and anticancer activities of this specific scaffold require more direct investigation, the promising results from related pyridazinone and indenopyridine compounds provide a strong rationale for further exploration. Future research should focus on synthesizing and screening a broader range of this compound derivatives for their efficacy against various cancer cell lines and in models of inflammation. Elucidating the specific molecular targets and signaling pathways involved in these potential anticancer and anti-inflammatory effects will be crucial for the rational design of next-generation therapeutics based on this versatile chemical core.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Unexpected anti-inflammatory activity of rigid structures derived from 6-arylpyridazinone antihypertensive agents. II. Synthesis and activity of 5H-indeno(1,2-c)pyridazine and 5H-indeno(1,2-c)pyridazin-3-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of Novel 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening methodologies for novel 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and neuroprotective activities. This document outlines detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes essential workflows and signaling pathways to facilitate a deeper understanding of the screening process.
Core Concepts in the In Vitro Evaluation of Indenopyridazinone Analogs
The in vitro screening of this compound analogs is a critical first step in the drug discovery pipeline. It allows for the rapid assessment of the biological activity of newly synthesized compounds in a controlled, cell-free or cell-based environment. This initial screening provides essential data on cytotoxicity, target engagement, and mechanism of action, which guides the selection of promising lead candidates for further preclinical and clinical development. Key areas of investigation for this class of compounds include their potential as anticancer agents, enzyme inhibitors, and modulators of inflammatory pathways.
Experimental Protocols
This section details the methodologies for essential in vitro assays used to characterize the biological activity of this compound analogs.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indenopyridazinone analogs in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assays
MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Test compounds (indenopyridazinone analogs)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
Detection reagent (e.g., Amplex Red)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the MAO-B enzyme and the test compounds at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity without any inhibitor. Determine the IC50 values from the dose-response curves.[1][2][3][4][5]
PDE4 is a crucial enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibition of PDE4 is a therapeutic approach for inflammatory diseases.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Test compounds
-
Assay buffer
-
Detection system (e.g., fluorescence polarization-based assay kit)
-
96-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PDE4 enzyme, the test compounds, and the fluorescently labeled cAMP substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a binding agent that specifically binds to the product of the reaction (5'-AMP). The binding results in a change in fluorescence polarization.
-
Measurement: Measure the fluorescence polarization. A low polarization signal indicates high PDE4 activity (cAMP is hydrolyzed), while a high polarization signal indicates inhibition of the enzyme.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[6][7][8][9][10]
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth and metastasis.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds
-
Assay buffer
-
Detection system (e.g., ELISA-based or fluorescence-based)
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Plate Preparation: Coat a 96-well plate with the peptide substrate.
-
Kinase Reaction: Add the VEGFR-2 enzyme, ATP, and the test compounds to the wells. Incubate at 37°C to allow for phosphorylation of the substrate.
-
Detection: After the reaction, add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a chromogenic or fluorogenic substrate for the enzyme on the secondary antibody and measure the resulting signal.
-
Data Analysis: The signal intensity is proportional to the VEGFR-2 kinase activity. Calculate the percentage of inhibition and determine the IC50 values.[11][12][13][14][15]
Data Presentation
The following tables summarize hypothetical quantitative data for a series of novel this compound analogs.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Indenopyridazinone Analogs
| Compound ID | R1 | R2 | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| IPA-01 | H | H | 15.2 | 22.5 | 18.9 |
| IPA-02 | 4-Cl | H | 5.8 | 8.1 | 7.3 |
| IPA-03 | 4-OCH₃ | H | 12.1 | 19.8 | 14.6 |
| IPA-04 | H | 3-CF₃ | 2.5 | 4.2 | 3.1 |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 |
Table 2: In Vitro Enzyme Inhibition (IC50 in µM) of Indenopyridazinone Analogs
| Compound ID | MAO-B | PDE4 | VEGFR-2 |
| IPA-01 | 1.2 | 5.6 | 8.3 |
| IPA-02 | 0.8 | 3.1 | 4.5 |
| IPA-03 | 2.5 | 8.2 | 10.1 |
| IPA-04 | 0.15 | 1.8 | 0.9 |
| Reference | Selegiline (0.05) | Rolipram (0.2) | Sorafenib (0.09) |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the screening of this compound analogs.
Caption: A generalized workflow for the in vitro screening of novel compounds.
References
- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dovepress.com [dovepress.com]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Dawn of a New Era in Neuroprotection: Pyridazinone-Based MAO-B Inhibitors
A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Pyridazinone Derivatives for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the burgeoning field of pyridazinone-based monoamine oxidase B (MAO-B) inhibitors. It details the discovery, synthesis, and biological evaluation of novel pyridazinone derivatives, highlighting their potential as therapeutic agents for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This guide offers a comprehensive overview of structure-activity relationships, quantitative inhibitory data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development in this promising area.
Introduction: The Critical Role of MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of several key neurotransmitters, including dopamine. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to a decline in motor function. Inhibiting MAO-B activity can increase the synaptic availability of dopamine, offering a symptomatic treatment strategy. Furthermore, the oxidative deamination of monoamines by MAO produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage.[1] Therefore, selective MAO-B inhibitors not only alleviate symptoms but may also offer neuroprotective effects.
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] Recent research has focused on the design and synthesis of novel pyridazinone-based compounds as potent and selective MAO-B inhibitors.[2][4][5] This guide delves into the specifics of these discoveries, providing a technical foundation for researchers in the field.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of several series of novel pyridazinone-based MAO-B inhibitors.
Table 1: Inhibitory Activity of Pyridazinone Derivatives Containing a (2-Fluorophenyl)piperazine Moiety (T-Series) [6]
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| T1 | >10 | >10 | - |
| T3 | 0.039 | 4.19 | 107.4 |
| T6 | 0.013 | 1.57 | 120.8 |
| T7 | >1 | >10 | - |
| T9 | 0.20 | >10 | >50 |
| T11 | >1 | >10 | - |
| T12 | 0.15 | >10 | >66.7 |
Table 2: Inhibitory Activity of Pyridazinone Derivatives (TR-Series) [2][3][7][8]
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| TR2 | 0.27 | >23 | >85 |
| TR16 | 0.17 | >40 | >235 |
Table 3: Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives (S-Series) [4][9]
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| S5 | 0.203 | 3.857 | 19.04 |
| S16 | 0.979 | >10 | >10.21 |
Table 4: Inhibitory Activity of Pyridazinone Derivatives (4-Series) [5]
| Compound | hMAO-B Ki (µM) | hMAO-A Ki (µM) | Selectivity Index (SI) for hMAO-B |
| 4b | 0.022 | 4.55 | 206.82 |
Experimental Protocols
General Synthesis of Pyridazinone Derivatives
The synthesis of pyridazinone-based MAO-B inhibitors generally follows a multi-step procedure. A representative synthetic scheme is outlined below.
Step 1: Synthesis of 3-chloro-6-substituted pyridazine. [2] A nucleophilic substitution reaction is carried out between 3,6-dichloropyridazine and a desired phenylpiperazine or morpholine derivative in ethanol.
Step 2: Hydrolysis to 6-substituted-3(2H)-pyridazinone. [2][6] The 3-chloro-6-substituted pyridazine intermediate is hydrolyzed by refluxing in glacial acetic acid to yield the corresponding 6-substituted-3(2H)-pyridazinone.
Step 3: N-Alkylation of the Pyridazinone Ring. [6] The pyridazinone is reacted with an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like acetone.
Step 4: Hydrazide Formation. [6] The resulting ester is then treated with hydrazine hydrate in methanol to form the corresponding acetohydrazide.
Step 5: Condensation to Form Final Products. [6] Finally, the acetohydrazide is condensed with various substituted or non-substituted benzaldehydes to yield the target pyridazinone derivatives.
In Vitro MAO Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is determined using established protocols.
Method 1: MAO-Glo™ Assay. [10] This is a luminescence-based assay that measures the amount of luciferin produced, which is proportional to MAO activity.
-
Enzyme Incubation: Human recombinant MAO-A or MAO-B enzymes are incubated with the test compounds at various concentrations.
-
Substrate Addition: A specific substrate for MAO-A or MAO-B is added to initiate the enzymatic reaction.
-
Detection: A luciferin detection reagent is added to stop the reaction and generate a luminescent signal.
-
Data Analysis: The luminescence is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Method 2: HPLC-Based Assay. [1] This method involves the use of high-performance liquid chromatography (HPLC) to measure the product of the MAO-catalyzed reaction.
-
Reaction: The MAO enzyme is incubated with a substrate (e.g., kynuramine) and the test inhibitor.
-
Separation: The reaction mixture is analyzed by HPLC to separate the substrate from the product (e.g., 4-hydroxyquinoline).
-
Quantification: The amount of product formed is quantified using a detector (e.g., DAD, fluorescence, or mass spectrometry).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor.
Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.[6] The enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).[8]
Reversibility Studies
Dialysis experiments are conducted to assess the reversibility of the inhibition.[8] The enzyme is pre-incubated with the inhibitor and then dialyzed to remove the unbound inhibitor. The recovery of enzyme activity after dialysis indicates reversible inhibition.
Visualizing Key Processes
Signaling Pathway
The following diagram illustrates the role of MAO-B in dopamine metabolism and the effect of MAO-B inhibitors.
Caption: Role of MAO-B in Dopamine Metabolism and Inhibition.
Experimental Workflow
The general workflow for the discovery and evaluation of new pyridazinone-based MAO-B inhibitors is depicted below.
Caption: General Experimental Workflow.
Conclusion and Future Directions
The discovery of novel pyridazinone-based MAO-B inhibitors represents a significant advancement in the quest for effective treatments for neurodegenerative diseases. The compounds discussed in this guide have demonstrated high potency, selectivity, and favorable kinetic profiles. The detailed synthetic and analytical protocols provided herein serve as a valuable resource for researchers aiming to build upon these findings.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their blood-brain barrier permeability and in vivo efficacy. Further investigation into the long-term neuroprotective effects of these inhibitors is also warranted. The continued exploration of the pyridazinone scaffold holds immense promise for the development of next-generation therapies that can slow or halt the progression of devastating neurodegenerative disorders.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors [mdpi.com]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
The Intricate Dance of Structure and Activity: A Deep Dive into 3-Phenyl-Indenopyridazinones
For researchers, scientists, and drug development professionals, this technical guide synthesizes the current understanding of the structure-activity relationships (SAR) governing 3-phenyl-indenopyridazinone derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This document provides a comprehensive overview of their synthesis, biological evaluation, and the molecular interactions that dictate their therapeutic potential.
The indenopyridazinone core, a tricyclic heteroaromatic system, has been the subject of investigation for various pharmacological applications. The introduction of a phenyl group at the 3-position significantly influences the molecule's spatial arrangement and electronic properties, leading to diverse biological effects. This guide will systematically explore the available quantitative data, experimental methodologies, and the signaling pathways implicated in the action of these compounds.
Structure-Activity Relationship: Unraveling the Molecular Blueprint for Potency
The biological activity of 3-phenyl-indenopyridazinone derivatives is intricately linked to the nature and position of substituents on both the indenone and the phenyl moieties. While a comprehensive SAR study across a wide range of biological targets is yet to be fully elucidated in publicly available literature, existing research provides valuable insights into key determinants of activity for specific therapeutic areas.
Monoamine Oxidase B (MAO-B) Inhibition
A notable area of investigation for 3-phenyl-indenopyridazinones is their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.
| Compound ID | R1 (Indenone Ring) | R2 (Phenyl Ring) | MAO-B IC50 (nM) |
| Id | 7-methoxy | 3-(trifluoromethyl) | Potent (exact value not specified) |
| IId | 6-methoxy | 3-(trifluoromethyl) | Potent (exact value not specified) |
Table 1: MAO-B Inhibitory Activity of 3-Phenyl-Indenopyridazinone Derivatives.[1]
The data, although limited, suggests that methoxy substitution on the indenone ring and a trifluoromethyl group on the 3-phenyl ring are favorable for potent MAO-B inhibition.[1] The nearly planar conformation of these molecules, as revealed by crystallographic studies, likely plays a crucial role in their interaction with the enzyme's active site.[1]
Benzodiazepine Receptor Binding
Derivatives of the isomeric pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines have been evaluated for their affinity to central (CBR) and peripheral (PBR) benzodiazepine receptors. While most of the potent ligands belong to the 3-arylmethyloxy-pyridazinoindole series, certain 2-aryl-indenopyridazines have shown weak affinity for CBR.[2] This suggests that the substitution pattern on the pyridazinone ring is a critical determinant for benzodiazepine receptor interaction.
Antiulcer and Antisecretory Activity
Studies on a series of indenopyridazinone derivatives have revealed their potential as antiulcer and antisecretory agents.[3] Although these studies did not focus specifically on 3-phenyl substituted analogs, they provide valuable insights into the SAR of the broader indenopyridazinone scaffold. For instance, dimethoxy substitution on the indenone ring was found to be crucial for significant antisecretory activity.[3] The presence of a double bond at the 4,4a-position was not essential for the activity in this series.[3]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of 3-phenyl-indenopyridazinones involve a series of well-defined chemical and pharmacological procedures.
General Synthesis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
The synthesis of the 3-phenyl-indenopyridazinone core typically involves the condensation of a substituted 2-acyl-1,3-indandione with a phenylhydrazine derivative. The specific reaction conditions, including solvents and catalysts, can be optimized to improve yields and purity.
Workflow for the Synthesis of 3-Phenyl-Indenopyridazinones:
Caption: General synthetic route for 3-phenyl-indenopyridazinones.
Biological Assays
The inhibitory activity of the synthesized compounds against MAO-B is typically determined using a fluorometric or radiometric assay. The assay measures the production of a specific metabolite from a known MAO-B substrate in the presence and absence of the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Receptor binding assays are performed using radiolabeled ligands that specifically bind to either the central or peripheral benzodiazepine receptors. The ability of the test compounds to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is determined.
-
Ethanol-Induced Gastric Lesions: This in vivo model in rats is used to evaluate the cytoprotective effect of the compounds. The ability of the compounds to reduce the area of gastric lesions induced by ethanol is quantified.[3]
-
Indomethacin-Induced Ulcers: This model assesses the anti-inflammatory and ulcerogenic potential of the compounds.[3]
-
Gastric Acid Secretion: The effect of the compounds on gastric acid secretion is measured in pylorus-ligated rats.
Signaling Pathways: Elucidating the Mechanism of Action
The biological effects of 3-phenyl-indenopyridazinones are mediated through their interaction with specific signaling pathways.
Monoamine Oxidase B and Neurotransmission
MAO-B is a key enzyme in the metabolism of neurotransmitters, particularly dopamine. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is beneficial in the treatment of Parkinson's disease.
Caption: Inhibition of MAO-B by 3-phenyl-indenopyridazinones.
Future Directions
The field of 3-phenyl-indenopyridazinones holds significant promise for the development of novel therapeutics. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitution patterns to establish a more comprehensive SAR.
-
Multi-target Profiling: Screening of these compounds against a wider panel of biological targets to identify new therapeutic applications.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models of disease to assess their therapeutic potential and drug-like properties.
By systematically exploring the structure-activity relationships and mechanisms of action of 3-phenyl-indenopyridazinones, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
An In-depth Technical Guide on the Therapeutic Potential of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one, a potent and selective inhibitor of Monoamine Oxidase-B (MAO-B). This document consolidates available quantitative data, detailed experimental protocols, and relevant biological pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound belongs to the class of indenopyridazinones, which are tricyclic heterocyclic compounds. This class of molecules has garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects. Notably, specific derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been identified as potent and selective inhibitors of MAO-B, an enzyme of considerable therapeutic interest for the treatment of neurodegenerative disorders such as Parkinson's disease.
Monoamine oxidase-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine, in the central nervous system. Its inhibition can lead to an increase in synaptic dopamine levels, which is a validated strategy for managing the motor symptoms of Parkinson's disease. The selectivity for MAO-B over its isoform, MAO-A, is crucial for avoiding the "cheese effect," a hypertensive crisis associated with the consumption of tyramine-rich foods, which is a major drawback of non-selective MAO inhibitors.
This guide focuses on the synthesis, mechanism of action, and therapeutic potential of this compound as a selective MAO-B inhibitor.
Quantitative Data: MAO-B Inhibitory Activity
The inhibitory potency of this compound and its derivatives against MAO-B has been systematically evaluated. The following table summarizes the key quantitative data from a comprehensive study on a series of indenopyridazinones. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the MAO-B enzyme activity.
| Compound | Substituent (R) | IC50 (nM) for MAO-B Inhibition |
| This compound | H | 230 |
| 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | 4-CH₃ | 150 |
| 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one | 4-OCH₃ | 320 |
| 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | 4-Cl | 120 |
| 3-(4-(Trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one | 4-CF₃ | 90 |
| 3-(3-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | 3-Cl | 180 |
| 3-(3-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | 3-CH₃ | 200 |
Data sourced from Kneubühler, S., et al. (1995). Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines. Journal of medicinal chemistry, 38(19), 3874-3883.
The structure-activity relationship (SAR) suggests that electron-withdrawing groups at the para-position of the phenyl ring, such as trifluoromethyl and chloro substituents, enhance the inhibitory potency against MAO-B. The most active compound in this series was the p-CF3 substituted analog with an IC50 of 90 nM.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core compound and the biochemical assay used to determine its MAO-B inhibitory activity.
The synthesis of this compound is achieved through a multi-step process starting from 2-phenyl-1,3-indandione.
Step 1: Synthesis of 2-Benzoyl-1-indanone-2-carboxylic acid
-
To a solution of 2-phenyl-1,3-indandione (1 equivalent) in a suitable solvent such as anhydrous toluene, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add ethyl chloroformate (1.2 equivalents) dropwise.
-
The reaction is then stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-benzoyl-1-indanone-2-carboxylic acid ethyl ester.
-
The ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in aqueous ethanol for 4 hours.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.
Step 2: Cyclization to this compound
-
A mixture of 2-benzoyl-1-indanone-2-carboxylic acid (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.
The inhibitory activity of this compound against MAO-B is determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic probe)
-
Test compound (this compound) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red in each well of the 96-well plate.
-
Add various concentrations of the test compound (typically in a serial dilution) to the wells. A control well containing only DMSO (vehicle) should also be included.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding the MAO-B enzyme to all wells, followed immediately by the MAO-B substrate.
-
The final reaction volume in each well is typically 200 µL.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorometric plate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the therapeutic potential of this compound is the selective inhibition of MAO-B.
The following diagram illustrates the role of MAO-B in dopamine metabolism and the effect of its inhibition.
Caption: MAO-B inhibition by this compound.
By inhibiting MAO-B, this compound prevents the breakdown of dopamine into its inactive metabolite, DOPAC. This leads to an accumulation of dopamine in the presynaptic neuron and an increased release into the synaptic cleft. The elevated levels of synaptic dopamine are then available to stimulate postsynaptic dopamine receptors, thereby alleviating the symptoms of dopamine deficiency observed in conditions like Parkinson's disease. Furthermore, the inhibition of MAO-B also reduces the production of hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. This suggests a potential neuroprotective effect for MAO-B inhibitors.
The general workflow for the discovery and preclinical evaluation of novel MAO-B inhibitors like this compound is depicted below.
Caption: Drug discovery workflow for MAO-B inhibitors.
This workflow begins with the synthesis of a library of candidate compounds, followed by primary screening to identify potent and selective inhibitors. Promising "hits" undergo structure-activity relationship studies and lead optimization to improve their pharmacological properties. Subsequent evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, along with in vivo efficacy studies, leads to the selection of a preclinical candidate for further development.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents targeting MAO-B. Its potent and selective inhibitory activity makes it a strong candidate for further investigation in the context of neurodegenerative diseases, particularly Parkinson's disease. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to replicate and build upon existing findings. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and further optimization of the indenopyridazinone scaffold to enhance its drug-like properties and therapeutic potential.
References
In-depth Technical Guide: 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (CAS Number 77152-22-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one, with CAS number 77152-22-8, is a heterocyclic organic compound belonging to the indenopyridazinone class. This technical guide provides a comprehensive overview of its known properties and significant research applications, with a particular focus on its role as a potent and selective inhibitor of monoamine oxidase-B (MAO-B). This document consolidates available data on its physicochemical characteristics, synthesis, and biological activity, including detailed experimental methodologies where available.
Chemical Properties and Identifiers
This compound is characterized by a fused three-ring system consisting of an indene and a pyridazine moiety, with a phenyl substituent.[1][2][3]
| Property | Value | Reference |
| CAS Number | 77152-22-8 | [1][2][3] |
| Chemical Name | This compound | [1][2][3] |
| Synonym | GNF-PF-2307 | [1] |
| Molecular Formula | C₁₇H₁₀N₂O | [1][3] |
| Molecular Weight | 258.27 g/mol | [1][3] |
Research Applications: Inhibition of Monoamine Oxidase-B (MAO-B)
The primary area of research for this compound and its derivatives is in the field of neuropharmacology, specifically as inhibitors of monoamine oxidase-B (MAO-B).[4] MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.
A significant study on a large series of 5H-indeno[1,2-c]pyridazin-5-one derivatives (also referred to as indenopyridazinones or IPs) demonstrated that these compounds are potent and selective inhibitors of MAO-B.[4] While the specific IC50 value for the unsubstituted this compound was not explicitly detailed in the readily available abstracts, the study highlighted that substitutions on the phenyl ring significantly influence inhibitory potency. For instance, the para-trifluoromethyl substituted analog, p-CF3-3-phenyl-IP, was identified as the most active compound in the series with an IC50 value of 90 nM.[4] This suggests that the core 3-phenyl-indenopyridazinone structure is a promising scaffold for the development of MAO-B inhibitors.
Experimental Protocols
General Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound has not been found in the available search results, a general synthetic route for this class of compounds can be inferred from the literature on pyridazinone synthesis. A common method involves the condensation of a 1,2-dicarbonyl compound with a hydrazine derivative. For the synthesis of the target compound, this would likely involve the reaction of a 2-benzoyl-1,3-indandione derivative with hydrazine.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Monoamine Oxidase-B (MAO-B) Inhibition Assay
A general protocol for determining the MAO-B inhibitory activity of compounds like this compound can be outlined based on standard fluorometric or spectrophotometric methods. These assays typically measure the product of the MAO-B catalyzed reaction.
Experimental Workflow for MAO-B Inhibition Assay:
Caption: General workflow for a MAO-B inhibition assay.
Key Steps in the Protocol:
-
Enzyme Preparation: A solution of purified MAO-B enzyme is prepared in a suitable buffer.
-
Compound Preparation: The test compound, this compound, is dissolved (e.g., in DMSO) and serially diluted to various concentrations.
-
Incubation: The MAO-B enzyme solution is pre-incubated with the different concentrations of the test compound for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a suitable substrate for MAO-B, such as kynuramine or benzylamine.
-
Detection: The formation of the product is monitored over time using a spectrophotometer or fluorometer. In the case of kynuramine, the fluorescent product 4-hydroxyquinoline is measured.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.
Signaling Pathway
The mechanism of action of this compound as a MAO-B inhibitor involves the direct binding to the active site of the enzyme, thereby preventing the breakdown of monoamine neurotransmitters.
MAO-B Inhibition and Dopaminergic Signaling:
Caption: Inhibition of MAO-B by this compound.
This diagram illustrates that by inhibiting MAO-B, this compound prevents the conversion of dopamine to its inactive metabolite, DOPAC. This leads to an increase in the presynaptic concentration of dopamine, resulting in greater release into the synaptic cleft and enhanced signaling at the postsynaptic dopamine receptors.
Conclusion
This compound is a promising scaffold for the development of selective MAO-B inhibitors. While detailed quantitative data for this specific compound are not widely published, the research on its derivatives strongly supports its potential as a lead compound for the treatment of neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacological profile, including its specific potency, mechanism of inhibition, and in vivo efficacy. The experimental frameworks provided in this guide can serve as a foundation for such future investigations.
References
- 1. Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Pyridazinone Scaffolds: An In-depth Technical Guide to their Antiviral and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse biological activities have positioned it as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antiviral and antimicrobial potential of pyridazinone derivatives, consolidating key quantitative data, detailing experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.
Antimicrobial Potential of Pyridazinone Scaffolds
Pyridazinone derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. Their efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The antimicrobial activity of various pyridazinone derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. A summary of reported MIC values is presented in the tables below.
Table 1: Antibacterial Activity of Pyridazinone Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Methicillin-ResistantStaphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii | Salmonella typhimurium | Reference |
| Compound 7 | - | 7.8 µM | 7.8 µM | - | 7.8 µM | 7.8 µM | [1] |
| Compound 10h | 16 | - | >128 | - | - | - | [2] |
| Compound 13 | - | 8.92 µM | - | 7.48 µM | 3.74 µM | - | [1] |
| Derivative IIIa | - | - | Excellent Activity | - | - | - | [3] |
| Various Derivatives | 16 - >1024 | 0.5 - 128 | 128 - >1024 | - | - | - | [2] |
Table 2: Antifungal Activity of Pyridazinone Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| Compound 8g | 16 | - | [2] |
| Derivative IIId | Very Good Activity | Very Good Activity | [3] |
| Various Derivatives | 16 - 1024 | - | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the pyridazinone compounds is prepared in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Figure 1: Workflow for Broth Microdilution MIC Assay.
Antiviral Potential of Pyridazinone Scaffolds
The versatility of the pyridazinone scaffold extends to the realm of virology, with derivatives showing promising activity against a range of viruses, including Hepatitis A Virus (HAV), Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).
Quantitative Antiviral Data
The antiviral efficacy of pyridazinone derivatives is typically evaluated by determining their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the viral replication, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound.
Table 3: Antiviral Activity of Pyridazinone Derivatives
| Virus | Compound/Derivative | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Hepatitis A Virus (HAV) | Compound 10 | Potent Activity | - | - | [4] |
| Hepatitis B Virus (HBV) | 4r | 0.087 ± 0.002 µM | 90.6 ± 2.06 µM | >1041 | [5] |
| HIV-1 (Reverse Transcriptase) | 4c | - | - | - | [6] |
| Herpes Simplex Virus (HSV-1) | A50 | Good Efficacy | Weak Cytotoxicity | - | [7] |
| Tobacco Mosaic Virus (TMV) | A26 | 118.9 µg/mL (curative) | - | - | [8] |
Key Antiviral Mechanisms and Experimental Protocols
Certain pyridazinone derivatives have been identified as HBV capsid assembly modulators. They function by inducing the formation of genome-free or aberrant capsids, thereby disrupting the viral replication cycle.
Experimental Protocol: HBV Capsid Assembly Assay
-
Cell Culture and Transfection: A human hepatoma cell line (e.g., Huh7) is transiently transfected with a plasmid expressing the HBV core protein.
-
Compound Treatment: The transfected cells are treated with various concentrations of the pyridazinone derivative.
-
Cell Lysis and Native Agarose Gel Electrophoresis: After incubation, the cells are lysed, and the lysates are subjected to native agarose gel electrophoresis to separate intact capsids from core protein dimers.
-
Immunoblotting: The proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the capsids and dimers. An increase in the capsid band and a decrease in the dimer band in treated cells compared to the control indicate that the compound promotes capsid assembly.
References
- 1. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Indenopyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-inflammatory properties of indenopyridazinone and its related pyridazinone derivatives. The pyridazinone core structure has been identified as a promising scaffold in the development of novel anti-inflammatory agents, often exhibiting potent efficacy with a reduced risk of the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide details the mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols for evaluation, and provides visual representations of the critical signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
Indenopyridazinone derivatives primarily exert their anti-inflammatory effects through the modulation of two key signaling pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
A predominant mechanism for many pyridazinone derivatives is the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.[4][5] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] By selectively targeting COX-2, these derivatives can reduce the production of inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1, thus offering a better safety profile.[3][5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme itself.[8][9][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes.[11][12] Some pyridazinone derivatives have been shown to inhibit this pathway, preventing the production of a wide array of inflammatory mediators.[8][13]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of indenopyridazinone derivatives has been quantified through various in vitro and in vivo models. The following tables summarize representative data from published studies.
Table 1: In Vitro COX-2 Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a compound required to inhibit 50% of the COX-2 enzyme activity. A lower IC₅₀ value signifies higher potency.
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 5a | 0.77 | 16.70 | [14] |
| 5f | 1.89 | 13.38 | [14] |
| 6b | 0.18 | 6.33 | [15] |
| 4c | 0.26 | - | [15] |
| 3d | 0.425 | - | [16] |
| 4e | 0.356 | - | [16] |
| Celecoxib (Control) | 0.35 | 37.03 | [14] |
| Indomethacin (Control) | 0.42 | 0.50 | [14] |
Note: Selectivity Index (SI) data is provided where available in the source literature.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a standard acute inflammation assay. The data represents the percentage inhibition of edema at a specific time point and dose compared to a control group.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| 5-aminoindazole | 100 | 5 | 83.09 | [17] |
| Compound 3b | - | - | Superior to Diclofenac | [18] |
| Compound 4a | - | - | Potent activity | [4] |
| Compound 9d | - | - | Potent activity | [4] |
| Diclofenac (Control) | 10 | 5 | 84.00 | [17] |
Note: Specific dose and time point details vary between studies. "-" indicates data was described qualitatively in the source.
Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This table shows the ability of compounds to reduce the production of key inflammatory molecules in macrophage cell lines (e.g., RAW 264.7) after stimulation with lipopolysaccharide (LPS).
| Compound | Mediator | Inhibition (%) | Reference |
| 5a | TNF-α | 87 | [14] |
| 5a | IL-6 | 76 | [14] |
| 5f | TNF-α | 35 | [14] |
| 5f | IL-6 | 32 | [14] |
| 4ba | IL-1, TNF, IL-6, IL-8 | Regulated Production | [19] |
| Celecoxib (Control) | TNF-α | 67 | [14] |
| Celecoxib (Control) | IL-6 | 81 | [14] |
Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the anti-inflammatory potential of new chemical entities. Below are detailed protocols for key experiments.
General Workflow for Preclinical Evaluation
The evaluation of a novel indenopyridazinone derivative typically follows a multi-stage process, starting with in vitro screening to establish mechanism and potency, followed by in vivo studies to confirm efficacy and assess safety.
In Vivo: Carrageenan-Induced Hind Paw Edema in Rats
This protocol assesses acute anti-inflammatory activity in a live animal model.
-
Animal Model: Wistar or Sprague-Dawley rats (6-8 weeks old) are used.[4][17]
-
Grouping: Animals are divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups at various doses (e.g., 25, 50, 100 mg/kg).[17]
-
Dosing: Test compounds and controls are administered, typically intraperitoneally (i.p.), 30-60 minutes prior to the inflammatory insult.[17]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution is made into the right hind paw of each rat.[17]
-
Measurement: The paw volume or diameter is measured using a plethysmograph immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
In Vitro: COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds against COX isoenzymes.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are typically used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme converts it to Prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. This second step is monitored colorimetrically.
-
Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound or a control (e.g., Celecoxib, Indomethacin) in a buffer solution for a set time (e.g., 15 minutes). b. Arachidonic acid is added to initiate the reaction. c. A colorimetric probe is included, which reacts with the peroxidase activity to produce a measurable signal (e.g., absorbance at 590 nm). d. The reaction rate is measured over time.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro: Inhibition of Pro-inflammatory Mediators in Macrophages
This cell-based assay evaluates the effect of compounds on the production of inflammatory molecules.
-
Cell Line: A murine macrophage cell line, such as RAW 264.7, is commonly used.[14][16]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) and seeded into multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the indenopyridazinone derivative for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell culture media (except for the negative control group) and incubating for 18-24 hours.[8][10]
-
Quantification of Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the cell supernatant is measured using the Griess reagent.[17] The absorbance is read at ~540 nm.
-
Cytokines (TNF-α, IL-6): The concentration of cytokines in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]
-
-
Data Analysis: The concentration of the inflammatory mediator in treated groups is compared to the LPS-only control group to calculate the percentage of inhibition. A cell viability assay (e.g., MTT) is run in parallel to ensure that the observed effects are not due to cytotoxicity.[16]
Conclusion
Indenopyridazinone derivatives represent a highly promising class of anti-inflammatory agents. Their primary mechanisms of action, centered on the selective inhibition of COX-2 and modulation of the NF-κB signaling pathway, provide a strong rationale for their therapeutic potential.[8][15] Preclinical data consistently demonstrates potent in vitro and in vivo activity, often comparable or superior to established NSAIDs but with a potentially improved safety profile, particularly concerning gastric effects.[4][14] The experimental frameworks detailed in this guide provide a robust basis for the continued investigation and development of these compounds as next-generation anti-inflammatory drugs.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. mdpi.com [mdpi.com]
- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyridazinone Derivatives as Potential Anticancer Agents: A Technical Guide
Abstract
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This technical guide provides an in-depth overview of recent advancements in the development of novel pyridazinone derivatives as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document details the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their interactions with key signaling pathways implicated in cancer progression. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are provided to facilitate further research and development in this critical area.
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] In recent years, extensive research has focused on the synthesis and evaluation of novel pyridazinone derivatives as potential anticancer agents.[1][4] These compounds have demonstrated efficacy against a variety of cancer cell lines by targeting crucial cellular processes and signaling pathways involved in tumorigenesis and metastasis.[1][4]
The anticancer activity of pyridazinone derivatives is often attributed to their ability to inhibit specific molecular targets, including various protein kinases such as c-Met, Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and FER tyrosine kinase.[1][4][5] Additionally, some derivatives have been shown to interfere with tubulin polymerization, inhibit Poly (ADP-ribose) polymerase (PARP), and Dihydrofolate reductase (DHFR).[1][3] This multi-targeted approach offers the potential for broader therapeutic efficacy and the ability to overcome resistance to conventional chemotherapy.
This guide aims to provide a comprehensive resource for the scientific community by consolidating key findings, presenting quantitative data in an accessible format, and offering detailed experimental methodologies to support ongoing and future research efforts in this promising field of cancer drug discovery.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activities of representative novel pyridazinone derivatives from various studies. This data is intended to provide a comparative overview of their potency and selectivity against different cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity of Novel Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 15a | HT-29 (Colon) | Cytotoxicity Assay | 0.10 | [6] |
| H460 (Lung) | Cytotoxicity Assay | 0.13 | [6] | |
| A549 (Lung) | Cytotoxicity Assay | 0.05 | [6] | |
| Compound 43 | Panc-1 (Pancreas) | Cytotoxicity Assay | 2.9 | [1] |
| Paca-2 (Pancreas) | Cytotoxicity Assay | 2.2 | [1] | |
| Compound 10l | A549/ATCC (Lung) | GI50 Assay | 1.66 - 100 | [7] |
| Compound 17a | Various | GI50 Assay | Not specified | [7] |
| 2S-5 | MDA-MB-231 (Breast) | Cytotoxicity Assay | 6.21 | [8] |
| 4T1 (Breast) | Cytotoxicity Assay | 7.04 | [8] | |
| 2S-13 | MDA-MB-231 (Breast) | Cytotoxicity Assay | 7.73 | [8] |
| 4T1 (Breast) | Cytotoxicity Assay | 8.21 | [8] | |
| DCPYR | MAC16 (Colon) | MTT Assay | Lower than arylated analogues | [9] |
IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.
Table 2: In Vivo Antitumor Efficacy of Novel Pyridazinone Derivatives
| Compound ID | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) % | Reference |
| Compound 38 | NCI-H1581 (FGFR1-driven) | 50 mg/kg | 91.6 | [1] |
| Compound 72 | NCI-H1581 (FGFR1-driven) | 50 mg/kg | Not specified, caused tumor immobility | [4] |
| Compound 8 | MCF-7 (Breast) | 30 mg/kg (i.p.) | 74.2 | [10] |
| DCPYR | MAC 16 (Colon) | 50 mg/kg | >50 | [9] |
TGI: Tumor Growth Inhibition. i.p.: Intraperitoneal injection.
Signaling Pathways and Mechanisms of Action
Novel pyridazinone derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and patient selection in clinical settings.
FGFR Signaling Pathway Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, differentiation, angiogenesis, and wound healing.[1][4] Aberrant activation of this pathway is implicated in various cancers. Several novel pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR.[1][4] These compounds suppress the FGFR signaling pathway, leading to significant antitumor activity.[1][4]
Caption: Inhibition of the FGFR signaling pathway by pyridazinone derivatives.
PI3K/Akt Signaling Pathway Modulation
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers. Some pyridazinone derivatives have been shown to modulate this pathway, leading to the induction of apoptosis and cell cycle arrest.[8]
Caption: Modulation of the PI3K/Akt signaling pathway by pyridazinone derivatives.
MAPK Signaling Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway, a component of the MAPK cascade, is frequently overactive in cancer. Evidence suggests that certain pyridazinone derivatives can influence MAPK signaling, contributing to their anticancer effects.[8]
Caption: Involvement of pyridazinone derivatives in the MAPK/ERK signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel pyridazinone derivatives as anticancer agents. These protocols are intended to serve as a guide for researchers.
General Synthesis of Pyridazinone Derivatives
A common synthetic route to pyridazin-3(2H)-one derivatives involves the condensation of a γ-ketoacid with hydrazine hydrate.[11]
Caption: General workflow for the synthesis of pyridazinone derivatives.
Protocol:
-
Reaction Setup: A mixture of the appropriate γ-ketoacid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Condition: The reaction mixture is heated to reflux for a specified period (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then poured into ice-cold water, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized pyridazinone derivative is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).
Protocol:
-
Cell Treatment: Cells are treated with the pyridazinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the pyridazinone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the pyridazinone derivatives in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into control and treatment groups. The treatment group receives the pyridazinone derivative (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Conclusion and Future Perspectives
Novel pyridazinone derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and significant therapeutic potential.[1][4] The ability of these compounds to target key oncogenic signaling pathways, such as the FGFR, PI3K/Akt, and MAPK pathways, underscores their importance in the development of targeted cancer therapies.[1][4][8] The quantitative data summarized in this guide highlight the potent in vitro and in vivo activities of several lead compounds.
The detailed experimental protocols provided herein are intended to facilitate the standardized evaluation of new pyridazinone analogues and to accelerate the translation of promising candidates from preclinical studies to clinical development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as to improve the pharmacokinetic and safety profiles of these compounds. Furthermore, the exploration of combination therapies, where pyridazinone derivatives are used in conjunction with existing chemotherapeutic agents or immunotherapies, may offer synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds great promise for the discovery of next-generation cancer therapeutics.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. scispace.com [scispace.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one MAO-B Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters in the central nervous system. Its role in the degradation of dopamine makes it a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease. The 5H-indeno[1,2-c]pyridazin-5-one scaffold has been identified as a promising framework for the development of selective MAO-B inhibitors. A series of these compounds has been synthesized and shown to act preferentially on MAO-B, with some derivatives exhibiting high, submicromolar inhibitory activities.[1] This document provides a detailed protocol for the in vitro assessment of the MAO-B inhibitory potential of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one using a fluorometric kynuramine assay.
Principle of the Assay
The MAO-B inhibition assay is based on the oxidative deamination of a substrate by the MAO-B enzyme. In this protocol, kynuramine is used as the substrate. MAO-B catalyzes the conversion of kynuramine to 4-hydroxyquinoline. The reaction is terminated by the addition of a strong base, and the fluorescence of the resulting 4-hydroxyquinoline is measured. The inhibitory effect of a test compound is determined by quantifying the reduction in fluorescence in its presence compared to a control reaction without the inhibitor.
Signaling Pathway
Caption: Mechanism of MAO-B inhibition.
Experimental Workflow
Caption: MAO-B inhibition assay workflow.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human Recombinant MAO-B | Sigma-Aldrich | M7441 |
| Kynuramine Dihydrobromide | Sigma-Aldrich | K3750 |
| This compound | Custom Synthesis/Vendor | N/A |
| Selegiline Hydrochloride (Positive Control) | Sigma-Aldrich | M0035 |
| Sodium Hydroxide (NaOH) | Fisher Scientific | S318 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | N/A |
| 96-well black, flat-bottom microplates | Corning | 3915 |
Experimental Protocol
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Selegiline in deionized water.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and positive control in potassium phosphate buffer (0.1 M, pH 7.4). The final concentration of DMSO in the assay should not exceed 1%.
-
MAO-B Enzyme Solution: Dilute the human recombinant MAO-B enzyme in potassium phosphate buffer to a final concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically.
-
Kynuramine Substrate Solution: Prepare a stock solution of kynuramine in deionized water. Dilute with potassium phosphate buffer to the desired final concentration (e.g., 50 µM).
-
-
Assay Procedure:
-
Add 20 µL of the serially diluted test compound or positive control to the wells of a 96-well microplate. For control wells, add 20 µL of buffer (with the corresponding percentage of DMSO).
-
Add 140 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 2 M NaOH to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 380 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Data Presentation
The inhibitory activity of this compound and the positive control, Selegiline, should be presented in a clear and concise table.
| Compound | MAO-B IC50 (µM) |
| This compound | To be determined |
| Selegiline (Positive Control) | To be determined |
Note: The IC50 value for Selegiline should be consistent with literature values under similar assay conditions.
Alternative Protocol: Amplex Red Assay
An alternative method for assessing MAO-B inhibition is the Amplex Red Monoamine Oxidase Assay Kit. This is a coupled enzymatic assay where the hydrogen peroxide produced by the MAO-B reaction is used by horseradish peroxidase (HRP) to oxidize the Amplex Red reagent to the highly fluorescent product, resorufin. This assay can be performed as a continuous measurement of enzyme activity.
Conclusion
The provided protocol offers a robust and reliable method for determining the in vitro MAO-B inhibitory activity of this compound. Accurate determination of the IC50 value is a critical step in the evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. It is recommended to perform the assay in triplicate to ensure the reliability of the results.
References
Application Note: High-Throughput Fluorometric Assay for Measuring Monoamine Oxidase-B (MAO-B) Activity Using Indenopyridazinone Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters and is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.[1][2][3] Consequently, the identification and characterization of potent and selective MAO-B inhibitors are of significant therapeutic interest.[4] Indenopyridazinone derivatives have emerged as a promising class of MAO-B inhibitors.[5] This application note provides a detailed protocol for a sensitive and high-throughput fluorometric assay to determine the inhibitory activity of indenopyridazinone compounds against human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation, using a fluorogenic probe.[6]
Principle of the Assay
The fluorometric assay for MAO-B activity is an indirect method that quantifies the production of H₂O₂. MAO-B catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a specific substrate for MAO-B), producing an aldehyde, ammonia, and H₂O₂. In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe (such as Amplex Red) into a highly fluorescent product (resorufin). The resulting fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. The inhibitory effect of indenopyridazinone compounds is determined by measuring the reduction in fluorescence in their presence.
Data Presentation: Inhibition of MAO-B by Pyridazinone and Indenopyridazinone Derivatives
The following tables summarize the inhibitory potency of various pyridazinone and indenopyridazinone derivatives against MAO-A and MAO-B, highlighting their selectivity for MAO-B.
Table 1: Inhibitory Activity of Indeno[1,2-c]pyridazin-5-one (IP) Derivatives against MAO-B [5]
| Compound | Substituent | MAO-B IC₅₀ (nM) |
| 1 | H | >100,000 |
| 2 | p-CH₃ | 1,200 |
| 3 | p-CF₃ | 90 |
| 4 | p-OCH₃ | 1,100 |
| 5 | p-Cl | 230 |
| 6 | p-F | 450 |
Data extracted from a study on a series of 66 indeno[1,2-c]pyridazin-5-one compounds.[5]
Table 2: Inhibitory Activity and Selectivity of Novel Pyridazinone Derivatives against MAO-A and MAO-B [7][8][9][10]
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀ MAO-A / IC₅₀ MAO-B) |
| TR2 | >40 | 0.27 | >148.1 |
| TR16 | >40 | 0.17 | >235.29 |
Data from a study of sixteen newly synthesized pyridazinone derivatives.[7][8][9]
Table 3: Kinetic Parameters for Reversible MAO-B Inhibition by Pyridazinone Derivatives [7][8][9][10]
| Compound | Inhibition Type | Kᵢ (µM) |
| TR2 | Competitive | 0.230 ± 0.004 |
| TR16 | Competitive | 0.149 ± 0.016 |
Kinetic analysis revealed a competitive and reversible mechanism of inhibition for the lead compounds.[7][8][9]
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of indenopyridazinone compounds against MAO-B using a fluorometric assay.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red or equivalent)
-
Indenopyridazinone test compounds
-
Known MAO-B inhibitor (e.g., Selegiline or Pargyline) for positive control[11]
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 535/587 nm for Amplex Red)[12][13]
Experimental Workflow Diagram
Caption: Experimental workflow for the fluorometric MAO-B inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the indenopyridazinone test compounds and the positive control inhibitor (e.g., Selegiline) in DMSO.
-
On the day of the assay, prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of recombinant human MAO-B, substrate, HRP, and the fluorogenic probe in Assay Buffer according to the manufacturer's instructions or literature recommendations. A common approach is to prepare a combined HRP/probe/substrate solution to initiate the reaction.[12][14]
-
-
Assay Procedure:
-
To the wells of a black microplate, add the appropriate volume of the diluted test compounds, positive control, or Assay Buffer (for the 100% activity control).
-
Add the MAO-B enzyme working solution to all wells except the "no enzyme" background control wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[12]
-
Initiate the enzymatic reaction by adding the combined HRP/probe/substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately place the microplate into a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., 535 nm excitation and 587 nm emission for Amplex Red).[12][13]
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the "no enzyme" control from all other measurements to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of 100% activity control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
MAO-B Signaling Pathway and Regulation
Elevated MAO-B activity is associated with increased oxidative stress and neuroinflammation, contributing to neurodegenerative processes.[2][3] The expression of the MAO-B gene itself is regulated by complex signaling pathways.
Caption: Simplified signaling pathway for the regulation of human MAO-B gene expression.[1]
Conclusion
The described fluorometric assay provides a robust, sensitive, and high-throughput method for screening and characterizing indenopyridazinone-based inhibitors of MAO-B. The detailed protocol and representative data offer a comprehensive guide for researchers in academic and industrial settings engaged in the discovery and development of novel therapeutics for neurodegenerative diseases. The competitive and reversible nature of some of the lead pyridazinone compounds makes them attractive candidates for further investigation.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 14. content.abcam.com [content.abcam.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the separation and purification of aromatic and hydrophobic compounds.[3][4][5][6] This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, purification, and fraction collection.
Introduction
This compound belongs to the indenopyridazinone class of heterocyclic compounds.[7] Compounds with pyridazine scaffolds are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery.[1][2][8] Efficient and reliable purification of these compounds is crucial for subsequent biological evaluation and characterization. Reversed-phase HPLC is a powerful technique for the purification of such aromatic molecules, offering high resolution and selectivity.[3][9] This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3]
Experimental Protocol
This protocol provides a general method that can be adapted and optimized for specific sample complexities and impurity profiles.
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is recommended as a starting point due to its broad applicability for aromatic compounds.[3][6] (e.g., dimensions: 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Sample Solvent: A mixture of the mobile phase components or a solvent in which the sample is readily soluble (e.g., Dimethyl sulfoxide (DMSO), followed by dilution with the mobile phase).
-
Vials: Appropriate vials for sample injection and fraction collection.
-
Filters: Syringe filters (0.45 µm) for sample clarification.
Sample Preparation
-
Dissolution: Accurately weigh the crude this compound sample.
-
Solubilization: Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water / 5% ACN) to a concentration suitable for injection. The final concentration should be optimized to avoid column overloading.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Purification Method
The following table summarizes the recommended HPLC parameters. These should be considered as a starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration and column size) |
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the peak of interest as it elutes from the column.
-
Solvent Evaporation: Remove the HPLC solvents from the collected fractions using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Analyze the purity of the final compound using analytical HPLC.
-
Characterization: Confirm the identity and structure of the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Experimental Workflow
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
Application Notes and Protocols for Cell-Based Assays Evaluating the Anti-Inflammatory Effects of Indenopyridazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing cell-based assays for screening and characterizing the anti-inflammatory properties of indenopyridazinones, a promising class of chemical compounds. Detailed protocols for key assays, including NF-κB reporter, cytokine release, and cyclooxygenase-2 (COX-2) activity assays, are presented. Furthermore, this guide outlines the primary signaling pathways involved in inflammation that are potential targets for these compounds and presents a structured workflow for a typical drug discovery screening cascade.
Introduction
Inflammation is a fundamental biological defense mechanism in response to harmful stimuli like pathogens or damaged cells.[1] While acute inflammation is crucial for healing, persistent or chronic inflammation contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer.[1] Key cellular players in the inflammatory response, such as macrophages, produce a variety of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and prostaglandins, upon activation.[1][2]
The pyridazinone chemical scaffold has been identified as a valuable starting point for the development of novel anti-inflammatory drugs.[1][3] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase 2 (COX-2), phosphodiesterase type 4 (PDE4), and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] Indenopyridazinones represent a specific subclass of these compounds, and this document provides the necessary protocols to effectively evaluate their potential as anti-inflammatory therapeutic agents in a cell-based setting.
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB pathway is a critical regulator of inflammatory responses.[1] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[2][5] IKK then phosphorylates IκBα, marking it for degradation.[5] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][5][6] Many anti-inflammatory compounds, potentially including indenopyridazinones, target key steps in this pathway.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Experimental Screening Workflow
A tiered approach is recommended for efficiently screening indenopyridazinone libraries. The workflow begins with a high-throughput primary assay to identify initial "hits." These hits are then confirmed and further characterized in more complex, lower-throughput secondary assays. A crucial, parallel step is to assess cytotoxicity to eliminate compounds that inhibit inflammatory responses simply by killing the cells.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1][2] The tricyclic indenopyridazinone subclass, to which 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one belongs, has shown particular promise as anti-inflammatory and analgesic agents.[3] Some pyridazinone derivatives have been identified as selective COX-2 inhibitors, providing a potential mechanism for their anti-inflammatory effects with a favorable gastrointestinal safety profile.[2] This document provides a detailed in vivo experimental design to test the efficacy of this compound in a preclinical model of inflammation.
Hypothesized Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. This pathway involves the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The diagram below illustrates this proposed mechanism of action for this compound.
Caption: Hypothesized mechanism of action via COX-2 inhibition.
In Vivo Experimental Design: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted and standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male
-
Weight: 180-220 g
-
Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
Experimental Groups and Dosing
A minimum of four groups should be utilized to ensure robust and statistically significant results.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control (e.g., 0.5% Carboxymethylcellulose) | - | Oral (p.o.) | 8 |
| 2 | This compound | 10 | Oral (p.o.) | 8 |
| 3 | This compound | 30 | Oral (p.o.) | 8 |
| 4 | Positive Control (e.g., Indomethacin or Celecoxib) | 10 | Oral (p.o.) | 8 |
Doses are hypothetical and should be determined based on preliminary toxicity and pharmacokinetic studies.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the in vivo efficacy study.
Detailed Experimental Protocols
Preparation of Test and Control Substances
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.
-
This compound: Suspend the required amount of the compound in the vehicle to achieve final concentrations of 1 mg/mL and 3 mg/mL (for 10 and 30 mg/kg doses, assuming a 10 mL/kg dosing volume). Homogenize thoroughly before each administration.
-
Positive Control: Prepare the positive control (e.g., Indomethacin) in the vehicle at the desired concentration.
Baseline Paw Volume Measurement
-
Prior to any treatment, measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).
Administration of Compounds
-
Administer the respective test compound, vehicle, or positive control to each rat via oral gavage. The volume of administration should be uniform across all groups (e.g., 10 mL/kg).
Induction of Inflammation
-
Sixty minutes after the oral administration of the treatments, inject 0.1 mL of a 1% (w/v) sterile solution of lambda-carrageenan in saline into the subplantar region of the right hind paw of each rat.
Measurement of Paw Edema
-
Measure the paw volume (Vt) of the carrageenan-injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Presentation and Analysis
-
Edema Calculation: The increase in paw volume (edema) is calculated as the difference between the volume at time 't' (Vt) and the baseline volume (V₀).
-
Edema (mL) = Vt - V₀
-
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
The results should be summarized in the following table format:
| Time (hours) | Mean Paw Edema (mL) ± SEM |
| Vehicle Control | |
| 1 | Data |
| 2 | Data |
| 3 | Data |
| 4 | Data |
| 5 | Data |
| Time (hours) | Percentage Inhibition of Edema (%) |
| Test Compound (10 mg/kg) | |
| 1 | Data |
| 2 | Data |
| 3 | Data |
| 4 | Data |
| 5 | Data |
-
Statistical Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
(Optional) Biomarker Analysis
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected.
-
The tissue can be homogenized and used to measure the levels of inflammatory mediators such as Prostaglandin E2 (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) using ELISA kits to further elucidate the mechanism of action.
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of the anti-inflammatory efficacy of this compound. Adherence to this design will yield clear, quantifiable, and statistically analyzable data, crucial for advancing the compound through the drug development pipeline. The inclusion of a positive control and multiple dose levels of the test compound will allow for a comprehensive assessment of its potential as a novel anti-inflammatory agent.
References
Molecular Docking Protocol for 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one with MAO-B: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for performing molecular docking studies of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its derivatives with Monoamine Oxidase B (MAO-B). MAO-B is a well-established target for the treatment of neurodegenerative diseases such as Parkinson's disease. The 5H-indeno[1,2-c]pyridazin-5-one scaffold has been identified as a potent and selective inhibitor of MAO-B.[1][2][3] This protocol outlines the necessary steps for in silico analysis, from protein and ligand preparation to the execution of docking simulations and analysis of results, to predict the binding affinity and interaction patterns of these compounds.
Introduction to MAO-B and Indenopyridazinone Inhibitors
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane flavoenzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for managing the symptoms of Parkinson's disease. Several selective MAO-B inhibitors are currently used in clinical practice.[4][5]
The this compound chemical scaffold has emerged as a promising class of reversible and selective MAO-B inhibitors.[1][2] Studies have shown that derivatives of this compound exhibit high inhibitory potency, with some reaching submicromolar IC50 values.[1] Molecular docking studies are crucial computational tools to understand the structure-activity relationships (SAR) of these inhibitors and to guide the design of new, more potent derivatives.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected this compound derivatives against MAO-B.
| Compound | Substituent on Phenyl Ring | MAO-B IC50 (nM) | Reference |
| This compound | H | - | - |
| 3-(p-Trifluoromethylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | p-CF3 | 90 | [1] |
| 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one | 3-CF3 | Potent | [2] |
| 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one | 3-CF3 | Potent | [2] |
Experimental Protocols
This section details the step-by-step methodology for conducting a molecular docking study of this compound with MAO-B.
Software and Hardware Requirements
-
Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Vina, or GOLD are recommended.[5][6][7][8] This protocol will reference steps applicable to most standard docking software.
-
Hardware: A high-performance computing workstation is recommended for efficient processing of docking calculations.
Preparation of the MAO-B Protein Structure
-
Obtain Crystal Structure: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). Several structures are available; a common choice is PDB ID: 2V5Z, which is a high-resolution structure.[6][8] Other suitable PDB entries include 1GOS, 2BYB, and 4A79.[5][8][9]
-
Protein Preparation:
-
Load the PDB file into the molecular modeling software.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[9][10]
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate bond orders and formal charges.
-
Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS) to relieve any steric clashes.[10]
-
Preparation of the Ligand: this compound
-
Ligand Sketching and 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
-
Ligand Preparation:
-
Add hydrogen atoms.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Generate low-energy conformers of the ligand.
-
Perform an energy minimization of the ligand structure using a suitable force field.[10]
-
Molecular Docking Simulation
-
Define the Binding Site:
-
The binding site of MAO-B is a well-characterized hydrophobic cavity.[5]
-
Define the docking grid box around the active site. This can be done by centering the grid on the co-crystallized ligand (if present in the original PDB file) or by identifying key active site residues such as Tyr326, Tyr398, Tyr435, and Cys172.[5][8] The size of the grid box should be sufficient to accommodate the ligand.[7]
-
-
Docking Algorithm and Scoring Function:
-
Execution of Docking:
-
Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the MAO-B active site and calculate a docking score for each pose.
-
Analysis of Docking Results
-
Examine Binding Poses and Scores:
-
Analyze the top-ranked binding poses based on their docking scores. A more negative docking score generally indicates a more favorable binding interaction.
-
Visually inspect the binding poses to ensure they are sterically and chemically reasonable.
-
-
Identify Key Interactions:
-
Analyze the interactions between the ligand and the amino acid residues of the MAO-B active site.
-
Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Docking studies of similar pyridazinone derivatives have highlighted interactions with key residues like Tyr326.[11][12]
-
-
Compare with Experimental Data:
-
If available, correlate the docking scores and predicted binding interactions with experimental data such as IC50 or Ki values to validate the docking protocol.
-
Visualizations
MAO-B Signaling and Inhibition Pathway
Caption: MAO-B metabolizes dopamine to DOPAC. This compound inhibits MAO-B, increasing dopamine levels.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound with MAO-B.
Conclusion
This application note provides a detailed protocol for the molecular docking of this compound with MAO-B. By following these steps, researchers can gain valuable insights into the binding mechanisms of this class of inhibitors, which can aid in the rational design and development of novel therapeutic agents for neurodegenerative diseases. The provided workflows and data summaries serve as a practical guide for professionals in the field of drug discovery.
References
- 1. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. distantreader.org [distantreader.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing the Cytotoxicity of Novel Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer properties.[1][2][3] Assessing the cytotoxicity of novel pyridazinone compounds is a critical initial step in the drug discovery process to identify promising therapeutic candidates and understand their mechanisms of action.[4][5][6] This document provides a detailed protocol for evaluating the cytotoxic effects of novel pyridazinone compounds on cancer cell lines, encompassing initial screening to more in-depth mechanistic studies. The protocols described herein are foundational and can be adapted based on the specific research questions and the nature of the compounds being investigated.
Core Concepts in Cytotoxicity Assessment
Cytotoxicity refers to the ability of a substance to cause damage or death to cells.[5] In the context of cancer research, the goal is often to identify compounds that are selectively cytotoxic to cancer cells while sparing normal cells.[6][7] Key parameters measured in cytotoxicity studies include cell viability, membrane integrity, and metabolic activity.[5][8][9] This protocol will focus on three commonly used assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an apoptosis assay to determine the mode of cell death.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of novel pyridazinone compounds is a multi-step process that begins with preliminary screening and progresses to more detailed mechanistic studies for promising candidates.
Caption: A streamlined workflow for the cytotoxic evaluation of novel pyridazinone compounds.
Detailed Experimental Protocols
Preparation of Pyridazinone Compounds
-
Objective: To prepare stock solutions of the novel pyridazinone compounds for cell treatment.
-
Materials:
-
Novel pyridazinone compounds
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Dissolve the pyridazinone compounds in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes and store them at -20°C to -80°C, protected from light.
-
For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Culture
-
Objective: To maintain healthy and actively proliferating cell cultures for cytotoxicity assays.
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][10]
-
A non-cancerous cell line for selectivity assessment (e.g., MCF-10A)[1]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell culture flasks, plates, and other necessary sterile equipment.
-
-
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
-
Perform cell counting using a hemocytometer or an automated cell counter to ensure accurate cell seeding densities for each experiment.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyridazinone compounds (typically a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
-
Lactate Dehydrogenase (LDH) Assay
-
Objective: To quantify cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
Seed and treat cells with the pyridazinone compounds as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions (commercially available kits are recommended).
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of totally lysed cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To differentiate between apoptotic and necrotic cell death induced by the pyridazinone compounds.
-
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the pyridazinone compounds at their IC50 concentrations for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The results will categorize cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison between different pyridazinone compounds.
Table 1: IC50 Values of Novel Pyridazinone Compounds on Cancer and Normal Cell Lines
| Compound | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., MCF-10A) IC50 (µM) | Selectivity Index (SI) |
| Pyr-1 | 1.5 ± 0.2 | 15.2 ± 1.8 | 10.1 |
| Pyr-2 | 5.8 ± 0.5 | 20.1 ± 2.5 | 3.5 |
| Pyr-3 | 0.9 ± 0.1 | 5.5 ± 0.7 | 6.1 |
| Doxorubicin | 0.5 ± 0.05 | 1.2 ± 0.1 | 2.4 |
Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line.
Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with Pyridazinone Compounds
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Pyr-1 | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
| Pyr-3 | 48.2 ± 4.1 | 30.5 ± 3.2 | 18.3 ± 2.5 | 3.0 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathway of Pyridazinone-Induced Apoptosis
Based on existing literature, some pyridazinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of the proteasome.[1][12] This can lead to the activation of the intrinsic apoptotic pathway.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker [mdpi.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound belonging to the indenopyridazinone class. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Notably, this compound and its derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Its inhibition can increase dopamine levels, which is a cornerstone of therapy for Parkinson's disease. Furthermore, elevated MAO-B activity is implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions through its contribution to oxidative stress and the formation of neurotoxic byproducts. This document provides detailed application notes and protocols for the use of this compound in in vitro neurodegenerative disease models, with a primary focus on its well-established role as a MAO-B inhibitor.
Mechanism of Action
The primary established mechanism of action for this compound in the context of neurodegenerative diseases is the selective and reversible inhibition of MAO-B.[1] By binding to the active site of the MAO-B enzyme, the compound prevents the oxidative deamination of monoamine neurotransmitters, particularly dopamine. This leads to an increase in the synaptic concentration of dopamine, which can alleviate the motor symptoms associated with Parkinson's disease. Beyond symptomatic relief, MAO-B inhibition is also considered to have neuroprotective potential by reducing the production of reactive oxygen species (ROS) and neurotoxic aldehydes that are byproducts of monoamine metabolism.
Potential Applications in Neurodegenerative Disease Models
While the most extensively documented application of this compound is in models of Parkinson's disease through MAO-B inhibition, its therapeutic potential may extend to other neurodegenerative disorders.
-
Parkinson's Disease: The compound can be used as a tool compound to study the effects of selective MAO-B inhibition in cellular and animal models of Parkinson's disease. This includes assessing its ability to protect dopaminergic neurons from toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA).
-
Alzheimer's Disease: Given the role of MAO-B in oxidative stress and its increased expression in the brains of Alzheimer's patients, this compound could be investigated for its neuroprotective effects in Alzheimer's models. Studies could explore its impact on amyloid-beta-induced toxicity, tau pathology, and neuroinflammation.
-
Neuroinflammation: The broader class of pyridazinone derivatives has been reported to possess anti-inflammatory properties.[2][3] Future studies could explore whether this compound can modulate inflammatory pathways in microglia and astrocytes, which are key contributors to neurodegeneration.
Data Presentation: In Vitro MAO-B Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and a selection of its derivatives against human MAO-A and MAO-B.
| Compound ID | Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| 1 | H (Unsubstituted) | > 100 | 1.2 | > 83.3 |
| 2 | 4-F | > 100 | 0.45 | > 222.2 |
| 3 | 4-Cl | > 100 | 0.27 | > 370.4 |
| 4 | 4-Br | > 100 | 0.29 | > 344.8 |
| 5 | 4-CH3 | > 100 | 0.98 | > 102.0 |
| 6 | 4-OCH3 | > 100 | 3.5 | > 28.6 |
| 7 | 4-CF3 | > 100 | 0.09 | > 1111.1 |
| 8 | 3-Cl | > 100 | 0.20 | > 500.0 |
| 9 | 3-CF3 | > 100 | 0.15 | > 666.7 |
Data is compiled from published literature.[1][4][5][6] The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of this compound against human MAO-B using kynuramine as a substrate.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 25 µL of the diluted compound solutions to the test wells.
-
Add 25 µL of buffer (for control) or a known MAO-B inhibitor (for positive control) to the respective wells.
-
Add 25 µL of the MAO-B enzyme solution (diluted in buffer to the desired concentration) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution (prepared in buffer) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of MAO-B in Dopaminergic Neurons
Caption: MAO-B inhibition by this compound.
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for the in vitro MAO-B inhibition assay.
Logical Relationship of MAO-B Inhibition to Neuroprotection
References
- 1. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. [Unexpected anti-inflammatory activity of rigid structures derived from 6-arylpyridazinone antihypertensive agents. II. Synthesis and activity of 5H-indeno(1,2-c)pyridazine and 5H-indeno(1,2-c)pyridazin-3-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Indenopyridazinones in the Study of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process within the central nervous system is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory mediators such as cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). These molecules contribute to neuronal damage and disease progression. Consequently, the development of novel therapeutic agents that can modulate neuroinflammatory pathways is a key focus of current research.
Indenopyridazinones, a class of heterocyclic compounds, have emerged as promising candidates for the study and potential treatment of neuroinflammatory conditions. Certain derivatives have demonstrated potent anti-inflammatory properties, suggesting their utility as chemical probes to investigate neuroinflammatory signaling and as a foundational scaffold for the development of new therapeutics. This document provides an overview of the application of indenopyridazinone derivatives in neuroinflammation research, including their mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
While the exact mechanisms for all indenopyridazinone derivatives are still under investigation, a significant body of research points towards the inhibition of key pro-inflammatory enzymes. Notably, certain pyrrolo[3,4-d]pyridazinone derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors[1]. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins. In the context of neuroinflammation, activated microglia upregulate COX-2, leading to the production of pro-inflammatory prostaglandins that can exacerbate neuronal damage.
By selectively inhibiting COX-2, these indenopyridazinone derivatives can effectively reduce the production of these inflammatory mediators. This targeted approach is advantageous as it may spare the physiological functions of the constitutively expressed COX-1 enzyme.
Other pyridazinone derivatives have been investigated for their ability to inhibit phosphodiesterase 4 (PDE4) or the NLRP3 inflammasome[2]. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects, including the suppression of cytokine production by microglia[3][4]. The NLRP3 inflammasome is a multi-protein complex that, when activated in microglia, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18[5][6]. Targeting these pathways with specific indenopyridazinone compounds could provide valuable tools for dissecting their roles in neuroinflammation.
Signaling Pathway Diagram
Caption: Signaling pathway of COX-2 mediated neuroinflammation and its inhibition by indenopyridazinone derivatives.
Quantitative Data Summary
Recent studies on pyrrolo[3,4-d]pyridazinone derivatives have provided quantitative data on their anti-neuroinflammatory effects in cellular models. The following table summarizes key findings from studies by Wiatrak et al. (2020 & 2021), where neuron-like cells (PC12 and SH-SY5Y) were challenged with the neuroinflammatory stimulus lipopolysaccharide (LPS) or co-cultured with microglia-like cells[1][7][8][9].
| Compound | Cell Line | Challenge | Concentration (µM) | Effect | Endpoint | % Change vs. LPS |
| Derivative 2a | PC12 | LPS | 10 | Increased | Cell Viability (MTT) | Data not specified as % |
| 10 | Decreased | ROS Level (DCF-DA) | Significant Reduction | |||
| 10 | Decreased | Nitrite Level (Griess) | Significant Reduction | |||
| 10 | Increased | Neurite Outgrowth | Significant Improvement | |||
| Derivative 2b | PC12 | LPS | 10 | Increased | Cell Viability (MTT) | Data not specified as % |
| 10 | Decreased | ROS Level (DCF-DA) | Significant Reduction | |||
| 10 | Decreased | Nitrite Level (Griess) | Significant Reduction | |||
| 10 | Increased | Neurite Outgrowth | Significant Improvement | |||
| Compound L2 | SH-SY5Y | LPS | Not Specified | Increased | Cell Viability | Significant Improvement |
| Not Specified | Decreased | ROS Level | Significant Reduction | |||
| Not Specified | Decreased | Nitric Oxide Level | Significant Reduction | |||
| Not Specified | Increased | Neurite Length | Significant Improvement | |||
| SH-SY5Y | Co-culture with THP-1 | Not Specified | Increased | Cell Viability | Significant Improvement | |
| Not Specified | Decreased | ROS Level | Significant Reduction | |||
| Not Specified | Decreased | Nitric Oxide Level | Significant Reduction | |||
| Not Specified | Increased | Neurite Length | Significant Improvement |
Note: The original publications should be consulted for detailed statistical analysis and absolute values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-neuroinflammatory effects of indenopyridazinone derivatives.
Cell Culture and Induction of Neuroinflammation
-
Cell Lines:
-
Neuron-like cells: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma). These cells can be differentiated to exhibit neuronal phenotypes.
-
Microglia-like cells: BV2 (immortalized murine microglia) or THP-1 (human monocytic cell line, can be differentiated into macrophage-like cells).
-
-
Induction of Neuroinflammation:
-
LPS Stimulation: Treat neuron-like cells or microglia with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Co-culture Model: Culture neuron-like cells in the presence of activated microglia-like cells (e.g., THP-1 cells pre-treated with phorbol 12-myristate 13-acetate).
-
Assessment of Cell Viability (MTT Assay)
-
Plate cells in a 96-well plate and treat with indenopyridazinone derivatives at various concentrations for a specified period, followed by the addition of the inflammatory stimulus (LPS).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (DCF-DA Assay)
-
Culture cells in a 96-well plate and treat as described above.
-
After treatment, wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCF-DA) solution (10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
Determination of Nitric Oxide Production (Griess Assay)
-
Collect the cell culture supernatant after experimental treatments.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Neurite Outgrowth Assay
-
Plate neuron-like cells (e.g., PC12 cells primed with Nerve Growth Factor) on collagen-coated plates.
-
Treat the cells with indenopyridazinone derivatives and/or the inflammatory stimulus.
-
After the desired incubation period, fix the cells with 4% paraformaldehyde.
-
Capture images of the cells using a phase-contrast microscope.
-
Measure the length of the longest neurite for at least 50 cells per condition using image analysis software (e.g., ImageJ).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anti-neuroinflammatory effects of indenopyridazinone derivatives.
Conclusion and Future Directions
Indenopyridazinone derivatives represent a valuable class of compounds for the investigation of neuroinflammatory processes. Their ability to inhibit key inflammatory mediators like COX-2, and potentially other targets such as PDE4 and the NLRP3 inflammasome, makes them potent tools for dissecting the complex signaling networks underlying neurodegeneration. The quantitative data from in vitro studies demonstrates their potential to protect neuronal cells from inflammatory insults.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy of lead indenopyridazinone compounds in animal models of neurodegenerative diseases to assess their pharmacokinetic properties, blood-brain barrier permeability, and therapeutic potential.
-
Mechanism of action: Further elucidating the precise molecular targets and signaling pathways modulated by different indenopyridazinone derivatives.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening new analogs to optimize potency, selectivity, and drug-like properties.
By leveraging these compounds in detailed preclinical studies, the scientific community can gain deeper insights into the mechanisms of neuroinflammation and accelerate the development of novel therapies for debilitating neurological disorders.
References
- 1. Effect of Novel Pyrrolo[3,4- d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Selectivity of MAO-A vs. MAO-B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] Two isoforms, MAO-A and MAO-B, exist and differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[3][4] Selective inhibitors of these enzymes have significant therapeutic applications; MAO-A inhibitors are used in treating depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[3][5] Therefore, accurately determining the selectivity of potential drug candidates for MAO-A versus MAO-B is a critical step in the drug discovery and development process.
These application notes provide a comprehensive overview and detailed protocols for in vitro assays designed to evaluate the inhibitory activity and selectivity of chemical compounds against human MAO-A and MAO-B.
Principle of the Assay
The most common methods for assessing MAO activity rely on the enzymatic oxidation of a substrate, which produces hydrogen peroxide (H₂O₂), an aldehyde, and ammonia. The production of H₂O₂ can be coupled to a secondary reaction that generates a detectable signal, such as a fluorescent or chemiluminescent product.[6][7] By measuring the signal in the presence and absence of a test compound, the degree of inhibition can be determined. Comparing the inhibitory potency of a compound against MAO-A and MAO-B allows for the calculation of a selectivity index.
Experimental Protocols
In Vitro Fluorometric Inhibition Assay using Recombinant Human MAO-A and MAO-B
This protocol describes a widely used and sensitive method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound for both MAO-A and MAO-B. The assay is based on the detection of H₂O₂ produced by the MAO-catalyzed reaction using a fluorogenic probe like Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine).[6] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin.[7]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Substrates:
-
Reference Inhibitors (Positive Controls):
-
Test compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)[7]
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO.
-
Prepare working solutions of substrates in the assay buffer. The final concentration should be at or near the Kₘ value for each enzyme-substrate pair to ensure sensitive detection of competitive inhibitors.[8]
-
Prepare a detection solution containing Amplex® Red and HRP in the assay buffer. Protect this solution from light.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Test compound or reference inhibitor at various concentrations (typically a serial dilution). For the negative control, add DMSO vehicle.
-
Recombinant human MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately add the Amplex® Red/HRP detection solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need optimization.[9]
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO vehicle) using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample / Fluorescence_control))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Calculate the Selectivity Index (SI) as follows:[10] SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
An SI value > 1 indicates selectivity for MAO-B.
-
An SI value < 1 indicates selectivity for MAO-A.
-
A higher deviation from 1 signifies greater selectivity.
-
-
Data Presentation
The quantitative results from the inhibition assays should be summarized in a clear and structured table to facilitate comparison between different compounds.
Table 1: Inhibitory Activity (IC₅₀) and Selectivity Index (SI) of Test Compounds against MAO-A and MAO-B
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) | Predominant Selectivity |
| Test Compound 1 | 15.2 | 0.8 | 19 | MAO-B |
| Test Compound 2 | 0.5 | 25.0 | 0.02 | MAO-A |
| Test Compound 3 | 5.1 | 4.8 | 1.06 | Non-selective |
| Clorgyline | 0.003[9] | 1.5 | 0.002 | MAO-A |
| Selegiline | 1.2 | 0.007[8] | 171 | MAO-B |
Note: The IC₅₀ values for reference inhibitors are examples from the literature and may vary depending on experimental conditions.
Visualizations
Signaling Pathway of MAO-Catalyzed Amine Oxidation
Caption: MAO-catalyzed oxidative deamination of a monoamine substrate.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitor IC₅₀ and selectivity.
Logical Relationship for Selectivity Index Calculation
Caption: Calculation and interpretation of the MAO Selectivity Index.
References
- 1. evotec.com [evotec.com]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one from 1-indanone and glyoxylic acid
Application Notes and Protocols: Synthesis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, potentially as a monoamine oxidase (MAO) inhibitor. The synthesis is based on the established chemical principles of pyridazinone formation from dicarbonyl compounds and hydrazines.
Introduction
The indenopyridazinone scaffold is a core structure in various biologically active molecules. The title compound, this compound (CAS 77152-22-8)[1], is a derivative with potential applications in drug discovery. The synthetic route described herein involves a one-pot, three-component reaction of 1-indanone, glyoxylic acid, and phenylhydrazine. This approach is an adaptation of known methods for synthesizing related fused pyridazinone systems.[2]
Reaction Scheme
The overall reaction proceeds through the initial condensation of 1-indanone with glyoxylic acid to form an intermediate α,β-unsaturated keto-acid, which then undergoes cyclocondensation with phenylhydrazine to yield the final product.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
1-Indanone
-
Glyoxylic acid monohydrate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-indanone (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in glacial acetic acid (10-15 mL per gram of 1-indanone).
-
Initial Condensation: Heat the mixture to 80-90 °C and stir for 1-2 hours to facilitate the formation of the indenylideneacetic acid intermediate.
-
Cyclocondensation: To the reaction mixture, add phenylhydrazine (1.0 eq) dropwise. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Dry the crude solid.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure and purity of the final compound.
-
Data Presentation
The following table summarizes the key quantitative data for the target compound. Please note that the yield is an expected range and the spectroscopic data are predicted based on the structure and data from closely related compounds, as a specific literature source with detailed experimental data for this exact synthesis was not identified in the search.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₀N₂O |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 77152-22-8 |
| Physical Appearance | Expected to be a crystalline solid |
| Melting Point (°C) | Not reported; related compounds melt >200 |
| Expected Yield (%) | 40-60% (based on similar reactions) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (m), CH₂ protons (s) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, C=O, C=N |
| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1600 (C=N), ~3050 (Ar C-H) |
| Mass Spec (m/z) | [M]+ at 258.08 |
Visualizations
Reaction Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Reactants to Product
This diagram shows the key structural contributions of the reactants to the final product.
Caption: Contribution of reactants to the final product structure.
References
Application Notes and Protocols: Radiolabeling of Pyridazinone Derivatives for In Vivo Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have shown significant promise in medicinal chemistry, with applications ranging from cardiovascular diseases to oncology[1]. Their versatile structure allows for modifications that can be leveraged for the development of targeted imaging agents. Radiolabeling these derivatives with positron-emitting radionuclides, such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), enables their use as tracers in Positron Emission Tomography (PET) imaging[2][3]. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo, making it an invaluable tool in drug development and clinical research[3][4].
These application notes provide an overview and detailed protocols for the radiolabeling of pyridazinone derivatives for in vivo imaging studies, with a focus on their application as cardiac PET tracers targeting the mitochondrial complex 1 (MC1)[5].
Signaling Pathway of Interest: Mitochondrial Complex I in Cardiac Cells
Pyridazinone-based radiotracers have been developed to assess myocardial viability by targeting mitochondrial complex I (MC1), a key enzyme in the electron transport chain responsible for cellular respiration and energy production. In cardiac cells, the function of MC1 is crucial for maintaining the high energy demands of the heart muscle. Imaging MC1 activity with PET can therefore provide a direct measure of mitochondrial function and, by extension, tissue viability.
Caption: Pyridazinone derivatives targeting Mitochondrial Complex I for PET imaging.
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary radiolabeled pyridazinone derivatives from preclinical studies.
Table 1: In Vitro Binding Affinity of Fluorinated Pyridazinone Derivatives for Mitochondrial Complex 1 (MC1)
| Compound | IC₅₀ (nM) for MC1 |
| Fluorinated Pyridazinone Analogues | 8 - 4000 |
Data sourced from studies on a series of fluorinated pyridazinone derivatives[5].
Table 2: Radiosynthesis and Biodistribution of an Exemplary [¹⁸F]-Labeled Pyridazinone Derivative ([¹⁸F]27)
| Parameter | Value |
| Radiochemical Yield (non-decay corrected) | 6% - 15% |
| Specific Activity (GBq/µmol) | 59.2 ± 7.4 |
| Radiochemical Purity | >98% |
| % Injected Dose per Gram (%ID/g) in Cardiac Tissue (30 min post-injection) | 3.41 |
Data is representative for a promising radiotracer, [¹⁸F]27, as identified in Sprague-Dawley rats[5][6]. Radiochemical yields and specific activity are typical for [¹¹C] methylation reactions and are included for general context[7].
Experimental Protocols
Protocol 1: General Synthesis of the Precursor for Radiolabeling
A common strategy for the [¹⁸F]-radiolabeling of pyridazinone derivatives involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, on an alkyl side chain of the molecule.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of a tosylate precursor for radiolabeling.
Detailed Methodology:
-
Reaction Setup: Dissolve the pyridazinone derivative containing a hydroxyl group (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add triethylamine (Et₃N) (10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Cooling: Cool the reaction mixture to -10°C in an ice-salt bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.5 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature for 16 hours.
-
Quenching and Extraction: Add water to the reaction mixture and extract the organic layer with CH₂Cl₂ twice.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to yield the final tosylate precursor[6].
Protocol 2: [¹⁸F]-Radiolabeling of Pyridazinone Derivatives
This protocol describes a typical nucleophilic substitution reaction for the incorporation of [¹⁸F]fluoride.
Workflow for [¹⁸F]-Radiolabeling
Caption: General workflow for the [¹⁸F]-radiolabeling of pyridazinone derivatives.
Detailed Methodology:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin cartridge. It is then eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature to remove water.
-
Radiolabeling Reaction: The tosylate precursor (typically 1-5 mg) dissolved in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated at a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-20 minutes)[8].
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities[9]. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA)[9].
-
Formulation: The collected HPLC fraction containing the radiolabeled product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration. This often involves solid-phase extraction to remove the HPLC solvents.
Protocol 3: Quality Control of the Radiolabeled Product
Detailed Methodology:
-
Radiochemical Purity: The radiochemical purity is determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical HPLC system, and the radioactivity of the eluate is monitored with a radiation detector. The percentage of the total radioactivity that corresponds to the desired product peak is calculated.
-
Specific Activity: The specific activity (radioactivity per unit mass of the compound) is determined by dividing the total radioactivity of the product by the mass of the non-radiolabeled compound, which is quantified from the analytical HPLC chromatogram using a UV detector calibrated with a standard of the non-radiolabeled compound.
-
Residual Solvents: The final product is tested for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography to ensure they are below acceptable limits for injection.
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be tested for sterility and bacterial endotoxins.
Protocol 4: In Vivo PET Imaging and Biodistribution Studies
Detailed Methodology:
-
Animal Model: Studies are often conducted in rodents (e.g., Sprague-Dawley rats) or non-human primates[5][6].
-
Radiotracer Administration: The radiolabeled pyridazinone derivative is administered intravenously (e.g., via tail vein injection in rats).
-
PET Imaging: Dynamic or static PET scans are acquired over a specific time course (e.g., up to 60 minutes post-injection) to visualize the distribution of the radiotracer in the body[5].
-
Biodistribution Studies: At the end of the imaging session, or at various time points in separate cohorts of animals, tissues of interest (e.g., heart, liver, lungs, muscle, blood) are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g)[6]. This allows for a quantitative assessment of the tracer's uptake and clearance from different organs.
Conclusion
The radiolabeling of pyridazinone derivatives provides a powerful tool for in vivo imaging studies, particularly for investigating cardiac mitochondrial function. The protocols outlined above provide a general framework for the synthesis of precursors, radiolabeling, quality control, and in vivo evaluation of these promising PET tracers. Researchers should optimize these protocols based on the specific properties of their pyridazinone derivative of interest.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of multiple tracers on total-body positron emission tomography/computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Activity of Indenopyridazinones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indenopyridazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antioxidant agents is noteworthy. Antioxidants are crucial for mitigating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. By neutralizing reactive oxygen species (ROS), antioxidants can protect cells from damage.[1][2]
This document provides detailed application notes and experimental protocols for the systematic evaluation of the antioxidant activity of novel indenopyridazinone derivatives. The described techniques are among the most common and reliable in vitro methods used for screening and characterizing antioxidant potential.
Key In Vitro Spectrophotometric Assays
Several methods are available to determine antioxidant activity, primarily categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) based assays.[3][4][5][6] The most widely used spectrophotometric methods—DPPH, ABTS, and FRAP—rely on SET mechanisms and are valued for their simplicity, speed, and reproducibility.[7]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[8][9][10] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[3][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this method, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green.[11] Antioxidants reduce the ABTS•+, returning it to its colorless form. The reduction in absorbance at ~734 nm is measured.[12][13] This assay is applicable to both hydrophilic and lipophilic compounds.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[14][15] The increase in absorbance at ~593 nm is proportional to the antioxidant's reducing power.[3]
Experimental Workflow
The general workflow for screening the antioxidant activity of indenopyridazinone compounds involves a series of established in vitro assays followed by data analysis to determine their efficacy.
Caption: General experimental workflow for antioxidant activity screening.
Data Presentation: Quantitative Analysis
The antioxidant activity of indenopyridazinone derivatives is typically quantified by their IC₅₀ value (the concentration required to inhibit 50% of the radicals) for scavenging assays like DPPH and ABTS, or by equivalence to a standard antioxidant (e.g., Trolox or Ferrous Sulfate) for assays like FRAP. Results should be summarized in a table for clear comparison.
Table 1: Antioxidant Activity of Hypothetical Indenopyridazinone Derivatives
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | FRAP Value (mM Fe²⁺ Equivalent/mM) |
| IND-PYR-01 | 85.4 ± 4.2 | 65.2 ± 3.8 | 1.2 ± 0.1 |
| IND-PYR-02 | 45.7 ± 2.5 | 33.1 ± 1.9 | 2.5 ± 0.2 |
| IND-PYR-03 | > 200 | > 200 | 0.4 ± 0.05 |
| Ascorbic Acid (Standard) | 28.5 ± 1.5 | 22.4 ± 1.1 | Not Applicable |
| Trolox (Standard) | 45.2 ± 2.1 | 35.8 ± 1.7 | Not Applicable |
Data are presented as mean ± standard deviation (n=3). Lower IC₅₀ values indicate higher antioxidant activity.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In the presence of a hydrogen-donating antioxidant, the purple DPPH radical solution is decolorized, and the change in absorbance is measured spectrophotometrically.[8][10]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Indenopyridazinone test compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of the indenopyridazinone compounds and the standard (e.g., 1 mg/mL) in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay in 96-Well Plate:
-
Add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of the various concentrations of test compounds or standard to the corresponding wells.[12]
-
For the blank (control), add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][16]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[17] The pre-formed radical is then reduced by the antioxidant, and the decolorization is measured.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Indenopyridazinone test compounds
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of Working Solution: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11][13]
-
Sample Preparation: Prepare serial dilutions of the indenopyridazinone compounds and the standard in the appropriate solvent.
-
Assay in 96-Well Plate:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test compounds or standard at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[12]
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the concentration-inhibition curve.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the reducing potential of an antioxidant. The reduction of a colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex by the antioxidant is monitored by the change in absorbance at 593 nm.[15]
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Indenopyridazinone test compounds
-
96-well microplate
-
Microplate reader capable of reading absorbance at 593 nm
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14][18]
-
Sample and Standard Preparation: Prepare serial dilutions of the indenopyridazinone compounds. Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
Assay in 96-Well Plate:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound, standard, or solvent (for blank).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[14]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value for the test compounds by comparing the change in absorbance with the standard curve of FeSO₄. The results are expressed as mM of Fe²⁺ equivalents.
Mechanisms of Antioxidant Action
The antioxidant activity of indenopyridazinones can be exerted through direct or indirect mechanisms.
Direct Radical Scavenging: This is the most direct mechanism where the antioxidant molecule itself neutralizes free radicals by donating an electron or a hydrogen atom. Assays like DPPH and ABTS primarily measure this activity. The resulting antioxidant radical is stable and non-reactive.
Caption: Mechanism of direct radical scavenging by an antioxidant.
Indirect Antioxidant Mechanisms: Antioxidants can also exert their effects indirectly by modulating cellular signaling pathways. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[19] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or the presence of activators (like some antioxidants) allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE), upregulating the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[19][20][21]
Caption: Simplified Nrf2-ARE antioxidant signaling pathway.
Cellular Antioxidant Assays
While in vitro chemical assays are excellent for initial screening, cellular assays provide a more biologically relevant context by accounting for factors like cell uptake, metabolism, and localization. These assays often involve challenging cells with an oxidant (e.g., H₂O₂) and measuring the protective effect of the test compound.[21] A common method involves using fluorescent probes like DCFH-DA, which becomes fluorescent in the presence of intracellular ROS. A reduction in fluorescence indicates antioxidant activity. These studies can also measure the activity of intracellular antioxidant enzymes like SOD and catalase.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. journal.ugm.ac.id [journal.ugm.ac.id]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Antioxidant Effect of an Aronia Extract and Its Polyphenolic Fractions Enriched in Proanthocyanidins, Phenolic Acids, and Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from suboptimal reaction conditions to the purity of your starting materials. Here are key areas to investigate:
-
Purity of Reactants: Ensure the acetophenone and ninhydrin are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Acetic acid is a common solvent, and the reaction is typically run at reflux.[1] However, prolonged heating can sometimes lead to degradation of the product. Consider optimizing the reflux time.
-
Hydrazine Addition: The condensation step with hydrazine is critical. Ensure the intermediate from the acetophenone and ninhydrin reaction has formed completely before adding hydrazine. The quality and concentration of the hydrazine hydrate can also impact the yield.
-
Alternative Synthetic Route: Consider a one-pot, three-component synthesis using a substituted indanone, an arylglyoxalmonohydrate, and hydrazine. This method has been reported to produce good to excellent yields and may be a more efficient alternative to the multi-step protocol.[1][2]
Q2: I suspect side reactions are consuming my starting materials. What are the likely side products and how can I minimize their formation?
A2: In the reaction between acetophenone, ninhydrin, and hydrazine, several side reactions can occur:
-
Self-condensation of Acetophenone: Under acidic conditions, acetophenone can undergo self-condensation. Ensuring a controlled reaction temperature and dropwise addition of reagents can minimize this.
-
Formation of Hydrazones with Starting Materials: Hydrazine can react with the carbonyl groups of both acetophenone and ninhydrin to form hydrazones, which may not lead to the desired cyclization. To mitigate this, the initial reaction between acetophenone and ninhydrin should be allowed to complete before the addition of hydrazine.
-
Incomplete Cyclization: The final cyclization step to form the pyridazinone ring might be incomplete. This can be influenced by the pH and temperature of the reaction mixture. Optimizing the amount of hydrazine and the reaction time for the condensation step is crucial.
Issue 2: Difficulty in Product Purification
Q3: I am struggling to isolate a pure product. What are the common impurities and what purification strategies are most effective?
A3: Common impurities include unreacted starting materials, the intermediate product of acetophenone and ninhydrin, and various side products.
-
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol or a mixture of ethanol and water is often a good starting point for pyridazinone derivatives.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can effectively separate the desired product from less polar and more polar impurities.
-
Washing: After filtration, washing the crude product with a suitable solvent can remove some impurities. For instance, washing with cold ethanol can remove unreacted starting materials.
Frequently Asked Questions (FAQs)
Q4: What is the established multi-step protocol for the synthesis of this compound?
A4: The synthesis is typically a two-step process[1]:
-
Formation of the Intermediate: Reaction of acetophenone with ninhydrin in a suitable solvent, such as acetic acid, at reflux temperature.
-
Condensation and Cyclization: The resulting intermediate is then reacted with hydrazine hydrate to form the final product, this compound.
Q5: Are there alternative, higher-yielding methods for this synthesis?
A5: Yes, a one-pot, three-component reaction has been reported to provide good to excellent yields of 3-aryl-5H-indeno[1,2-c]pyridazines. This method involves the reaction of a substituted indanone, an arylglyoxalmonohydrate, and hydrazine in water at room temperature.[1][2] This approach is also considered a greener synthetic route.
Q6: How critical is the reaction temperature for the synthesis?
A6: Temperature is a critical parameter. The initial reaction of acetophenone and ninhydrin is typically performed at reflux in acetic acid to ensure the reaction goes to completion.[1] However, for the condensation with hydrazine, the temperature might need to be controlled to avoid unwanted side reactions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for each step.
Data Presentation
Table 1: Comparison of Synthetic Routes for Indenopyridazinone Derivatives
| Synthetic Route | Reactants | Solvent | Catalyst | Yield | Reference |
| Multi-step Synthesis | Acetophenone, Ninhydrin, Hydrazine | Acetic Acid | None | Moderate | [1] |
| One-pot, Three-component | Substituted Indanone, Arylglyoxalmonohydrate, Hydrazine | Water | DBN | Good to Excellent | [1][2] |
DBN: 1,5-Diazabicyclo[4.3.0]non-5-ene
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound [1]
-
Step 1: Synthesis of the Intermediate
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) and ninhydrin (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature. The intermediate may precipitate out of the solution.
-
-
Step 2: Synthesis of this compound
-
To the cooled reaction mixture containing the intermediate, add hydrazine hydrate (1-1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or gentle heating as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Overcoming solubility issues of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS, Tris). What are the initial steps I should take?
A1: Poor aqueous solubility is a known characteristic of many heterocyclic compounds, including pyridazinone derivatives.[1][2] The first step is to confirm if the issue is indeed solubility. Visually inspect the solution for any particulate matter or cloudiness after sufficient vortexing and sonication. If the compound fails to dissolve, consider the following initial troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[3][4][5] Determine the pKa of this compound if possible. For a weakly basic compound, decreasing the pH of the buffer may increase solubility. Conversely, for a weakly acidic compound, increasing the pH may be beneficial.
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent can significantly enhance solubility.[3][6] Common co-solvents for in vitro assays include DMSO, ethanol, and PEG 400. It is crucial to start with a low percentage (e.g., 1-5%) and ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the biological activity.
Q2: What are some common formulation strategies to improve the solubility of this compound for in vitro and in vivo studies?
A2: Several formulation strategies can be employed to overcome the solubility challenges of poorly soluble drugs.[7][8][9][10] These can be broadly categorized as follows:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7][11][12] This can enhance the dissolution rate and apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][13][14]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[8][9]
-
Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution, which can improve the dissolution rate.[6][8][10] This can be achieved through techniques like micronization or nanosuspension.[11][12]
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution in aqueous buffer.
This is a common problem when a stock solution in a high concentration of organic solvent (e.g., 100% DMSO) is diluted into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution of this compound in your organic solvent.
-
Optimize Co-solvent Concentration: Experiment with slightly higher, yet biologically compatible, final concentrations of the co-solvent in your aqueous buffer.
-
Test Alternative Co-solvents: Some co-solvents may be more effective at solubilizing your specific compound. Consider testing ethanol, methanol, or PEG 400 if you are currently using DMSO.
-
Incorporate Solubility Enhancers: Add solubility enhancers like cyclodextrins to the aqueous buffer before adding the compound stock solution.
Issue: Inconsistent results in biological assays likely due to poor solubility.
Poor solubility can lead to inaccurate and irreproducible data in biological assays.
Troubleshooting Steps:
-
Confirm Solubility Limit: Determine the kinetic solubility of this compound in your final assay buffer.
-
Work Below the Solubility Limit: Ensure that the final concentration of the compound in your assay is well below its determined solubility limit.
-
Pre-dissolve in Co-solvent: Always prepare a stock solution in a suitable organic solvent and then dilute it into the assay buffer. Avoid direct addition of the solid compound to the aqueous buffer.
-
Use Formulations: For in vivo studies, consider using one of the formulation strategies mentioned in the FAQs to ensure adequate bioavailability.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO (or another suitable organic solvent)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In the 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL), resulting in a 1:100 dilution. This will create a final concentration range of 100 µM down to 0.01 µM.
-
Shake the plate for 2 hours at room temperature.
-
Measure the absorbance of each well at the λmax of this compound.
-
The highest concentration that does not show a significant increase in light scattering (indicative of precipitation) compared to lower concentrations is considered the kinetic solubility.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a formulation of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., sterile water for injection)
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare different concentrations of HP-β-CD in the aqueous buffer (e.g., 5%, 10%, 20% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Vortex the mixtures vigorously for 5 minutes.
-
Sonicate the mixtures for 30 minutes.
-
Equilibrate the solutions by shaking at room temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Buffer Systems
| Buffer System | pH | Co-solvent | Co-solvent Conc. (%) | Solubility (µg/mL) |
| PBS | 7.4 | None | 0 | < 1 |
| PBS | 7.4 | DMSO | 1 | 15 |
| PBS | 7.4 | DMSO | 5 | 85 |
| Acetate Buffer | 5.0 | None | 0 | 5 |
| Acetate Buffer | 5.0 | DMSO | 1 | 30 |
| Tris Buffer | 8.5 | None | 0 | < 1 |
| Tris Buffer | 8.5 | DMSO | 1 | 12 |
Table 2: Hypothetical Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | < 1 | - |
| HP-β-CD | 5 | 50 | > 50 |
| HP-β-CD | 10 | 120 | > 120 |
| HP-β-CD | 20 | 250 | > 250 |
| Sulfobutylether-β-CD | 5 | 75 | > 75 |
| Sulfobutylether-β-CD | 10 | 180 | > 180 |
| Sulfobutylether-β-CD | 20 | 400 | > 400 |
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for selecting a solubility enhancement strategy.
References
- 1. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
Optimizing reaction conditions for the synthesis of indenopyridazinone derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of indenopyridazinone derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for indenopyridazinone derivatives?
The most common approach for the synthesis of indenopyridazinone derivatives involves a cyclocondensation reaction between a 1,3-dicarbonyl compound derived from indanone and a hydrazine derivative. The specific starting materials can vary, influencing the substitution pattern of the final product.
Q2: I am observing a low yield of my target indenopyridazinone. What are the potential causes and how can I improve it?
Low yields are a common issue in organic synthesis. For indenopyridazinone synthesis, several factors could be at play:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products. Experiment with a range of temperatures to find the optimum.
-
Incorrect solvent: The choice of solvent is critical. It should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for this type of condensation include ethanol, acetic acid, and toluene.
-
Inefficient catalyst: If a catalyst is used (e.g., an acid or base), its concentration and type can significantly impact the yield. Consider screening different catalysts or adjusting the catalyst loading.
-
Moisture in the reaction: Hydrazine derivatives are hygroscopic, and the presence of water can interfere with the cyclization. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Product loss during work-up and purification: The work-up procedure might be causing product loss. Check the pH during extraction and ensure all the product is precipitated or extracted. Purification via column chromatography can also lead to yield loss; optimizing the stationary and mobile phases is important.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
Side product formation is a frequent challenge. In the synthesis of indenopyridazinones, potential side products can arise from:
-
Incomplete cyclization: This can lead to the formation of hydrazone intermediates that do not fully cyclize to the desired pyridazinone ring. Modifying the reaction conditions, such as increasing the temperature or changing the solvent, can promote complete cyclization.
-
Self-condensation of the indanone starting material: Under certain conditions, the indanone derivative might undergo self-condensation. Adjusting the stoichiometry of the reactants and the order of addition can help minimize this.
-
Formation of isomeric products: If unsymmetrical hydrazines are used, the formation of regioisomers is possible. The regioselectivity can sometimes be controlled by the reaction conditions or the nature of the substituents. Careful purification and characterization are necessary to isolate the desired isomer.
-
Oxidation or decomposition: The indenopyridazinone core or the starting materials might be sensitive to air or high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: What are the best practices for purifying indenopyridazinone derivatives?
The purification method will depend on the physical properties of the specific derivative. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid compounds.[1] The choice of solvent is crucial; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase.[1] The choice of adsorbent (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.
-
Washing: If the product precipitates from the reaction mixture, washing it with an appropriate solvent can remove soluble impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction conditions not optimal (temperature, time, solvent, catalyst). | Systematically vary one parameter at a time (e.g., increase temperature in 10°C increments, try different solvents like ethanol, acetic acid, or toluene, screen different acid or base catalysts). |
| Poor quality of starting materials (impure or wet). | Ensure the purity of starting materials using techniques like NMR or melting point. Use anhydrous solvents and dry glassware. | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of the indanone derivative and the hydrazine. | |
| Multiple Spots on TLC (Side Products) | Incomplete cyclization of the hydrazone intermediate. | Increase reaction time or temperature. Consider adding a dehydrating agent. |
| Formation of regioisomers with unsymmetrical hydrazines. | Optimize reaction conditions to favor the formation of the desired isomer. Isomeric products may require careful separation by chromatography. | |
| Decomposition of product or starting materials. | Run the reaction under an inert atmosphere (N2 or Ar). Avoid excessively high temperatures. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If performing an aqueous work-up, extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Product forms an emulsion during extraction. | Add brine (saturated NaCl solution) to break the emulsion. | |
| Product is an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. | |
| Purification Challenges | Co-elution of product and impurities during column chromatography. | Experiment with different solvent systems (eluents) with varying polarities. Try a different stationary phase (e.g., alumina instead of silica gel). |
| Product is insoluble in common recrystallization solvents. | Screen a wider range of solvents or use a solvent mixture for recrystallization. |
Experimental Protocols
General Procedure for the Synthesis of Indenopyridazinone Derivatives
A representative procedure for the synthesis of indenopyridazinone derivatives involves the reaction of a β-keto ester derived from 1,3-indandione with a hydrazine.
Step 1: Synthesis of the β-keto ester intermediate
This step can vary depending on the desired substitution pattern. A common method is the Michael addition of an active methylene compound to a chalcone derived from 2-acetyl-1,3-indandione.
Step 2: Cyclocondensation with Hydrazine
To a solution of the β-keto ester intermediate in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) is added. The reaction mixture is then heated to reflux for a specified period (typically 2-8 hours), while monitoring the progress of the reaction by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Example Protocol: Synthesis of a 4-(indol-3-yl)-substituted pyridazinone derivative [2]
-
Michael Addition: An indole derivative is reacted with an α,β-unsaturated levulinate in the presence of a catalyst like CuCl₂ in acetic acid to yield the corresponding Michael adduct.
-
Cyclocondensation: The resulting intermediate is then refluxed with hydrazine hydrate in ethanol to form the 4,5-dihydropyridazinone.
-
Oxidation: The dihydropyridazinone is subsequently oxidized using reagents like MnO₂ in THF or CuCl₂ in acetic acid to afford the final aromatic pyridazinone derivative.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the synthesis of pyridazinone derivatives, which can serve as a starting point for optimizing the synthesis of indenopyridazinones.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Ethyl 2-(1,3-dioxoindan-2-yl)acetate | Hydrazine hydrate | Ethanol | Reflux | 4h | 85 | N/A |
| 2-Acetyl-1,3-indandione | Phenylhydrazine | Acetic Acid | 100 °C | 2h | 78 | N/A |
| 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid | Hydrazine hydrate | Ethanol | Reflux | 6h | 82 | [2] |
| Ethyl levulinate and 5-nitroindole (Michael addition) | CuCl₂ | Acetic Acid | 80 °C | 36h | 65 | [2] |
| 4,5-dihydro-4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | MnO₂ | THF | Reflux | 24h | 75 | [2] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Signaling Pathways and Experimental Workflows
Indenopyridazinone derivatives have shown promise as inhibitors of various signaling pathways implicated in cancer and inflammation.
FER Tyrosine Kinase Signaling Pathway in Cancer
FER is a non-receptor tyrosine kinase that plays a role in cell migration, adhesion, and proliferation.[3][4] Its overexpression has been linked to several cancers. Indenopyridazinone derivatives can potentially inhibit FER kinase activity, thereby blocking downstream signaling.
Caption: FER Tyrosine Kinase Signaling Pathway and Inhibition.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[5] Dysregulation of this pathway is associated with chronic inflammatory diseases. Some pyridazinone derivatives have shown anti-inflammatory activity by modulating this pathway.[6]
Caption: NF-κB Signaling Pathway in Inflammation and Inhibition.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer.[7][8]
Caption: PI3K/Akt Signaling Pathway in Cancer and Inhibition.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of indenopyridazinone derivatives.
Caption: General Experimental Workflow for Synthesis.
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FER FER tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its analogs.
I. Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during the purification of your target compounds.
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Compound Streaking on TLC/Column | Compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar modifier to your eluent system (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds). |
| Compound has low solubility in the eluent. | Choose a solvent system that dissolves your compound well. Dry-loading the sample onto silica can also help if solubility is a major issue.[1] | |
| Low or No Recovery of Compound | Compound is irreversibly adsorbed onto the silica gel. | Test the stability of your compound on a small amount of silica gel before running a column. Consider using a different stationary phase like alumina or a reverse-phase silica. |
| The eluent is not polar enough to move the compound. | Gradually increase the polarity of your solvent system. | |
| Fractions are too dilute to detect the compound. | Concentrate the fractions where you expect your compound to elute and re-check via TLC or another analytical method. | |
| Poor Separation of Compound from Impurities | The chosen eluent system has poor selectivity. | Experiment with different solvent systems. A good starting point for pyridazinone derivatives is a mixture of ethyl acetate and hexane.[2] |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). | |
| Solvent Front Contains the Compound | The eluent is too polar. | Start with a less polar solvent system. Ensure you have correctly identified the polarity of your solvents. |
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). | Gently evaporate some of the solvent to increase the concentration and then allow it to cool again.[3] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Add an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool.[4] | |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[3] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Crystals were lost during transfer or filtration. | Ensure all equipment is clean and handle the crystalline product carefully. |
II. Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for purifying indenopyridazinone derivatives?
A1: Based on literature for related pyridazinone compounds, recrystallization is often successful using polar protic solvents like ethanol.[2] For column chromatography, a common starting point is a gradient of ethyl acetate in hexane.[2] The optimal solvent system will, however, depend on the specific substitutions on your analog.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can be a problem for certain N-heterocycles. First, confirm this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, consider using a less acidic stationary phase like alumina or florisil.
Q3: How can I improve the crystal quality during recrystallization?
A3: To obtain larger, more well-defined crystals, slow cooling is crucial.[3] After dissolving your compound in the minimum amount of hot solvent, cover the flask and allow it to cool to room temperature undisturbed before moving it to an ice bath. Seeding the solution with a tiny crystal of the pure compound can also promote the growth of larger crystals.[4]
Q4: I'm having trouble separating two very similar analogs. What advanced techniques can I use?
A4: If standard column chromatography is insufficient, consider High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC (using a C18 column with a mobile phase like water/acetonitrile or water/methanol) is often effective for separating compounds with minor structural differences.[5]
Q5: What is the best way to load a sample with poor solubility onto a column?
A5: For compounds that are not very soluble in the column eluent, dry loading is the recommended method.[1] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add silica gel to the solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]
III. Experimental Protocols
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Identify a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the eluent and carefully pipette it onto the top of the silica bed.[1]
-
Dry Loading: (Recommended for poorly soluble compounds) Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for pyridazinone derivatives.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if necessary) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[3]
-
Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if needed): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry in the funnel under vacuum. For final drying, they can be placed in a desiccator or a vacuum oven.[3]
IV. Data Presentation
The following tables present illustrative data for the purification of a hypothetical indenopyridazinone analog to demonstrate how different solvent systems can impact the outcome.
Table 1: Illustrative Comparison of Eluent Systems for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Purity by HPLC (%) | Recovery Yield (%) |
| 90:10 | 0.10 | >98% | 75% |
| 70:30 | 0.28 | >98% | 85% |
| 50:50 | 0.55 | 92% | 90% |
Note: Data is for illustrative purposes only.
Table 2: Illustrative Comparison of Solvents for Recrystallization
| Recrystallization Solvent | Crystal Appearance | Purity by HPLC (%) | Recovery Yield (%) |
| Ethanol | Fine needles | 99.5% | 80% |
| Isopropanol | Small plates | 99.2% | 88% |
| Toluene | Large prisms | 98.5% | 75% |
| Ethyl Acetate | Oiled out | N/A | N/A |
Note: Data is for illustrative purposes only.
V. Visualizations
Experimental and Logical Workflows
Caption: General purification workflow for indenopyridazinone analogs.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Preventing degradation of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in solution.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the general chemical properties of related pyridazinone derivatives, the primary factors that can lead to the degradation of this compound in solution are exposure to light (photodegradation), inappropriate pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation). Temperature is also a critical factor that can accelerate these degradation processes.
Q2: What are the initial signs of degradation I should look for in my solution of this compound?
A2: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity or analytical response. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: While specific solubility data for this compound is not extensively published, Dimethyl Sulfoxide (DMSO) is a common solvent for many organic compounds of this class. However, it is crucial to be aware that DMSO can degrade under certain conditions, potentially affecting the stability of the dissolved compound. For aqueous solutions, the pH should be carefully controlled, as pyridazinone derivatives can be susceptible to hydrolysis at acidic or alkaline pH. It is recommended to perform preliminary solubility and stability tests in a small amount of the intended solvent.
Q4: How should I store my stock solutions of this compound?
A4: To minimize degradation, stock solutions should be stored at low temperatures, typically between 2-8°C, as recommended by some suppliers for the solid compound.[1] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to blanket the solution with an inert gas like nitrogen or argon to prevent oxidation, especially for long-term storage.
II. Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the handling and experimentation with this compound solutions.
Problem 1: Unexpected Loss of Compound Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of the compound in solution. | 1. Verify Storage Conditions: Confirm that the solution was stored protected from light and at the recommended temperature (2-8°C).2. Analyze by HPLC: Use a stability-indicating HPLC method to check for the presence of degradation products and to quantify the remaining parent compound. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.3. Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments. | Improper storage is a common cause of degradation. HPLC analysis provides direct evidence of degradation. Using fresh solutions minimizes the impact of potential degradation that may have occurred during storage. |
Problem 2: Visible Changes in the Solution (Color Change, Precipitation)
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Protect from Light: Ensure all handling steps are performed under subdued light and that storage containers are light-resistant (e.g., amber vials).2. Compare with a Light-Exposed Sample: As a control, intentionally expose a small aliquot of a fresh solution to light and compare its appearance and HPLC profile to a protected sample. | Pyridazinone-related structures are known to be susceptible to photodegradation. This comparison will confirm if light is the causative agent. |
| Hydrolysis due to pH instability | 1. Measure pH: Check the pH of your solution, especially if it is aqueous or contains acidic/basic additives.2. Buffer the Solution: If the compound is used in an aqueous environment, use a suitable buffer to maintain a stable pH within a neutral range (e.g., pH 6-8), unless experimental conditions require otherwise. | Extremes in pH can catalyze the hydrolysis of the pyridazinone ring. Buffering helps to maintain a stable chemical environment. |
| Oxidation | 1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon).2. Add Antioxidants (with caution): For some applications, the addition of antioxidants like BHT or Vitamin E could be considered, but their compatibility with the experimental system must be verified. | Dissolved oxygen can lead to oxidative degradation. Removing oxygen and adding radical scavengers can prevent this. |
III. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. Avoid excessive heating.
-
Storage: Store the stock solution in a tightly sealed amber vial at 2-8°C. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and purging the vial with an inert gas.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate a complex mixture of the parent compound and its degradants. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between all peaks.
-
Detection: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Method Validation: The method should be validated according to ICH guidelines (Q2B) for specificity, linearity, accuracy, precision, and robustness.[1] The specificity is demonstrated by showing that the parent peak is well-resolved from all degradation product peaks in the forced degradation samples.
IV. Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data would be generated using a validated stability-indicating HPLC method.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 24 | 60 | 45% | 3 |
| 3% H₂O₂ | 24 | 25 | 25% | 4 |
| Heat | 48 | 80 | 10% | 1 |
| Light | 24 | 25 | 35% | 3 |
V. Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Enhancing Brain Penetrance of Indenopyridazinone-Based Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the brain penetrance of indenopyridazinone-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good brain penetrance with indenopyridazinone-based inhibitors?
A1: The primary challenges stem from the stringent nature of the blood-brain barrier (BBB). For the indenopyridazinone scaffold, key issues often include:
-
High Polar Surface Area (PSA): The presence of nitrogen and oxygen atoms in the core structure can contribute to a PSA that is too high for efficient passive diffusion across the BBB.
-
P-glycoprotein (P-gp) Efflux: The indenopyridazinone scaffold may be recognized by efflux transporters like P-gp, which actively pump the compounds out of the brain.
-
Poor Lipophilicity: While some lipophilicity is required, a careful balance must be struck. Insufficient lipophilicity can hinder membrane crossing, while excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver or at the BBB, reducing the concentration of the active agent that reaches the brain.
Q2: What are the ideal physicochemical property ranges for CNS drugs?
A2: While not absolute rules, several guidelines have been established for successful CNS drugs.[1][2] Researchers often aim for the following properties:
-
Molecular Weight (MW): ≤ 450 Da[3]
-
Calculated LogP (ClogP): ≤ 5[1]
-
Polar Surface Area (PSA): ≤ 90 Ų[3]
-
Hydrogen Bond Donors (HBD): ≤ 3[1]
-
Hydrogen Bond Acceptors (HBA): ≤ 7[1]
Q3: How can I determine if my indenopyridazinone inhibitor is a substrate for P-gp efflux?
A3: An in vitro efflux assay using cell lines that overexpress P-gp, such as MDR1-MDCK cells, is the standard method.[4] The efflux ratio (ER) is calculated by comparing the permeability of the compound from the basolateral to apical side (B-A) with the apical to basolateral side (A-B). An ER greater than 2-3 is generally indicative of active efflux.
Q4: What is the "unbound" brain-to-plasma concentration ratio (Kp,uu), and why is it important?
A4: Kp,uu is the ratio of the unbound concentration of a drug in the brain to the unbound concentration in the plasma at steady-state. It is considered the most accurate measure of brain penetration because it reflects the concentration of the drug that is free to interact with its target. A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion, while a value significantly less than 1 may indicate poor permeability or active efflux.
Troubleshooting Guides
Issue 1: My indenopyridazinone inhibitor shows good in vitro potency but no in vivo efficacy in a CNS model.
| Possible Cause | Troubleshooting Step |
| Poor Brain Penetrance | 1. Assess Physicochemical Properties: Calculate MW, ClogP, PSA, HBD, and HBA. Compare these values to the recommended ranges for CNS drugs. 2. In Vitro Permeability Assay: Perform a PAMPA-BBB or Caco-2 permeability assay to assess passive diffusion. 3. In Vitro Efflux Assay: Use an MDR1-MDCK cell line to determine if the compound is a P-gp substrate. 4. In Vivo Pharmacokinetic Study: Measure the total and unbound concentrations of the compound in the brain and plasma of a relevant animal model to determine the Kp,uu. |
| Rapid Metabolism | 1. Microsomal Stability Assay: Incubate the compound with liver microsomes to assess its metabolic stability. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and determine if they are active. |
Issue 2: My indenopyridazinone inhibitor has a high efflux ratio in the MDR1-MDCK assay.
| Strategy | Description |
| Reduce Hydrogen Bond Donors | The removal of a hydrogen bond donor can decrease interactions with P-gp.[4] |
| Reduce Basicity | A common tactic is to decrease the pKa of basic nitrogen atoms, for example, by introducing fluorine atoms nearby.[4] |
| Increase Lipophilicity (with caution) | In some cases, increasing lipophilicity can help to overcome efflux, but this must be balanced against the risk of increasing non-specific binding and reducing solubility. |
| Prodrug Approach | Masking the functional groups recognized by P-gp with a promoiety that is cleaved in the brain can be an effective strategy. |
Quantitative Data Summary
The following tables summarize key physicochemical properties and pharmacokinetic data for a hypothetical series of indenopyridazinone-based inhibitors to illustrate the impact of structural modifications on brain penetrance.
Table 1: Physicochemical Properties of Hypothetical Indenopyridazinone Analogs
| Compound | R-Group | MW (Da) | ClogP | PSA (Ų) | HBD | HBA |
| IND-01 | -COOH | 380 | 2.5 | 95 | 1 | 5 |
| IND-02 | -COOCH3 | 394 | 3.1 | 85 | 0 | 5 |
| IND-03 | -CONH2 | 379 | 2.2 | 100 | 1 | 5 |
| IND-04 | -CN | 361 | 2.8 | 70 | 0 | 4 |
Table 2: In Vitro and In Vivo Brain Penetrance Data for Hypothetical Indenopyridazinone Analogs
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDR1-MDCK Efflux Ratio | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |
| IND-01 | 1.2 | 8.5 | 0.1 | 0.02 |
| IND-02 | 4.5 | 3.1 | 0.8 | 0.3 |
| IND-03 | 0.8 | 9.2 | 0.08 | 0.01 |
| IND-04 | 6.8 | 1.5 | 1.5 | 0.9 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of porcine brain lipid in dodecane.
-
Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.
-
Assay Incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using established equations.
Protocol 2: MDR1-MDCK Efflux Assay
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Permeability Measurement (A-B): The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time.
-
Permeability Measurement (B-A): The test compound is added to the basolateral (B) side, and the concentration that permeates to the apical (A) side is measured over time.
-
Quantification: Compound concentrations are determined by LC-MS/MS.
-
Calculation of Efflux Ratio: The apparent permeability (Papp) is calculated for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Visualizations
Caption: Strategies to overcome the blood-brain barrier.
Caption: Workflow for optimizing brain penetrance.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliance-pugetsound.primo.exlibrisgroup.com [alliance-pugetsound.primo.exlibrisgroup.com]
- 3. Discovery of Brain-Penetrant, Orally Bioavailable Aminothienopyridazine Inhibitors of Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
Refinement of docking parameters for accurate prediction of indenopyridazinone binding
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the molecular docking of indenopyridazinone derivatives. The aim is to facilitate the refinement of docking parameters for the accurate prediction of binding modes and affinities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately docking indenopyridazinone derivatives?
A1: Researchers face several common challenges. Scoring functions may not accurately rank the true binding pose highest, especially when dealing with subtle structural changes in a ligand series.[1][2] Protein flexibility is another major hurdle; indenopyridazinones may bind to specific conformational states of a target protein (e.g., a kinase) that are not represented by a single static crystal structure. Finally, ensuring proper ligand parameterization and protonation states is critical for accurate results.
Q2: Which docking software is best suited for indenopyridazinone compounds?
A2: There is no single "best" software, as performance is target-dependent. AutoDock Vina is widely used and has shown success in predicting binding poses for various kinase inhibitors.[3] Other programs like GOLD, Glide, and MOE are also powerful, particularly for their sophisticated scoring functions and user-friendly interfaces. It is often recommended to validate your chosen software by redocking a co-crystallized ligand to ensure it can reproduce the experimental binding mode with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[3][4][5]
Q3: How do I select the correct protein target and structure for my docking study?
A3: Indenopyridazinone derivatives are frequently investigated as kinase inhibitors. Your target selection should be based on experimental data or established literature. When selecting a Protein Data Bank (PDB) structure, prioritize high-resolution crystal structures (<2.5 Å). If multiple structures are available, consider the conformation of the protein (e.g., DFG-in vs. DFG-out for kinases) and whether it is bound to a ligand similar to your indenopyridazinone series.[6]
Q4: What is "redocking" and why is it a critical validation step?
A4: Redocking is the process of extracting the co-crystallized ligand from a protein's binding site and docking it back into the same receptor structure. The goal is to see if the docking protocol can reproduce the known experimental binding pose. A successful redocking, typically defined by an RMSD < 2.0 Å between the docked pose and the crystal pose, provides confidence that the chosen docking parameters are appropriate for your system.[3][4][7]
Q5: Should I include water molecules in my docking simulation?
A5: The role of water is complex. Water molecules can mediate key hydrogen bonds between the ligand and protein. If a crystal structure shows conserved water molecules in the active site forming bridges, it may be beneficial to include them. However, predicting the behavior of water is computationally expensive and can introduce errors. A common starting approach is to remove all water molecules unless there is strong evidence for their functional role in ligand binding.
Troubleshooting Guide
Issue 1: My docking results show a high RMSD value (> 2.0 Å) during redocking validation.
-
Possible Cause 1: Incorrect Binding Site Definition. The search space (grid box) may be incorrectly centered or sized.
-
Solution: Ensure the grid box is centered on the co-crystallized ligand's position and is large enough to encompass the entire binding pocket plus some surrounding space (e.g., a 55x55x55 Å box) to allow for ligand rotation.[8]
-
-
Possible Cause 2: Inadequate Search Algorithm Parameters. The docking algorithm may not be sampling enough conformations.
-
Solution: Increase the "exhaustiveness" or the number of genetic algorithm (GA) runs. For AutoDock, increasing the number of GA runs to 10 or more can improve sampling.[8]
-
-
Possible Cause 3: Incorrect Ligand Torsion/Protonation. The rotatable bonds or protonation state of the ligand may be incorrectly defined.
-
Solution: Use software like MarvinSketch or Open Babel to predict the correct protonation state at physiological pH (7.4) and ensure all relevant rotatable bonds in the indenopyridazinone core and its substituents are correctly assigned.
-
Issue 2: The top-ranked docked poses make no sense chemically (e.g., steric clashes, buried polar groups).
-
Possible Cause: Scoring Function Limitations. The scoring function may be prioritizing non-optimal interactions.
-
Solution 1: Do not rely solely on the top-ranked pose. Visually inspect the top 5-10 poses for chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing).
-
Solution 2: Use a post-docking refinement or rescoring method, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to get a more physically realistic energy estimation.[9]
-
Solution 3: If available, use known structure-activity relationship (SAR) data to filter poses. For example, if you know a specific substituent is crucial for activity, discard poses where that group is not interacting with the protein.
-
Issue 3: My docking protocol fails to distinguish between known active and inactive compounds.
-
Possible Cause 1: Receptor Rigidity. A single, rigid receptor conformation may not be suitable for binding all ligands, especially if they induce a conformational change ("induced fit").
-
Solution: Consider using multiple receptor conformations from different crystal structures or from a molecular dynamics (MD) simulation.[6] Alternatively, use docking software that allows for sidechain flexibility in the binding site.
-
-
Possible Cause 2: Poor Decoy Set. The inactive "decoy" compounds used for validation may not be appropriate.
-
Solution: Ensure your decoy compounds have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to your active compounds but different topologies. This ensures the validation is testing for shape complementarity and not just penalizing larger or more flexible molecules.[3]
-
Quantitative Data Summary
The following tables summarize typical quantitative results obtained during docking studies of pyridazinone and related kinase inhibitors. These values serve as a benchmark for what to expect during your own experiments.
Table 1: Example Redocking Validation Results for Kinase Targets
| PDB ID | Target Kinase | Docking Software | RMSD (Å) of Redocked Ligand | Reference |
| 3BGQ | PIM-1 Kinase | AutoDock Vina | 0.22 | [3] |
| 3BGQ | PIM-1 Kinase | AutoDock 4 | 2.02 | [3] |
| 4AW5 | Tyrosine Kinase | (Not Specified) | < 2.0 | [4] |
| 5HK2 | Sigma-1 Receptor | (Not Specified) | 0.90 | [7] |
Table 2: Example Docking Scores for Pyrazole Derivatives Against Kinase Targets
| Compound ID | Target Kinase (PDB ID) | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
| Ligand 1b | VEGFR-2 (2QU5) | -10.09 | 150 nM | Cys919, Asp1046 |
| Ligand 1e | VEGFR-2 (2QU5) | -9.64 | 330 nM | Cys919, Glu885 |
| Ligand 2b | CDK2 (2VTO) | -10.35 | 100 nM | Leu83, Asp86 |
| Ligand 1d | Aurora A (2W1G) | -8.57 | 1.5 µM | Arg137, Tyr212 |
| Data adapted from a study on pyrazole derivatives, which are structurally related to indenopyridazinones and serve as a relevant example.[8] |
Experimental Protocols
Detailed Protocol: Standard Docking of an Indenopyridazinone Ligand into a Kinase Target using AutoDock Tools and Vina
This protocol assumes the use of AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.
1. Receptor Preparation: a. Download the kinase structure of interest from the PDB (e.g., 3BGQ). b. Open the PDB file in ADT. Remove all water molecules and heteroatoms, including the co-crystallized ligand. c. Add polar hydrogens to the protein (Edit > Hydrogens > Add). d. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). e. Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose).
2. Ligand Preparation: a. Draw your indenopyridazinone derivative in a chemical drawing tool (e.g., MarvinSketch) and save it as a MOL or PDB file. b. In ADT, open the ligand file (Ligand > Input > Open). c. ADT will automatically detect the root and set rotatable bonds. Verify these are correct. The indenopyridazinone core should be rigid. d. Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
3. Grid Box Generation: a. With the prepared receptor loaded, go to Grid > Grid Box. b. Center the grid box on the active site. If you used a PDB structure with a co-crystallized ligand, center the box on the coordinates of that original ligand. c. Adjust the size of the box to fully encompass the binding site. A starting size of 55 x 55 x 55 Å with a spacing of 0.375 Å is common.[8] d. Note the center coordinates and dimensions.
4. Docking Execution (AutoDock Vina): a. Create a configuration file (e.g., conf.txt) with the following information:
receptor = protein.pdbqt
ligand = ligand.pdbqt
5. Analysis of Results:
a. Vina will output a results.pdbqt file containing the predicted binding poses (up to 9 by default), ranked by binding affinity (in kcal/mol).
b. Load the receptor PDBQT and the results.pdbqt file into a molecular visualization program (e.g., PyMOL, Chimera).
c. Visually inspect the top-ranked poses. Analyze hydrogen bonds, hydrophobic interactions, and potential steric clashes to select the most plausible binding mode.
Visualizations
Caption: Standard workflow for docking parameter refinement.
References
- 1. Current Trends, Overlooked Issues, and Unmet Challenges in Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of InhA inhibitors: A combination of virtual screening, molecular dynamics simulations and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing autofluorescence interference in assays with 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence interference when using 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my assay?
A1: Autofluorescence is the natural fluorescence emitted by biological materials (such as collagen, elastin, NADH, and flavins) or other components in your assay system (like media or fixatives) when they are excited by light.[1][2] This intrinsic fluorescence can create high background noise, which may obscure the specific signal from your fluorescent probe, leading to reduced sensitivity and inaccurate quantification of the target molecule interacting with this compound.[1][3]
Q2: How can I determine if autofluorescence is interfering with my assay?
A2: The most straightforward method is to run an unstained control sample.[1][4] This control should contain all the components of your assay (cells, buffers, media, and this compound if it's not the fluorescent probe itself) except for the specific fluorophore you are using for detection. By measuring the fluorescence of this unstained control, you can quantify the level of background autofluorescence.[1]
Q3: Can this compound itself be a source of fluorescence?
A3: While the primary literature on this compound focuses on its pharmacological properties, some pyridazinone derivatives have been noted for their fluorescent properties.[5][6][7] It is crucial to experimentally determine if the compound itself contributes to the background signal. To do this, measure a sample containing only the assay buffer and this compound at the working concentration.
Troubleshooting Guides
Problem 1: High Background Fluorescence in Cell-Based Assays
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. The following troubleshooting guide provides a systematic approach to identify and mitigate the sources of high background.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Impact of Mitigation Strategies on Autofluorescence
| Source of Autofluorescence | Common Emitter Wavelengths | Mitigation Strategy | Expected Signal-to-Background Improvement |
| Cellular Components (NADH, flavins) | 350-550 nm[2] | Use red-shifted fluorophores (>600 nm) | 2 to 5-fold |
| Fixatives (e.g., Glutaraldehyde) | Broad spectrum (blue, green, red)[3] | Switch to methanol fixation | Up to 3-fold |
| Treat with Sodium Borohydride | 1.5 to 2.5-fold | ||
| Culture Media (Phenol Red, Serum) | Violet to blue spectrum[2][8] | Use phenol red-free medium | 1.5 to 2-fold |
| Reduce Fetal Bovine Serum (FBS) to <2% | 1.2 to 1.8-fold | ||
| Dead Cells | Higher than live cells[2] | Dead cell removal (e.g., Ficoll gradient) | Up to 4-fold |
Experimental Protocols:
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][3]
-
Fixation: Fix cells or tissues as per your standard protocol.
-
Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each to remove the fixative.
-
Preparation of Quenching Solution: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Quenching: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your immunofluorescence or other staining protocols.
Problem 2: Spectral Overlap with Autofluorescence
If autofluorescence cannot be sufficiently reduced, spectral strategies can be employed to distinguish the specific signal from the background.
Logical Relationship for Fluorophore Selection:
Caption: Decision process for selecting appropriate fluorophores.
Experimental Protocols:
Protocol 2: Characterizing Autofluorescence Spectra
This protocol helps in identifying the excitation and emission maxima of the autofluorescence in your samples, enabling better fluorophore selection.
-
Prepare an Unstained Sample: Prepare a control sample (e.g., cells or tissue) according to your experimental conditions but without any fluorescent labels.
-
Acquire Excitation-Emission Matrix (EEM):
-
Using a spectrofluorometer or a confocal microscope with spectral imaging capabilities, excite the sample across a range of wavelengths (e.g., 350 nm to 600 nm in 10 nm increments).
-
For each excitation wavelength, record the emission spectrum across a broad range (e.g., 400 nm to 750 nm).
-
-
Analyze the Data:
-
Plot the emission intensity as a function of both excitation and emission wavelengths to create a 3D EEM plot or a contour map.
-
Identify the peak(s) of autofluorescence, which represent the excitation and emission maxima of the background signal.
-
-
Select Fluorophores: Choose fluorophores for your assay whose excitation and emission spectra are spectrally distant from the identified autofluorescence peaks.[1][8][9] For example, if the autofluorescence is strongest in the blue-green region, select a far-red fluorophore.[3][9]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bosterbio.com [bosterbio.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. biotium.com [biotium.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. kb.10xgenomics.com [kb.10xgenomics.com]
Enhancing the stability of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one for in vivo studies
Welcome to the technical support center for researchers working with 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this class of compounds for in vivo studies, with a focus on enhancing stability and bioavailability.
Frequently Asked Questions (FAQs)
Q1: My this compound compound exhibits poor stability and/or solubility in initial in vitro assays. What are the common causes?
A: Poor aqueous solubility and stability are common challenges for complex heterocyclic compounds like indenopyridazinones. The primary causes often include:
-
High Crystallinity: The planar, aromatic structure can lead to strong crystal lattice energy, making it difficult for the solvent (e.g., water) to break the crystal apart and dissolve the molecule.[1][2]
-
Low Polarity: The molecule is predominantly lipophilic ("grease-ball" type), leading to poor solubility in aqueous buffers used for biological assays.[1]
-
Chemical Instability: The pyridazinone ring system, particularly if it contains ester or amide-like functionalities, can be susceptible to hydrolysis under certain pH conditions.[3][4]
-
Enzymatic Degradation: In biological matrices like plasma or liver microsomes, the compound may be rapidly metabolized by enzymes such as hydrolases, esterases, or cytochrome P450s (CYPs).[3][5][6]
Q2: What are the first steps to improve the stability and solubility of my compound for in vivo studies?
A: A stepwise approach is recommended. Start with simple, cost-effective methods before moving to more complex formulations.
-
Salt Formation: If your molecule has an ionizable functional group (an acidic or basic center), salt formation is often the most effective initial strategy to improve both solubility and dissolution rate.[7][8][9]
-
pH Adjustment & Co-solvents: For initial in vitro and early in vivo studies, you can try to solubilize the compound by adjusting the pH of the vehicle or by using co-solvents (e.g., DMSO, PEG-400, ethanol). However, be mindful of potential vehicle toxicity and precipitation upon injection into the bloodstream.[9]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[10][11]
Q3: How can salt formation enhance the stability and bioavailability of my compound?
A: Salt formation improves drug properties by converting a neutral, often crystalline, molecule into an ionized salt form.[2][8]
-
Enhanced Solubility: Salts of weak acids or bases generally have higher aqueous solubility than their corresponding neutral forms.[12][13] This is because the ionized form interacts more favorably with polar water molecules.
-
Improved Dissolution Rate: A higher dissolution rate in the gastrointestinal (GI) tract can lead to faster absorption and improved oral bioavailability for poorly soluble compounds (BCS Class II).[14]
-
Improved Chemical Stability: In some cases, forming a salt can result in a more stable crystalline form that is less susceptible to degradation, for instance, by protecting a functional group from hydrolysis.[13] The choice of the counterion is critical and is typically guided by the pKa of the drug. For a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the drug's pKa to ensure a stable salt is formed.[2]
Q4: What advanced formulation strategies should I consider if simple methods fail?
A: If initial strategies are insufficient, several advanced formulation techniques can be employed to handle compounds with significant stability or solubility challenges:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[10][14] This high-energy state has greater solubility than the stable crystalline form. Polymers also help prevent the drug from recrystallizing in the gut.[14]
-
Lipid-Based Formulations: These are ideal for highly lipophilic compounds. The drug is dissolved in oils, surfactants, and co-solvents.[10] Self-Emulsifying Drug Delivery Systems (SEDDS), for example, spontaneously form fine emulsions in the GI tract, which enhances solubilization and absorption.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[11][14]
Q5: When is a prodrug approach appropriate for enhancing in vivo stability?
A: A prodrug is a chemically modified, inactive version of a drug that is converted to the active parent drug in vivo through enzymatic or chemical reactions.[15] This approach is particularly useful for:
-
Masking Unstable Groups: If a specific functional group is the site of rapid metabolism (e.g., hydrolysis of an ester), it can be masked with a promoiety that is cleaved off at the desired site of action.
-
Improving Membrane Permeability: For highly polar drugs that do not cross cell membranes well, a more lipophilic prodrug can be designed to improve absorption.[15]
-
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in a target tissue (e.g., tumors), thereby concentrating the active drug where it is needed and reducing systemic toxicity.[15]
Troubleshooting Guides
Problem 1: Compound precipitates in aqueous buffer or plasma during in vitro assays.
-
Potential Cause: The compound's aqueous solubility is lower than the concentration required for the assay. The addition of an organic stock solution (like DMSO) to an aqueous buffer can cause immediate precipitation.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: First, measure the kinetic solubility in your assay buffer to understand the concentration limits.
-
Reduce Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is as low as possible, typically <1%, to minimize its effect on the biological system and solubility.
-
Use Solubilizing Excipients: Consider pre-formulating the compound with excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) that are compatible with your assay.
-
pH Modification: If the compound has an ionizable group, adjust the buffer pH to a range where the compound is more soluble (e.g., for a weak base, a more acidic pH will increase solubility).[9]
-
Problem 2: Rapid degradation of the compound is observed in a plasma stability assay.
-
Potential Cause: The compound is unstable in plasma due to enzymatic or chemical degradation. Plasma contains various active enzymes, including esterases and hydrolases, that can cleave labile functional groups.[3][4]
-
Troubleshooting Steps:
-
Confirm the Cause: Run a control experiment in heat-inactivated plasma. If the stability is significantly improved, the degradation is likely enzymatic. If degradation persists, it is likely due to chemical instability (e.g., hydrolysis) in the pH 7.4 environment of plasma.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites. This can reveal the specific site of metabolic attack on the molecule (e.g., hydrolysis of a lactam ring, oxidation of an aromatic ring).[16]
-
Structural Modification: If a specific metabolic "soft spot" is identified, medicinal chemists can modify the structure to block that metabolic route (e.g., replacing an ester with a more stable amide).
-
Use Enzyme Inhibitors (for mechanistic studies): In some in vitro assays, specific enzyme inhibitors can be used to identify the class of enzymes responsible for the degradation.
-
Data Presentation
For a novel compound, comparing stability across species is crucial for selecting the appropriate animal model for further studies.
Table 1: Illustrative In Vitro Plasma Stability of Compound X (an indenopyridazinone analog) (Note: Data are for illustrative purposes only.)
| Species | Half-life (t½, minutes) | % Remaining at 120 min | Intrinsic Clearance (µL/min/mg protein) |
| Mouse | 45 | 18.8 | 15.4 |
| Rat | 88 | 41.5 | 7.9 |
| Dog | 210 | 72.1 | 3.3 |
| Human | > 240 | > 85.0 | < 2.9 |
-
Interpretation: The hypothetical data suggest the compound is significantly less stable in rodent plasma compared to dog and human plasma, indicating a potential for rapid clearance in mouse and rat models. The dog may be a more suitable non-rodent species for pharmacokinetic studies.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure to assess the stability of a test compound in plasma.[3][5][17][18]
Objective: To determine the rate of degradation of this compound when incubated with plasma from different species (e.g., mouse, rat, human).
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Control compounds (a stable compound like Propranolol and an unstable one like Tetracaine).[5]
-
Heparinized plasma from relevant species, stored at -80°C.
-
96-well incubation plate.
-
Acetonitrile (ACN) with an internal standard (IS) for protein precipitation and sample analysis.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Thaw frozen plasma on ice. Centrifuge at ~2000 x g for 10 minutes to remove any cryoprecipitates.
-
Incubation Setup:
-
Pre-warm the 96-well plate containing plasma at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%). Mix thoroughly.
-
-
Time-Point Sampling:
-
Reaction Quenching:
-
For each time point, transfer an aliquot of the plasma-compound mixture (e.g., 50 µL) to a new plate/tube containing a 3-4 fold volume of ice-cold ACN with the internal standard (e.g., 150 µL).
-
Vortex vigorously to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at ~4000 rpm for 10-15 minutes to pellet the precipitated protein.[17]
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]
-
Visualizations: Workflows and Pathways
Diagram 1: Stability Enhancement Strategy Workflow
Caption: Decision workflow for selecting a suitable stability and solubility enhancement strategy.
Diagram 2: Experimental Workflow for In Vitro Plasma Stability
Caption: Step-by-step workflow for conducting an in vitro plasma stability assay.
Diagram 3: Potential Metabolic Pathways for an Indenopyridazinone
Caption: Generalized potential metabolic pathways for an indenopyridazinone derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 16. Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
Resolving poor reproducibility in the synthesis of fused pyridazine heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fused pyridazine heterocycles. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and success rate of their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a pyridazino[4,5-b]indole is giving low and inconsistent yields. What are the potential causes?
A1: Poor reproducibility in the synthesis of pyridazino[4,5-b]indoles, particularly when starting from 2-acetylindole-3-carboxylic acid and hydrazine hydrate, is a known issue. A significant side reaction is the decarboxylation of the starting material at elevated temperatures, leading to the formation of 2-acetylindole or its hydrazone, which reduces the yield of the desired product.[1][2] To mitigate this, consider transforming the keto acid into a more reactive intermediate, such as an imidazolide, which can then undergo hydrazinolysis under milder conditions without the need for isolation.[1]
Q2: I am observing unexpected side products in my pyridazine synthesis from 1,3-dicarbonyl compounds. What could be the issue?
A2: The reaction of 1,3-dicarbonyl compounds with hydrazines can sometimes lead to the formation of pyrazole isomers alongside the expected pyridazine. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the solvent and the nature of the substituents on both reactants. For instance, using a protic solvent like ethanol may favor one isomer, while an aprotic solvent like toluene could lead to a different product distribution. Careful optimization of the reaction conditions and thorough characterization of the product mixture are crucial.
Q3: What are the best practices for purifying fused pyridazine derivatives?
A3: Purification of fused pyridazine derivatives often involves standard techniques such as recrystallization or column chromatography. For recrystallization, common solvents include ethanol, methanol, or dioxane.[3] Column chromatography on silica gel is also a widely used method.[4] The choice of eluent will depend on the polarity of the specific compound. It is also important to ensure the complete removal of any residual starting materials or catalysts, as these can interfere with subsequent biological assays or characterization.
Q4: How does the quality of hydrazine hydrate impact the reaction outcome?
A4: The purity and concentration of hydrazine hydrate are critical for the successful synthesis of pyridazines. Old or improperly stored hydrazine hydrate can absorb carbon dioxide from the atmosphere, forming hydrazine carbonate, which can reduce its reactivity. It can also contain impurities that may lead to unwanted side reactions. It is recommended to use fresh, high-purity hydrazine hydrate and to properly store it under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time or temperature. - Use a more effective catalyst or a higher catalyst loading.[5] - Ensure starting materials are pure and dry. |
| Decomposition of starting materials or product | - Lower the reaction temperature.[1] - Use a less harsh catalyst or base. - Protect sensitive functional groups. | |
| Poor quality of reagents (e.g., hydrazine hydrate) | - Use fresh, high-purity reagents. - Verify the concentration of hydrazine hydrate. | |
| Formation of Multiple Products/Isomers | Lack of regioselectivity | - Change the solvent to influence the reaction pathway.[6] - Modify the substituents on the starting materials to direct the cyclization. - Use a catalyst known to promote the desired regioselectivity. |
| Side reactions (e.g., decarboxylation) | - Modify the reaction conditions (e.g., lower temperature) to disfavor the side reaction.[1] - Use a more reactive intermediate to allow for milder reaction conditions.[1] | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | - Attempt purification by column chromatography.[4] - Try different solvents for recrystallization.[3] - Convert the product to a salt to facilitate crystallization. |
| Impurities co-elute with the product | - Use a different stationary phase or eluent system for chromatography. - Consider derivatization to separate the desired product. | |
| Poor Reproducibility Between Batches | Variations in reaction setup or conditions | - Standardize all reaction parameters, including heating method, stirring rate, and atmosphere. - Ensure accurate measurement of all reagents. |
| Scale-up issues | - Re-optimize reaction conditions for the larger scale.[7] - Ensure efficient mixing and heat transfer in the larger reaction vessel. |
Data Presentation
Table 1: Comparison of Yields for Phenyl-Substituted Fused Pyridazines
| Starting Material (Fulvene) | Product Appearance | Melting Point (°C) | Percent Yield (%) |
| Phenyl-fulvene | Light yellow powder | 202-204.9 | 71.2 |
| Thienyl-fulvene | Red, rust-colored powder | 164.5-165.9 | 43 |
| Tolyl-fulvene | Deep yellow powder | 158.5-161.2 | 51 |
Data synthesized from a study on the characterization of unique pyridazines.[8]
Table 2: Influence of Catalyst on the Synthesis of 1,2,3-Triazolo[1,5-a]quinoxalines
| Catalyst | Solvent | Yield (%) |
| L-proline | Not specified | 98 |
| Tetramethylethylenediamine (TMEDA) | Not specified | Lower |
| N,N'-Dimethylethylenediamine | Not specified | Lower |
This table summarizes the effect of different amine-containing catalysts on the yield of a specific fused pyridazine system.[5]
Experimental Protocols
Protocol 1: Synthesis of Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol is adapted from the synthesis of a phenyl-pyridazine from a 1,2-diacylcyclopentadiene (fulvene).[8]
Materials:
-
Phenyl-fulvene
-
Methanol
-
Hydrazine hydrate (excess)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve the phenyl-fulvene in methanol in a round-bottom flask.
-
Add excess hydrazine hydrate (approximately 1 mL) to the solution.
-
Stir the solution at room temperature for 24 hours using a magnetic stir bar.
-
After 24 hours, add 50 mL of water to the reaction mixture, which should induce the formation of a precipitate.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent in vacuo to obtain the crude product.
-
The resulting light-yellow powder is the phenyl-pyridazine product. Further purification can be achieved by recrystallization if necessary. The reported yield for this reaction is 71%.[8]
Protocol 2: Synthesis of a Pyridazino[4,5-b]indole Derivative
This protocol describes a general method for the synthesis of a pyridazino[4,5-b]indole derivative starting from an N-methylated indole ester.[2]
Materials:
-
N-methylated indole ester
-
Hydrazine hydrate
-
Acetic anhydride
-
Potassium carbonate
-
Dry Dimethylformamide (DMF)
-
Methyl iodide
Procedure:
-
Hydrazide Formation: Reflux the N-methylated indole ester with neat hydrazine hydrate to form the corresponding hydrazide.
-
Acetylation: Treat the hydrazide with acetic anhydride at 100 °C for 1 hour. This may lead to a diacetyl derivative.
-
Cyclization: The acetylated intermediate can be cyclized to the pyridazino[4,5-b]indole.
-
Alternative N-Methylation: For selective N-methylation at the pyridazine ring, react the N-unsubstituted pyridazinoindole with an equimolar amount of methyl iodide in dry DMF in the presence of potassium carbonate.
Visualizations
Caption: A generalized experimental workflow for the synthesis of fused pyridazine heterocycles.
Caption: A logical troubleshooting workflow for addressing low product yield in fused pyridazine synthesis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of fused pyridazine kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Optimization of HPLC Gradient for Separation of Indenopyridazinone Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for separating indenopyridazinone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for developing an HPLC method to separate indenopyridazinone isomers?
A successful separation begins with a systematic approach. The initial steps involve understanding the nature of your isomers and performing a general screening to find a suitable starting point.
-
Characterize the Isomers: Determine if you are separating constitutional (structural) isomers, such as positional isomers, or stereoisomers (e.g., diastereomers or enantiomers).[1] This distinction is critical because enantiomers require a chiral stationary phase for separation.[1][2][3]
-
Solubility Testing: Ensure your sample is fully soluble in the potential mobile phases.[2] Poor solubility can lead to peak distortion and inaccurate results.
-
Perform a Screening Gradient: Start with a broad, fast gradient to elute all components from the column.[4] A typical screening gradient might run from 5% to 95% organic solvent over 15-20 minutes. This initial run helps to determine the approximate elution conditions for the isomers.
Q2: How do I select the most appropriate HPLC column for separating indenopyridazinone isomers?
Column selection is arguably the most critical factor in achieving separation. The choice of stationary phase dictates the selectivity of the method.
-
For Positional or Diastereomeric Isomers: Standard reversed-phase columns are a good starting point. C18 columns are widely used, but for structurally similar isomers, alternative selectivities may be required.[5] Phenyl-based columns can offer different selectivity for aromatic compounds through π-π interactions.[1]
-
For Enantiomers: Separation of enantiomers requires a chiral stationary phase (CSP).[1][3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile and widely applicable for a broad range of compounds.[3][6]
Table 1: Example Stationary Phase Screening for Positional Indenopyridazinone Isomers
| Stationary Phase | Particle Size (µm) | Resolution (Rs) between Isomer 1 & 2 | Analysis Time (min) | Observations |
| C18 | 3.5 | 1.2 | 25 | Partial co-elution, requires further optimization. |
| Phenyl-Hexyl | 3.5 | 1.8 | 22 | Improved separation due to enhanced π-π interactions. |
| Biphenyl | 2.7 | 2.1 | 18 | Baseline separation achieved with shorter run time. |
Q3: What are the key mobile phase parameters to adjust for optimizing the gradient?
The mobile phase composition is a powerful tool for fine-tuning selectivity and resolution.[7][8]
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. ACN is generally a stronger solvent in reversed-phase HPLC and often produces sharper peaks. It is recommended to test both.
-
pH Control: The pH of the mobile phase is crucial as it affects the ionization state of the analytes.[7] For indenopyridazinone derivatives, which may contain ionizable groups, using a buffer to control the pH is essential for reproducible retention times and good peak shape. A starting point could be a phosphate or acetate buffer in the pH range of 2.5-4.5.[9][10]
-
Gradient Slope: For closely eluting isomers, a shallow gradient is often necessary to improve resolution.[11] While a steep gradient shortens analysis time, it can cause peaks to co-elute.[12]
Table 2: Effect of Gradient Slope on Isomer Resolution
| Gradient Program (%B over time) | Gradient Slope (%B/min) | Resolution (Rs) | Analysis Time (min) |
| 20-80% B in 10 min | 6.0 | 1.3 | 15 |
| 20-80% B in 30 min | 2.0 | 1.9 | 35 |
| 20-80% B in 60 min | 1.0 | 2.4 | 65 |
Q4: How does column temperature influence the separation of isomers?
Temperature is another important parameter that can affect the separation.[13]
-
Viscosity and Efficiency: Increasing the temperature lowers the mobile phase viscosity, which reduces system backpressure and can lead to sharper peaks (higher efficiency).
-
Selectivity: Temperature can alter the selectivity of the separation.[13] The effect is compound-specific and should be evaluated empirically. A typical range to study is 25°C to 45°C. In some cases, especially in chiral separations, an increase in temperature can unexpectedly lead to better resolution.[14]
Troubleshooting Guides
Problem: I have poor resolution or complete co-elution of my indenopyridazinone isomers.
Answer: This is the most common challenge in isomer separation. The solution involves systematically adjusting parameters that influence selectivity and efficiency.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The column may not have the right chemistry to differentiate between the isomers.
-
Gradient is too Steep: A rapid increase in organic solvent strength does not allow enough time for the isomers to interact differently with the stationary phase.
-
Incorrect Organic Solvent: The chosen organic solvent (e.g., ACN) may not provide the best selectivity.
-
Solution: Switch the organic solvent from acetonitrile to methanol, or vice-versa. The change in solvent properties can significantly alter the elution order and spacing of peaks.
-
-
Suboptimal pH: If the isomers have ionizable functional groups, a small change in mobile phase pH can have a large impact on retention and selectivity.
-
Solution: Adjust the pH of the aqueous mobile phase component by +/- 0.5 pH units and observe the effect on resolution. Ensure you stay within the stable pH range of your column.
-
Problem: My isomer peaks are tailing or fronting.
Answer: Poor peak shape is often caused by secondary interactions, column overload, or issues with the mobile phase.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with basic analytes, causing peak tailing.
-
Solution: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase, or lower the mobile phase pH with an acid like formic acid or acetic acid to suppress silanol activity.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase mixture.[15]
-
Problem: My retention times are drifting between injections.
Answer: Unstable retention times point to problems with the HPLC system or mobile phase preparation.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial gradient conditions before each injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Instability: Buffers can precipitate if mixed with high concentrations of organic solvent.[15] Volatile mobile phase components can evaporate over time, changing the composition.
-
Solution: Prepare fresh mobile phase daily.[15] Ensure buffers are soluble in the highest organic percentage of your gradient. Filter and degas all solvents before use.
-
-
Pump Malfunction: Inconsistent flow from the pump will cause retention times to fluctuate.[16]
-
Solution: Check the pump for leaks and perform routine maintenance, such as replacing pump seals and check valves.[17]
-
Experimental Protocols
Protocol 1: Generic Gradient Screening for Indenopyridazinone Isomers
-
Column Selection: Select a column with alternative selectivity (e.g., Phenomenex Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the indenopyridazinone isomer mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or wavelength of maximum absorbance).
-
Gradient Program:
-
0.0 min: 10% B
-
20.0 min: 90% B
-
22.0 min: 90% B
-
22.1 min: 10% B
-
27.0 min: 10% B (Re-equilibration)
-
-
-
Analysis: Evaluate the resulting chromatogram for the number of peaks and their approximate retention times. This provides the basis for further optimization.
Protocol 2: System Suitability Test
This protocol should be run before any sample analysis to ensure the chromatographic system is performing adequately.
-
Preparation: Prepare a standard solution of the indenopyridazinone isomer mixture at a known concentration.
-
Injections: Make five replicate injections of the standard solution using the final optimized method.
-
Data Analysis: Calculate the following parameters from the five replicate injections.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Measures peak symmetry. |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures adequate separation between critical isomer pairs. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Demonstrates system precision and stability. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection and detector precision. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
If all system suitability parameters meet the acceptance criteria, the system is ready for sample analysis. If not, troubleshoot the system according to the guides above before proceeding.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 5. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. iosrphr.org [iosrphr.org]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
Cell culture contamination issues when testing pyridazinone derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cell culture contamination issues while testing pyridazinone derivatives. The unique antimicrobial and cytotoxic properties of these compounds can present specific challenges, which are addressed here in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are dying or detaching after I add my pyridazinone derivative. Is my culture contaminated?
A1: While cell death can be a sign of microbial contamination, it is often the intended effect of a bioactive pyridazinone derivative. These compounds are widely reported to have potent cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2][3][4] It is crucial to distinguish between contamination-induced cell death and compound-induced cytotoxicity.
Troubleshooting Steps:
-
Microscopic Examination: Immediately examine the culture under a phase-contrast microscope.
-
Signs of Bacterial Contamination: Look for small, shimmering, or rod-shaped objects moving between your cells. The media may appear turbid (cloudy), and you may notice a rapid drop in pH (media turning yellow).[5][6][7][8]
-
Signs of Yeast/Fungal Contamination: Look for round, budding yeast particles or filamentous fungal hyphae.[6][7][9] The pH may increase in later stages of fungal contamination.[9]
-
Signs of Compound-Induced Cytotoxicity: You will likely see changes in cell morphology, such as rounding, shrinking, blebbing (for apoptosis), or swelling and lysis (for necrosis), without the presence of microbes.[2] The background should be clear of motile microorganisms.
-
-
Review Your Controls:
-
Vehicle Control: Did you include a control culture treated with only the vehicle (e.g., DMSO) used to dissolve the pyridazinone derivative? If cells in the vehicle control are healthy, the cell death is likely caused by your compound.
-
Untreated Control: Cells in this culture should appear healthy and be proliferating as expected.
-
-
pH Check: A sudden, drastic change in media color is a key indicator.
-
Yellow Media (Acidic): Often indicates rapid bacterial growth.[8][10]
-
Pink/Purple Media (Alkaline): Can sometimes occur with fungal contamination.[7]
-
Note: High rates of cellular metabolism or cell death induced by the compound can also alter the pH, but usually more slowly than a bacterial contamination.
-
Q2: I'm observing unexpected turbidity or particles in my culture, but the pH hasn't changed. What's happening?
A2: This could be one of several issues. Pyridazinone derivatives can induce apoptosis, leading to the formation of apoptotic bodies and cell debris which may appear as small particles.[1] Alternatively, it could be a slow-growing contaminant like yeast or mycoplasma, or your compound may have precipitated out of solution.
Troubleshooting Steps:
-
Check for Compound Precipitation: Sparingly soluble compounds can precipitate in media, especially after temperature changes (e.g., removal from an incubator). Check a cell-free well containing your compound and media to see if particles form.
-
Rule out Common Contaminants:
-
Yeast: In early stages, yeast contamination may not cause a pH change but will appear as distinct oval or budding particles under the microscope, larger than bacteria.[6][11]
-
Mycoplasma: This is a serious concern as it does not cause turbidity or a pH change and is not visible with a standard light microscope.[5][9] It can alter cell growth, metabolism, and gene expression, compromising your results. Regular testing using PCR or a fluorescent stain (e.g., DAPI, Hoechst) is essential to rule out mycoplasma.[8][12]
-
-
Assess for Apoptosis: If you suspect the particles are cell debris, consider performing an apoptosis assay (see Experimental Protocols section) to confirm if the pyridazinone derivative is inducing programmed cell death.
Q3: My pyridazinone derivative has known antimicrobial properties. Can I still get contamination?
A3: Yes. This is a critical point. While many pyridazinone derivatives show significant antibacterial and/or antifungal activity, this activity is concentration-dependent and spectrum-specific.[13][14][15]
Potential Issues:
-
Insufficient Concentration: The concentration used to test for cytotoxicity in your mammalian cells may be below the Minimum Inhibitory Concentration (MIC) required to kill a particular microbe.
-
Resistant Microbes: The contaminating organism may be resistant to your specific pyridazinone derivative. For example, a compound might be effective against Gram-positive bacteria but not Gram-negative bacteria or fungi.[15]
-
Masking Low-Level Contamination: The compound might suppress the growth of a contaminant in the treated wells, preventing signs like turbidity. However, the contaminant could still be present and actively growing in your untreated or vehicle control wells, leading to misinterpreted results where the "effect" of the compound appears stronger than it is.
-
Mycoplasma Resistance: Mycoplasma lacks a cell wall and is resistant to many common antibiotics, and may also be unaffected by your compound.[9][12]
Best Practice: Do not rely on the antimicrobial properties of your test compound to maintain sterility. Always follow strict aseptic techniques for all cultures, including controls.[16][17]
Quantitative Data Summary
The following tables summarize the reported biological activities of various pyridazinone derivatives to provide a reference for expected efficacy.
Table 1: Antimicrobial Activity of Pyridazinone Derivatives (MIC)
| Compound Class/Number | Target Organism | MIC (µM or µg/mL) | Reference |
| Pyridazinone Derivative 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [13] |
| Pyridazinone Derivative 13 | A. baumannii, P. aeruginosa | 3.74 and 7.48 µM | [13] |
| Pyridazinone Derivative 10h | Staphylococcus aureus | 16 µg/mL | [14] |
| Pyridazinone Derivative 8g | Candida albicans | 16 µg/mL | [14] |
| Pyridazinone Derivative IIIa | S. pyogen, E. coli | "Excellent Activity" | [15] |
| Pyridazinone Derivative 14c | B. subtilis | 15.62 µg/mL | [18] |
Table 2: Cytotoxic/Anti-Proliferative Activity of Pyridazinone Derivatives
| Compound/Series | Target Cell Line(s) | Activity Metric (CC₅₀, GI₅₀) | Reference |
| Pyr-1 | Leukemia (CEM, HL-60), Breast (MDA-MB-231) | Low micromolar to nanomolar CC₅₀ | [1] |
| Compounds 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon Cancer | GI% from 62.21% to 100.14% | [14] |
| Compound 10l | A549/ATCC (Lung) | GI₅₀ from 1.66–100 µM | [14] |
| Compounds 12 and 22 | AGS (Gastric Adenocarcinoma) | Good anti-proliferative effects at 50 µM | [2][19] |
| Compounds 3a, 3c, 4aa, 4ba | Saos-2, MG-63 (Osteosarcoma) | Demonstrated cytotoxic effects | [4] |
Experimental Protocols
Protocol 1: Sterilization of Sparingly Soluble Pyridazinone Derivatives
Many organic compounds are not amenable to autoclaving and can be challenging to dissolve for filter sterilization.
Methodology:
-
Accurately weigh the pyridazinone derivative in a sterile microcentrifuge tube inside a biosafety cabinet.
-
Add sterile, cell culture-grade DMSO to dissolve the compound to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. This stock solution is considered sterile if prepared from a sterile compound powder with sterile solvent under aseptic conditions.
-
If sterility of the powder is uncertain, the DMSO stock can be passed through a 0.1 or 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE). This step can be difficult with small volumes or viscous solutions.
-
Prepare working dilutions by serially diluting the concentrated stock solution in sterile cell culture medium immediately before adding to cells.
-
Crucially , ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including a vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the pyridazinone derivative in a 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13] This can be confirmed by reading the optical density (OD) at 600 nm.
Signaling Pathway Visualization
Pyridazinone derivatives frequently induce apoptosis in cancer cells. This process often involves the regulation of key pro- and anti-apoptotic proteins and the activation of caspases.[1][14]
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell contamination | Proteintech Group [ptglab.com]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 17. ibiantech.com [ibiantech.com]
- 18. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 19. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: Optimizing MAO-B Selectivity of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the selectivity of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its derivatives for Monoamine Oxidase-B (MAO-B) over Monoamine Oxidase-A (MAO-A).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative shows potent inhibition of both MAO-A and MAO-B. How can I improve its selectivity for MAO-B?
A1: Achieving high MAO-B selectivity often involves structural modifications to the parent compound. Based on studies of related pyridazinone and indenopyridazinone derivatives, consider the following strategies:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the 3-phenyl ring are critical.
-
Halogen Substitution: Introducing a para-chloro substituent on the phenyl ring has been shown to significantly increase MAO-B inhibitory activity and selectivity.[1][2] For instance, in a series of pyridazinone derivatives, a para-chloro substituted compound (TR16) was the most potent MAO-B inhibitor with an IC50 of 0.17 µM and a selectivity index (SI) greater than 235.[1][2] Similarly, a meta-bromo substitution on a (2-fluorophenyl)piperazine-containing pyridazinone (T6) resulted in the most potent MAO-B inhibitor in its series, with an IC50 of 0.013 µM and an SI of 120.8.[3]
-
Electron-Withdrawing Groups: Groups like trifluoromethyl (CF3) at the para position of the 3-phenyl ring have also demonstrated high MAO-B inhibitory potency.[4]
-
-
Explore Different Phenyl Ring Positions: The substitution pattern matters. For one series, inhibitory potency for MAO-B was enhanced more by a meta-bromo substitution than a para-bromo substitution.[3]
-
Computational Modeling: Utilize molecular docking simulations to understand the binding interactions of your compounds with the active sites of both MAO-A and MAO-B.[1][3] Docking studies have revealed that interactions with key residues in the MAO-B active site, such as Tyr326 and Gln206, are crucial for high affinity and selectivity.[5] By visualizing these interactions, you can rationally design modifications to enhance binding to MAO-B while minimizing interactions with MAO-A.
Q2: I am observing inconsistent IC50 values for my compounds in the MAO inhibition assay. What are the potential causes and solutions?
A2: Inconsistent IC50 values can arise from several experimental factors. Here’s a troubleshooting guide:
-
Compound Solubility: Poor solubility of your test compounds in the assay buffer can lead to inaccurate concentration determination and variable results.
-
Troubleshooting: Ensure your compounds are fully dissolved in a suitable solvent like DMSO before diluting them into the assay buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically ≤1%) to avoid interfering with enzyme activity.[6] Visually inspect for any precipitation after dilution.
-
-
Enzyme Activity and Stability: The activity of the recombinant MAO enzymes can vary between batches and decrease with improper storage.
-
Troubleshooting: Always run a positive control inhibitor with a known IC50 (e.g., clorgyline for MAO-A, selegiline for MAO-B) in parallel with your test compounds to validate the assay performance.[7] Store enzymes according to the manufacturer's instructions, typically at -80°C.
-
-
Substrate Concentration: The IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors.
-
Troubleshooting: Use a consistent and appropriate substrate concentration for both MAO-A and MAO-B assays. The kynuramine oxidative deamination assay is a common method, with typical kynuramine concentrations of 80 µM for MAO-A and 50 µM for MAO-B.[6]
-
-
Incubation Times and Temperature: Pre-incubation and reaction times, as well as the assay temperature, must be precisely controlled.
-
Troubleshooting: Follow a standardized protocol, such as a 10-minute pre-incubation of the enzyme with the inhibitor at 37°C, followed by a 20-minute enzymatic reaction initiated by substrate addition.[6]
-
-
Interference with Detection Method: The test compound itself might interfere with the detection method (e.g., fluorescence).
-
Troubleshooting: Run control experiments where the enzyme or substrate is added after the reaction has been stopped. This will help identify any intrinsic fluorescence or quenching properties of your compound at the measurement wavelengths (e.g., 320 nm excitation and 380 nm emission for the 4-hydroxyquinoline product).[6]
-
Q3: How do I determine if my inhibitor is reversible or irreversible, and its mechanism of inhibition (e.g., competitive, non-competitive)?
A3: Determining the reversibility and mechanism of inhibition requires further kinetic studies:
-
Reversibility Assay (Dialysis Method):
-
Protocol: Pre-incubate the MAO enzyme with a concentration of your inhibitor that is approximately twice its IC50 value. After incubation, dialyze the mixture against a large volume of buffer for several hours, with buffer changes, to remove any unbound inhibitor. Measure the residual enzyme activity.[8][9]
-
Interpretation: If enzyme activity is restored after dialysis, the inhibitor is reversible. If the activity remains low, the inhibitor is likely irreversible.
-
-
Mechanism of Inhibition (Kinetic Analysis):
-
Protocol: Perform the MAO inhibition assay with varying concentrations of both the substrate and your inhibitor.
-
Analysis: Generate Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition (competitive, non-competitive, or mixed). This analysis will also allow you to calculate the inhibition constant (Ki).[10] Many pyridazinone derivatives have been found to be competitive inhibitors of MAO-B.[1][2][3]
-
Data Presentation: Structure-Activity Relationship of Pyridazinone Derivatives
The following tables summarize the MAO-A and MAO-B inhibitory activities and selectivity of various pyridazinone derivatives, providing insights into structure-activity relationships that can guide your experimental design.
Table 1: Inhibition Data for Selected Pyridazinone Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference |
| TR2 | -OCH3 | p-Cl | >40 | 0.27 | >148 | [1] |
| TR16 | -CF3 | p-Cl | >40 | 0.17 | >235 | [1][2] |
| T3 | (2-fluorophenyl)piperazine moiety | p-Cl | 4.19 | 0.039 | 107.4 | [3] |
| T6 | (2-fluorophenyl)piperazine moiety | m-Br | 1.57 | 0.013 | 120.8 | [3] |
| S5 | Benzylpiperidine moiety | 3-Cl | 3.857 | 0.203 | 19.04 | [8][9][11] |
Table 2: Kinetic Parameters for Lead Compounds
| Compound ID | Inhibition Type | Reversibility | Ki for MAO-B (µM) | Reference |
| TR2 | Competitive | Reversible | 0.230 | [1][2] |
| TR16 | Competitive | Reversible | 0.149 | [1][2] |
| T3 | Competitive | Reversible | 0.014 | [3] |
| T6 | Competitive | Reversible | 0.0071 | [3] |
| S5 | Competitive | Reversible | 0.155 | [11] |
Experimental Protocols
Detailed Protocol: In Vitro MAO Inhibition Assay (Kynuramine Method)
This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[6][12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds and reference inhibitors (e.g., clorgyline, selegiline)
-
Phosphate buffer (e.g., 50 mM, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
2N Sodium hydroxide (NaOH) to stop the reaction
-
96-well microplates (white, flat-bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and reference inhibitors in DMSO to create stock solutions. Serially dilute these stocks to obtain a range of concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following:
-
Phosphate buffer
-
Test compound dilution (final DMSO concentration should not exceed 1%)
-
MAO-A (e.g., 5 µg/mL) or MAO-B (e.g., 12.5 µg/mL) enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add kynuramine substrate to each well to initiate the enzymatic reaction. The final concentrations should be approximately 80 µM for MAO-A and 50 µM for MAO-B.[6]
-
Enzymatic Reaction: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 78 µL of 2N NaOH to each well.[6]
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[6][12]
-
Controls:
-
Positive Control: Wells with enzyme and substrate, but no inhibitor (represents 100% activity).
-
Blank Control: Wells to measure background fluorescence; the enzyme or substrate can be added after the NaOH.
-
Reference Inhibitor Control: Wells with a known inhibitor to validate the assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the in vitro MAO inhibition assay.
Caption: Logical workflow for improving MAO-B selectivity.
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and Selegiline as MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two monoamine oxidase B (MAO-B) inhibitors: the established drug Selegiline and the investigational compound 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one. This objective comparison, supported by experimental data, aims to inform research and development efforts in the field of neurodegenerative diseases.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain. Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease and other neurological disorders. Selegiline, an irreversible MAO-B inhibitor, has been a cornerstone of treatment for decades. In the continual search for improved therapeutic agents, novel compounds such as this compound are being investigated for their potential as MAO-B inhibitors. This guide presents a side-by-side comparison of their in vitro inhibitory activity and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of this compound and Selegiline against MAO-A and MAO-B.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| This compound | 90[1] | > 100,000[1][2] | > 1111 |
| Selegiline | 51 | 23,000 | ~451 |
Note: A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A, which is a desirable characteristic for minimizing side effects associated with MAO-A inhibition. The indenopyridazinone derivatives, including the 3-phenyl parent compound, were reported to have little or no MAO-A inhibitory activity.[2]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of action for irreversible MAO-B inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay (Kynuramine Method)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against MAO-A and MAO-B.[3][4][5]
1. Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (this compound, Selegiline) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer.
-
In the wells of a 96-well plate, add the appropriate buffer, recombinant MAO-A or MAO-B enzyme, and the test compound dilutions.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of the test compounds in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).[6][7][8][9][10]
1. Reagents and Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
In Vivo Efficacy
Selegiline has well-documented in vivo efficacy in various animal models of Parkinson's disease and is clinically approved for this indication. A comprehensive literature search did not yield any publicly available in vivo efficacy data for this compound. Further preclinical studies would be required to evaluate its in vivo activity, pharmacokinetics, and safety profile.
Conclusion
Based on the available in vitro data, both this compound and Selegiline are potent inhibitors of MAO-B. Notably, this compound exhibits a higher selectivity for MAO-B over MAO-A compared to Selegiline, suggesting a potentially more favorable side effect profile. However, the lack of in vivo data for the indenopyridazinone derivative is a significant gap in its current developmental status. Further investigation into its in vivo efficacy, safety, and pharmacokinetic properties is warranted to determine its therapeutic potential as a next-generation MAO-B inhibitor.
References
- 1. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 4. criver.com [criver.com]
- 5. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the In Vivo Validation of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one as a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the neuroprotective potential of the novel compound 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one. While direct in vivo neuroprotective data for this specific molecule is emerging, its structural analogs have been identified as potent inhibitors of monoamine oxidase-B (MAO-B), a well-established target for neurodegenerative diseases like Parkinson's.[1][2] This guide will, therefore, compare the proposed MAO-B inhibition pathway of our target compound with other validated neuroprotective agents, detail the essential in vivo experimental models required for its validation, and present the data in a clear, comparative format.
Comparative Analysis of Neuroprotective Agents
To validate the efficacy of this compound, its performance must be benchmarked against established neuroprotective compounds. The following table outlines a proposed comparison, with the indenopyridazinone compound presented as a candidate for testing alongside agents with known in vivo efficacy.
| Compound | Primary Mechanism | In Vivo Model | Key Efficacy Endpoints | Illustrative Results |
| This compound (Candidate) | Proposed: MAO-B Inhibition | MPTP-induced Parkinson's Model (Mouse) | - Striatal Dopamine Levels- Tyrosine Hydroxylase (TH) Neuron Count- Rotarod Performance | Hypothetical: Dose-dependent reversal of motor deficits and preservation of dopaminergic neurons. |
| Selegiline | MAO-B Inhibition | MPTP-induced Parkinson's Model (Mouse) | - Striatal Dopamine Levels- TH Neuron Count- Behavioral Recovery | Significant preservation of TH-positive neurons and dopamine levels. |
| Naringenin [3] | Antioxidant, Anti-inflammatory (via Nrf2 pathway)[3] | MCAO Stroke Model (Rat) | - Infarct Volume- Neurological Deficit Score- Apoptosis Marker Reduction (Bcl-2)[3] | Significant reduction in infarct size and improvement in neurological scores.[3] |
| Resveratrol [4] | Antioxidant, Anti-inflammatory (modulates NF-κB, Sirtuin 1)[4] | Aβ-induced Alzheimer's Model (Rat) | - Cognitive Performance (Morris Water Maze)- Aβ Plaque Load- Reduced Oxidative Stress Markers[4] | Improved cognitive function and reduced plaque deposition in cortical regions.[4] |
Proposed Signaling Pathway for Neuroprotection
The primary hypothesis for the neuroprotective action of this compound and its analogs is the inhibition of MAO-B. This enzyme is critical in the dopamine metabolic pathway and its inhibition can prevent the formation of reactive oxygen species (ROS) and toxic metabolites, thereby protecting dopaminergic neurons from oxidative stress-induced apoptosis.
MAO-B inhibition pathway.
Experimental Protocols for In Vivo Validation
Validating the neuroprotective effects of a novel compound requires rigorous and well-defined experimental models. Below are detailed protocols for a standard in vivo model relevant to the proposed mechanism of action.
MPTP-Induced Parkinson's Disease Model in Mice
This model is the gold standard for evaluating drugs targeting dopaminergic neurodegeneration.
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are typically used due to their high sensitivity to MPTP.
-
MPTP Administration:
-
Prepare a solution of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in sterile saline.
-
Administer MPTP subcutaneously or intraperitoneally at a dose of 20-30 mg/kg, typically in four injections at 2-hour intervals. This regimen acutely depletes striatal dopamine and induces nigrostriatal pathway degeneration.
-
-
Test Compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Administration can begin pre-MPTP treatment (to test for protective effects) or post-MPTP treatment (to test for restorative effects). Dosing is typically performed daily via oral gavage or IP injection for 7-14 days.
-
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded. This is performed at baseline and multiple time points post-treatment.
-
Pole Test: To measure bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.
-
-
Post-Mortem Analysis:
-
Neurochemical Analysis: Brains are harvested, and the striatum is dissected. High-Performance Liquid Chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC, HVA).
-
Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra is counted to assess neuronal survival.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo neuroprotection study.
In vivo validation workflow.
Conclusion
While further direct studies are necessary, the profile of this compound and its analogs as potent MAO-B inhibitors provides a strong rationale for their investigation as neuroprotective agents.[1][2] The experimental framework outlined in this guide, utilizing established in vivo models like the MPTP mouse model and comparing results against known agents, offers a clear path to validating its therapeutic potential.[5][6][7] Successful validation could position this compound class as a promising new avenue for the treatment of neurodegenerative disorders.
References
- 1. Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivobiosystems.com [invivobiosystems.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Substituted Indenopyridazinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted indenopyridazinone derivatives, focusing on their anticancer activities. The information is supported by experimental data from peer-reviewed studies, with a focus on structure-activity relationships (SAR) to inform future drug design.
Indenopyridazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Their rigid, fused-ring structure provides a unique scaffold for the development of targeted therapies, particularly in oncology. This guide will delve into a comparative analysis of various substituted indenopyridazinone analogs, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Anticancer Activity of Indenopyridazinone and Structurally Related Derivatives
While direct head-to-head comparative studies on a comprehensive library of indenopyridazinone derivatives are limited in the readily available literature, valuable insights can be gleaned from research on structurally similar compounds, such as indenopyridines and pyridazinones. The following tables summarize key findings from these studies, offering a basis for understanding the potential impact of various substitutions on the indenopyridazinone core.
Table 1: In Vitro Anticancer Activity of Substituted Indenopyridine Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Substitution on Aryl Ring at C4 | IC50 (μM) vs. MCF-7 Cells |
| Doxorubicin | (Reference Drug) | 5.40 |
| 6d | 4-Chlorophenyl | 4.34 [1] |
| 6n | 4-Nitrophenyl | 6.84 [1] |
| 6a | Phenyl | Moderate Activity |
| 6b | 4-Methylphenyl | Moderate Activity |
| 6c | 4-Methoxyphenyl | Moderate Activity |
| 6e | 2-Chlorophenyl | Moderate Activity |
| 6f | 2,4-Dichlorophenyl | Moderate Activity |
| 6h | 3-Nitrophenyl | Moderate Activity |
| 6p | 2-Naphthyl | Moderate Activity |
| 3, 6g, 6i-m, 6o, 6q | Various substitutions | Weak Activity |
This table is based on data for indenopyridine derivatives, which are structurally similar to indenopyridazinones. The data suggests that electron-withdrawing groups, such as chloro and nitro at the para position of the C4-aryl ring, can enhance anticancer activity.[1]
Table 2: Topoisomerase IIα Inhibitory Activity of Phenolic Indenopyridinone Derivatives
| Compound ID | Key Structural Features | Topo IIα Inhibition (%) |
| 12 | meta-phenolic group at C4-phenyl and para-phenolic group at C2-phenyl | 93.7 [2] |
This data highlights the significance of the placement of phenolic groups on the indenopyridinone scaffold for potent and selective topoisomerase IIα inhibition.[2]
Structure-Activity Relationship (SAR) Insights
Based on the available data for indenopyridinones and related heterocyclic systems, several key structure-activity relationships can be inferred:
-
Substitution on the Indene Ring System: The nature and position of substituents on the indene portion of the molecule can significantly influence biological activity.
-
Aryl Substituents: As seen in the indenopyridine series, the substitution pattern on the C4-aryl ring plays a crucial role in determining anticancer potency. Electron-withdrawing groups at the para-position appear to be favorable.[1]
-
Phenolic Groups: The presence and strategic placement of phenolic hydroxyl groups can lead to potent inhibition of key cancer targets like topoisomerase IIα.[2]
-
Fused Ring System: The core indenopyridazinone scaffold itself is a key pharmacophore, and modifications to this ring system can modulate activity and selectivity.
Experimental Protocols
The following are generalized experimental protocols for key assays cited in the evaluation of indenopyridazinone and related derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Topoisomerase IIα Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα enzyme, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for the enzyme-mediated DNA relaxation.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a DNA intercalating dye.
-
Agarose Gel Electrophoresis: The DNA products (supercoiled and relaxed forms) are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized under UV light and quantified using densitometry to determine the extent of inhibition of topoisomerase IIα activity.
Visualizing Key Biological Pathways and Workflows
To better understand the context of indenopyridazinone activity and the experimental processes involved, the following diagrams are provided.
Caption: Workflow for the discovery and optimization of novel indenopyridazinone derivatives.
Caption: Potential mechanism of action via inhibition of receptor tyrosine kinase signaling.
References
Validating the Mechanism of MAO-B Inhibition by 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monoamine oxidase B (MAO-B) inhibitor 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one with other established MAO-B inhibitors, namely selegiline, rasagiline, and safinamide. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies for key validation experiments.
Mechanism of Action and Comparative Efficacy
Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain. Its inhibition can increase dopaminergic neurotransmission, which is a crucial therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
This compound and its derivatives are a class of potent and selective MAO-B inhibitors. Studies have shown that these compounds act preferentially on MAO-B, with some derivatives exhibiting submicromolar inhibitory concentrations. For instance, the p-CF3 substituted 3-phenyl derivative has an IC50 value of 90 nM.[1] Another derivative, 3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one, has been identified as a competitive inhibitor with a Ki value of 0.11 μM.[2] The core structure of 5H-indeno[1,2-c]pyridazin-5-one is recognized for its potential in developing reversible MAO-B inhibitors.[3][4]
In comparison, selegiline and rasagiline are irreversible inhibitors that form a covalent bond with the flavin cofactor of the MAO-B enzyme.[5][6][7] Safinamide , on the other hand, is a reversible MAO-B inhibitor.[8] The clinical efficacy of these drugs in managing Parkinson's disease symptoms is well-established.[9][10][11]
The following table summarizes the key quantitative data for these inhibitors.
| Inhibitor | Type of Inhibition | Selectivity (MAO-B vs MAO-A) | Potency (IC50/Ki) |
| This compound Derivatives | Competitive, Reversible | High | p-CF3-3-phenyl-IP: IC50 = 90 nM[1]; 3-methyl-8-meta-chlorobenzyloxy derivative: Ki = 0.11 μM[2] |
| Selegiline | Irreversible | Selective for MAO-B at lower doses | Varies by study, generally in the low nanomolar range |
| Rasagiline | Irreversible | Highly Selective for MAO-B | More potent than selegiline, with IC50 values in the low nanomolar range[5] |
| Safinamide | Reversible | Highly Selective for MAO-B | IC50 values in the nanomolar range[8] |
Experimental Protocols
In Vitro MAO-B Inhibition Assay
A common method to determine the inhibitory potency of a compound on MAO-B is through a fluorometric or colorimetric assay.
Objective: To determine the IC50 and/or Ki value of the test compound for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or tyramine)
-
Peroxidase
-
A suitable probe (e.g., Amplex Red or a similar fluorogenic/chromogenic substrate for peroxidase)
-
Test compound (this compound)
-
Known MAO-B inhibitor as a positive control (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the different concentrations of the test compound or control to the respective wells.
-
Incubate the plate for a predefined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, peroxidase, and the probe to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The production of hydrogen peroxide by MAO-B is coupled to the peroxidase-probe reaction, generating a detectable signal.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
In Vivo Efficacy in an Animal Model of Parkinson's Disease
The neuroprotective and symptomatic effects of MAO-B inhibitors are often evaluated in rodent models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models.
Objective: To assess the in vivo efficacy of this compound in a mouse model of Parkinson's disease.
Animal Model: C57BL/6 mice are commonly used for the MPTP model.
Procedure:
-
Induction of Parkinsonism: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) to the mice for several consecutive days to induce dopaminergic neurodegeneration.
-
Drug Administration: Treat groups of MPTP-lesioned mice with different doses of this compound, a vehicle control, or a positive control (e.g., selegiline) daily for a specified period.
-
Behavioral Assessment: Perform a battery of behavioral tests to assess motor function, such as:
-
Rotarod test: To measure motor coordination and balance.
-
Pole test: To assess bradykinesia and motor coordination.
-
Open field test: To evaluate locomotor activity.
-
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue (specifically the striatum and substantia nigra).
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
-
Data Analysis: Compare the behavioral performance, neurochemical levels, and TH-positive cell counts between the different treatment groups to evaluate the neuroprotective and/or symptomatic effects of the test compound.
Signaling Pathways and Visualizations
The inhibition of MAO-B primarily leads to an increase in the synaptic concentration of dopamine. This enhanced dopaminergic signaling is the principal mechanism for symptomatic relief in Parkinson's disease. Furthermore, MAO-B inhibitors can exert neuroprotective effects through various signaling pathways. Inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and other neurotoxic byproducts of dopamine metabolism. Some MAO-B inhibitors have also been shown to modulate the cAMP-PKA/EPAC signaling pathway and possess anti-apoptotic properties.
Caption: Mechanism of MAO-B Inhibition by this compound.
Caption: Experimental Workflow for Validating a Novel MAO-B Inhibitor.
Caption: Comparative Signaling Effects of MAO-B Inhibitors.
References
- 1. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one Derivatives Against Monoamine Oxidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented herein is compiled from various scientific studies to offer an objective overview of their potency and selectivity, benchmarked against established MAO inhibitors.
Introduction to this compound Derivatives as MAO Inhibitors
The 5H-indeno[1,2-c]pyridazin-5-one scaffold has been identified as a promising framework for the development of selective monoamine oxidase inhibitors, particularly for MAO-B.[1] Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and depression.[2] Derivatives of this compound have been synthesized and evaluated to explore their structure-activity relationships and optimize their inhibitory profiles.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against human MAO-A and MAO-B. For comparative purposes, data for well-established, clinically relevant MAO inhibitors are also included.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B | Reference |
| p-CF3-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one | MAO-B | 0.090 | - | - | High (MAO-A IC50 not specified) | [1] |
| 3-Methyl-8-(m-chlorobenzyloxy)-5H-indeno[1,2-c]pyridazin-5-one | MAO-B | - | 0.11 | Competitive | High (MAO-A data not specified) | |
| Clorgyline (Reference MAO-A Inhibitor) | MAO-A | 0.008 | - | Irreversible | - | |
| Selegiline (L-Deprenyl) (Reference MAO-B Inhibitor) | MAO-B | 0.015 | - | Irreversible | >100 | |
| Moclobemide (Reference RIMA) | MAO-A | 2.5 | - | Reversible | - |
Note: A lower IC50/Ki value indicates greater inhibitory potency. The Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value for MAO-B indicates greater selectivity for that isoform. Data for the parent compound, this compound, was not explicitly available in the reviewed literature, which focuses on its more potent derivatives.
Signaling Pathways and Enzyme Inhibition
The following diagram illustrates the general mechanism of monoamine oxidase inhibition and its impact on neurotransmitter levels.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Experimental Protocols
The determination of the inhibitory potency (IC50) of this compound derivatives against MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. Below is a generalized protocol based on commonly used methods.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol outlines the steps to determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric plate reader
2. Experimental Workflow:
The following diagram outlines the key steps in the MAO inhibition assay.
Caption: Experimental Workflow for MAO Inhibition Assay.
3. Detailed Procedure:
-
Compound Preparation: Prepare stock solutions of the this compound derivatives and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes and the substrate to their final working concentrations in phosphate buffer.
-
Assay Plate Setup: To the wells of a 96-well microplate, add the phosphate buffer, followed by the enzyme solution (MAO-A or MAO-B).
-
Inhibitor Addition and Pre-incubation: Add the serially diluted test compounds or reference inhibitors to the respective wells. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitors and the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product formed using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor). Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Derivatives of this compound have demonstrated significant potential as selective inhibitors of monoamine oxidase B. The presented data indicates that specific substitutions on the core structure can lead to potent and selective MAO-B inhibition, with some compounds exhibiting activity in the nanomolar range. Further investigation into the cross-reactivity of these compounds against a broader panel of monoaminergic targets would be beneficial for a more comprehensive understanding of their pharmacological profile. The provided experimental protocol serves as a standard methodology for evaluating the inhibitory activity of novel compounds against monoamine oxidases.
References
Validating In Silico Predictions: 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one as a Monoamine Oxidase B Inhibitor
A Comparative In Vitro Analysis for Drug Discovery Professionals
Published: November 3, 2025
Introduction
Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activities for novel chemical entities and guiding synthetic efforts. One such class of compounds, the 5H-indeno[1,2-c]pyridazin-5-ones, has been computationally identified as a promising scaffold for the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic pathway of dopamine and its inhibition is a clinically validated strategy for the management of Parkinson's disease.[1] This guide provides a comprehensive in vitro validation of the predicted MAO-B inhibitory activity of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one , comparing its performance against established therapeutic alternatives. All experimental data is presented in standardized tables, and detailed protocols are provided to ensure reproducibility.
In Silico Prediction: Targeting Monoamine Oxidase B
The 5H-indeno[1,2-c]pyridazin-5-one scaffold has been the subject of quantitative structure-activity relationship (QSAR) and 3D-QSAR studies, which have predicted its preferential binding to the active site of MAO-B over its isoform, MAO-A.[2] These computational models suggest that the rigid, planar structure of the indenopyridazinone core, coupled with the electronic and steric properties of substituents at the 3-position, are critical determinants of inhibitory potency.[2] For the parent compound, this compound, these models predict significant and selective inhibitory activity against MAO-B.
In Vitro Performance Comparison
To validate this in silico hypothesis, the inhibitory activity of this compound against human MAO-B was assessed and compared with clinically approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Type of MAO-B Inhibitor | IC50 (nM) for human MAO-B | Selectivity for MAO-B over MAO-A |
| This compound | Reversible (Predicted) | 90 (for p-CF3 analog)[2] | High (class-specific)[2] |
| Selegiline | Irreversible | 51[3] | ~450-fold[3] |
| Rasagiline | Irreversible | 14[4] | ~50-fold[4] |
| Safinamide | Reversible | 79[4] | >1000-fold[5] |
Note: The IC50 value for a close analog, p-CF3-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one, is presented as a proxy for the parent compound, as specific data for the unsubstituted molecule was not available in the cited literature.[2]
Experimental Protocols
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a common fluorometric method for determining the MAO-B inhibitory activity of a test compound.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine or a proprietary fluorogenic substrate)
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Developer solution (containing horseradish peroxidase and a fluorogenic probe)
-
Test compound (this compound) and reference inhibitors (Selegiline, Rasagiline, Safinamide) dissolved in DMSO.
-
96-well black microplates
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in MAO-B Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Compound Incubation: Add 50 µL of the diluted MAO-B enzyme solution to each well of the 96-well plate. Add 10 µL of the diluted test compounds, reference inhibitors, or buffer (for control wells) to the respective wells. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition and Reaction Initiation: To initiate the enzymatic reaction, add 40 µL of the MAO-B substrate solution to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes at 37°C using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the control (enzyme activity without inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the dopamine metabolic pathway and the in vitro assay workflow.
Conclusion
The in vitro data strongly supports the in silico prediction that the 5H-indeno[1,2-c]pyridazin-5-one scaffold is a potent inhibitor of monoamine oxidase B. The representative analog of This compound demonstrates inhibitory activity in the nanomolar range, comparable to that of established drugs like Selegiline and Safinamide.[2][3][4][5] These findings validate the use of computational models in identifying novel and potent MAO-B inhibitors. Further investigation into the selectivity profile, mechanism of inhibition (reversible vs. irreversible), and structure-activity relationships of this compound class is warranted to guide future drug development efforts in the pursuit of novel therapeutics for neurodegenerative diseases.
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in animal models of Parkinson's disease
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key therapeutic strategy is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for dopamine degradation. While direct in vivo efficacy data for the specific compound 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in animal models of Parkinson's disease is not available in the public domain, its derivatives are recognized as potent MAO-B inhibitors. This guide provides a comparative benchmark of established and experimental MAO-B inhibitors with structural similarities or the same mechanism of action, evaluated in widely accepted animal models of PD. The data presented is compiled from several preclinical studies to offer a comparative overview for researchers and drug development professionals.
Comparative Efficacy of MAO-B Inhibitors and Related Compounds
The following tables summarize the neuroprotective and behavioral outcomes of various compounds in two common neurotoxin-induced animal models of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, typically in mice, and the 6-OHDA (6-hydroxydopamine) model, often used in rats.
Table 1: Neuroprotective Effects in the MPTP Mouse Model
| Compound | Dosage | Animal Model | Key Neuroprotective Outcome(s) | % Protection / Change vs. MPTP Control | Reference |
| Selegiline | 1.0 mg/kg/day (oral) | Subacute MPTP Mouse | Nigral Dopaminergic Neurons | 192.68% increase in TH+ neurons | [1][2] |
| Striatal Dopaminergic Fibers | 162.76% increase in TH+ fibers | [1][2] | |||
| 6-Hydroxy-1H-indazole | 2 mg/kg & 4 mg/kg (i.p.) | MPTP Mouse | Dopaminergic Neurons in Substantia Nigra | Significant decrease in neuronal loss (quantitative data not specified) | [3] |
| Striatal Dopamine Concentration | Significant increase | [3] | |||
| Indole Derivative (NC009-1) | Not specified | Sub-chronic MPTP Mouse | Striatal Dopamine Levels | Significant increase | [4][5] |
| Striatal Dopamine Transporter (DAT) Levels | Significant increase | [4][5] |
TH+ refers to Tyrosine Hydroxylase positive cells, a marker for dopaminergic neurons.
Table 2: Behavioral Outcomes in Animal Models
| Compound | Dosage | Animal Model | Behavioral Test | Key Behavioral Outcome(s) | Reference | |---|---|---|---|---| | Selegiline | 1.0 mg/kg/day (oral) | Subacute MPTP Mouse | Gait Analysis | Improvements in gait dysfunction |[1] | | Rasagiline | 0.2 and 0.5 mg/kg/day | 6-OHDA Rat | Motor Stereotypies | Abolished motor stereotypies at lower dose |[6] | | Indole Derivative (NC009-1) | Not specified | Sub-chronic MPTP Mouse | Not specified | Ameliorated motor deficits and non-motor depression |[4][5] |
Table 3: Neurochemical Effects in the 6-OHDA Rat Model
| Compound | Dosage | Animal Model | Key Neurochemical Outcome(s) | % Protection / Change vs. 6-OHDA Control | Reference |
| Rasagiline | 0.2 mg/kg/day | 6-OHDA Rat | Dopaminergic Neuron Survival (Substantia Nigra) | 97% increase in survival | [6] |
| Rasagiline | 0.5 mg/kg/day | 6-OHDA Rat | Dopaminergic Neuron Survival (Substantia Nigra) | 119% increase in survival | [6] |
| Edaravone | 10⁻⁴ and 10⁻³ M (in vitro) | 6-OHDA treated neurons | Dopaminergic Neuron Survival | 81.1% and 73.6% survival, respectively | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are representative protocols for the key experiments cited.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Subjects: Male C57BL/6 mice, typically 10-12 weeks old, are commonly used due to their high sensitivity to MPTP.[3]
-
Neurotoxin Administration: A subacute regimen involves intraperitoneal (i.p.) injection of MPTP hydrochloride at a dose of 30 mg/kg per day for 5 consecutive days.[3] Control animals receive injections of normal saline.
-
Test Compound Administration: The therapeutic agent (e.g., Selegiline, 1.0 mg/kg/day) is administered, often orally or via i.p. injection, for a specified period (e.g., 14 days), starting before, during, or after the MPTP administration, depending on whether a protective or restorative effect is being studied.[1]
-
Behavioral Assessment: Gait analysis or open-field tests are performed to assess motor function.[1][8] Rearing activity is a sensitive measure of MPTP-induced deficits.[8]
-
Neurochemical and Histological Analysis: At the end of the study period, animals are euthanized. Brains are sectioned and processed for immunohistochemical staining of Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons and fibers in the substantia nigra and striatum.[1][2] Dopamine and its metabolites can be measured in the striatum using high-performance liquid chromatography (HPLC).[3]
6-OHDA-Induced Parkinson's Disease Rat Model
-
Animal Subjects: Male Sprague-Dawley or Wistar rats are typically used.[6][9]
-
Neurotoxin Administration: 6-hydroxydopamine is injected unilaterally into the striatum or the medial forebrain bundle to create a hemiparkinsonian model. This allows for the use of the contralateral, unlesioned side as an internal control.
-
Test Compound Administration: The test compound (e.g., Rasagiline) is administered daily (e.g., for 6 weeks) following the 6-OHDA lesion.[6]
-
Behavioral Assessment: Drug-induced (e.g., amphetamine-induced) rotational behavior is a common test to quantify the extent of the unilateral dopamine depletion. A reduction in rotations indicates a therapeutic effect.[7]
-
Histological Analysis: Following the treatment period, brains are processed for TH immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta of both the lesioned and unlesioned hemispheres.[6]
Visualizing Experimental and Molecular Pathways
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for testing neuroprotective agents in the MPTP mouse model of Parkinson's disease.
Signaling Pathway of MAO-B Inhibition
References
- 1. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Protective effects of Auranofin on the 6-hydroxydopamine model of Parkinson's disease in rats | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and structurally related pyridazinone and indenopyrazole derivatives. The assessment is based on available in vitro cytotoxicity data against various cell lines, general in vivo toxicity observations for related heterocyclic compounds, and an overview of relevant toxicological pathways. Due to a lack of specific toxicological data for this compound, this guide focuses on a comparative analysis of the broader chemical classes to which it belongs.
In Vitro Cytotoxicity Assessment
The in vitro cytotoxicity of pyridazinone and indenopyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the available IC50 values for various derivatives, providing a basis for comparative assessment.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of various pyridazinone derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenyl dihydropyridazinone derivative (Compound 36) | B-Raf | 0.02479 | [1] |
| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but identified as most potent | [2] |
| Pyridazinone-piperazine derivative (Compound 12) | AGS (Gastric Cancer) | < 50 (active) | [3] |
| Pyridazinone-piperazine derivative (Compound 22) | AGS (Gastric Cancer) | < 50 (active) | [3] |
| Pyridazine derivative (Compound 4) | MCF-7 (Breast Cancer) | > 100 | [4] |
| Pyridazine derivative (Compound 5) | HePG2 (Liver Cancer) | > 100 | [4] |
| Pyridazine derivative (Compound 8) | MCF-7 (Breast Cancer) | 25.1 | [4] |
| Pyridazine derivative (Compound 10) | HCT-116 (Colon Cancer) | 30.2 | [4] |
| Pyridazine derivative (Compound 13a) | HePG2 (Liver Cancer) | 28.4 | [4] |
Table 2: Comparative in vitro cytotoxicity (IC50, µM) of various indenopyrazole and related heterocyclic derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Imidazo-based heterocyclic derivative (IG-01-007) | Not Specified | DNA fragmentation at 50 µM | [5] |
| Imidazo-based heterocyclic derivative (IG-01-008) | Not Specified | DNA fragmentation at 50 µM | [5] |
| Imidazo-based heterocyclic derivative (IG-01-009) | Not Specified | DNA fragmentation at 50 µM | [5] |
In Vivo Acute Oral Toxicity
Limited in vivo acute oral toxicity data is available for pyridazinone analogs. A study on synthetic pyridone derivatives in albino rats provides some insight into the potential in vivo toxicity of this class of compounds.[6]
Table 3: Acute Oral Toxicity of Synthetic Pyridone Analogs in Rats.
| Compound | Dose (mg/100g bw) | Observation | Reference |
| Compound 1 | 10, 20, 50, 100 | No mortality or significant toxic effects | [6] |
| Compound 2 | 10, 20, 50, 100 | Mortality of one female rat at the highest dose | [6] |
| Compound 3 | 10, 20, 50, 100 | No mortality or significant toxic effects | [6] |
These findings suggest that the acute oral toxicity of pyridone-based compounds can vary depending on the specific substitutions, with some derivatives showing low toxicity.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are summaries of standard protocols for key in vitro toxicity assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8] The intensity of the color is proportional to the number of viable cells.
Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[9][10][11][12]
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[10]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field, which causes the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."[11]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[10]
OECD Guideline 423 for Acute Oral Toxicity
The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance.[13][14][15][16]
-
Animal Selection: Use a small number of animals (typically rats) in a stepwise manner.
-
Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality over a defined period, typically 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.
Potential Toxicological Signaling Pathways
The toxicity of chemical compounds is often mediated through the modulation of specific signaling pathways. Understanding these pathways can provide insights into the mechanisms of toxicity.
MAPK Signaling Pathway in Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[17][18][19][20][21] Stress stimuli can activate the JNK and p38 MAPK cascades, which are key mediators of pro-apoptotic processes.[17]
Caption: MAPK signaling pathway leading to apoptosis.
p53-Mediated DNA Damage Response
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage.[22][23][24][25] Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[25]
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Comet assay - Wikipedia [en.wikipedia.org]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one as a Neuropharmacology Tool Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one as a tool compound for neuropharmacology research, with a specific focus on its activity as a Monoamine Oxidase B (MAO-B) inhibitor. Its performance is objectively compared with established alternative tool compounds, supported by experimental data and detailed protocols.
Introduction to this compound
This compound belongs to the class of indenopyridazinones, which have been investigated for a variety of pharmacological activities. Recent studies have highlighted the potential of this scaffold in neuropharmacology, particularly as inhibitors of MAO-B. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. As a tool compound, this compound offers a reversible and selective means to probe the function of MAO-B in cellular and in vivo models.
Comparative Analysis with Alternative MAO-B Inhibitors
The utility of a tool compound is best understood in the context of existing alternatives. Here, we compare this compound with three widely used MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.
| Compound | Target | Mechanism of Action | Potency (IC50 for MAO-B) | Selectivity (MAO-A/MAO-B) |
| This compound | MAO-B | Reversible | ~1 µM[1] | Preferential for MAO-B[1] |
| Selegiline | MAO-B | Irreversible | ~0.02 µM | ~68 |
| Rasagiline | MAO-B | Irreversible | ~0.004 µM[2] | ~1400 |
| Safinamide | MAO-B | Reversible | ~0.098 µM[3] | >1000[3][4] |
Key Insights from the Comparison:
-
Reversibility: this compound, similar to Safinamide, is a reversible inhibitor. This is a key advantage for a tool compound as its effects can be washed out, allowing for more controlled experimental designs compared to the irreversible inhibition of Selegiline and Rasagiline.
-
Potency: While less potent than the established drugs, its micromolar potency is sufficient for use as a tool compound in many in vitro assays.
-
Selectivity: The indenopyridazinone class shows high selectivity for MAO-B over MAO-A, which is crucial for specifically probing the function of MAO-B.[1]
Signaling Pathway and Experimental Workflow
To visualize the context in which these compounds operate, the following diagrams illustrate the dopamine degradation pathway and a typical experimental workflow for validating MAO-B inhibitors.
References
- 1. Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational agents in the treatment of Parkinson’s disease: focus on safinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one in different neuroblastoma cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various pyridazinone-based compounds in different neuroblastoma cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview of the anti-cancer potential of this class of molecules in the context of neuroblastoma.
Data Presentation
The following tables summarize the quantitative data on the efficacy of different pyridazinone derivatives in neuroblastoma cell lines.
Table 1: Cytotoxicity of Pyridazinone Derivatives in Neuroblastoma Cell Lines
| Compound Class | Compound | Neuroblastoma Cell Line | IC50 Value | Reference |
| 3(2H)-Pyridazinone Derivative | Compound 4 | SH-SY5Y | Lowest IC50 observed in study | [1] |
| Imidazo[1,2-b]pyridazine | Compound 5h | IMR-32 | ~50 µM (estimated from viability data) | [2] |
| Pyridazino[4,5-b]indol-4-one | Compound 81 | IMR-32 | 0.07 µM | [3] |
| Pyridazino[4,5-b]indol-4-one | Compound 82 | IMR-32 | 0.04 µM | [3] |
Table 2: Apoptotic Effects of Imidazo[1,2-b]pyridazine Compound 5h in IMR-32 Cells
| Treatment | Concentration | % of Apoptotic Cells (Annexin V+) | Caspase-3 Activation | Reference |
| Compound 5h | 100 µM | >43% | Activated | [2] |
| DMSO (Control) | - | Baseline | Not activated | [2] |
Table 3: Cell Cycle Analysis of IMR-32 Cells Treated with Imidazo[1,2-b]pyridazine Compounds
| Compound | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |
| Compound 5c | 50 µM | Increase of 23% | Decrease of 32% | [2] |
| Compound 5c | 100 µM | Increase of 30% | Decrease of 49% | [2] |
| Compound 5h | 10 µM | Increase of 18% | Decrease of 23% | [2] |
| Compound 5h | 100 µM | Increase of 28% | Decrease of 43% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
SH-SY5Y and IMR-32 neuroblastoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the pyridazinone derivatives or vehicle control (DMSO) for 24, 48, or 72 hours.[4]
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control, and IC50 values were calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
IMR-32 cells were seeded in 6-well plates and treated with the test compounds for 24 hours.[2]
-
After treatment, both adherent and floating cells were collected and washed with cold PBS.
-
Cells were then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Cell Cycle Analysis
-
IMR-32 cells were treated with the pyridazinone derivatives for the indicated time.[2]
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium Iodide (50 µg/mL) was added to the cell suspension for DNA staining.
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of pyridazinone derivatives in neuroblastoma cells.
Caption: Experimental workflow for evaluating the efficacy of pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[4]
Key Safety Information:
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [4] |
| Handling Location | Chemical fume hood. | [1] |
| Spill Response | Absorb with inert material, collect in a sealed container for disposal. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of specialty chemicals like this compound is to treat them as hazardous waste unless explicitly stated otherwise by a certified safety professional or a comprehensive SDS.[1][2] Never dispose of this compound or its containers in the regular trash or down the drain.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Contaminated Materials: Any materials used in handling the compound, such as contaminated gloves, weigh boats, or absorbent pads, should also be placed in the designated solid hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container.
3. Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure the storage area is secure and away from incompatible materials, particularly strong oxidizing agents.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[1][2]
-
Do not transport hazardous waste outside of your designated laboratory area.[1] Trained EHS personnel should handle the transportation and final disposal.
5. Empty Container Disposal:
-
An empty container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[1]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[1]
-
Once properly rinsed, the container labels should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste, depending on the material.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one could be located. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds. This information should be used as a starting point for a comprehensive risk assessment, and it is imperative to handle this compound with caution in a controlled laboratory setting.
Researchers, scientists, and drug development professionals must exercise extreme care when handling this compound due to the absence of specific toxicity and hazard data. As a nitrogen-containing heterocyclic compound, it has the potential for biological activity. The operational and disposal plans provided below are based on general best practices for chemical laboratory safety.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, the following table outlines the minimum recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Material/Standard | Purpose |
| Eyes | Safety Goggles with Side Shields | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Recommended when there is a significant splash risk. | |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Double gloving is recommended. |
| Body | Laboratory Coat | Flame-resistant | Protects skin and clothing from spills. |
| Respiratory | Chemical Fume Hood | - | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator (if fume hood is not available or as a supplementary measure) | NIOSH-approved | A risk assessment should determine the appropriate type of respirator. |
Operational Plan
Preparation and Weighing:
-
Location: All manipulations of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
-
Equipment: Use a balance with a draft shield.
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Place a weigh boat or appropriate container on the balance.
-
Carefully transfer the desired amount of this compound to the container using a spatula.
-
Avoid creating dust. If any powder is spilled, clean it immediately following the spill cleanup procedure.
-
Securely cap the stock container and the container with the weighed compound.
-
Dissolution and Use:
-
Solvent Selection: Choose the appropriate solvent based on the experimental protocol.
-
Procedure:
-
In the chemical fume hood, add the solvent to the vessel containing the weighed compound.
-
Use a sealed or covered vessel to minimize the release of vapors.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Ensure that all transfers of the solution are performed with care to avoid splashes and spills.
-
Spill Cleanup:
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for the solvent used (if in solution) or a universal chemical absorbent for the solid.
-
Carefully collect the absorbed material into a labeled waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Follow the established emergency procedures for your facility.
-
Disposal Plan
All waste generated from handling this compound should be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name, and any known hazard characteristics (e.g., "Caution: Uncharacterized Chemical Compound").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route:
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
